molecular formula C11H12O2 B1588977 2-Allyl-3-methoxybenzaldehyde CAS No. 94956-98-6

2-Allyl-3-methoxybenzaldehyde

Cat. No.: B1588977
CAS No.: 94956-98-6
M. Wt: 176.21 g/mol
InChI Key: OQOUDZFBMYRNCD-UHFFFAOYSA-N
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Description

2-Allyl-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUDZFBMYRNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457194
Record name 2-allyl-3-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94956-98-6
Record name 2-allyl-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 2-allyl-3-methoxybenzaldehyde (CAS No. 94956-98-6), a valuable aromatic aldehyde intermediate in the fragrance, pharmaceutical, and fine chemical industries.[1] The elucidated three-step synthesis commences with the readily available 3-hydroxybenzaldehyde and leverages a strategic O-allylation, followed by a regioselective thermal Claisen rearrangement, and culminates in a final methylation step. This document delves into the mechanistic underpinnings of each transformation, provides detailed experimental protocols, and presents characterization data to ensure the synthesis of the target molecule with high fidelity. The content is tailored for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical guidance for the preparation of this versatile chemical building block.

Introduction and Strategic Overview

This compound is an aromatic aldehyde whose utility stems from its unique trifunctional nature, incorporating a reactive aldehyde, an allyl group amenable to further chemical modification, and a methoxy moiety influencing its electronic and steric properties.[1] These functional groups provide multiple handles for synthetic transformations, making it a key precursor for the synthesis of complex molecules, including heterocyclic compounds and other bioactive agents.[1]

The synthetic strategy detailed herein is predicated on a logical and efficient three-step sequence, which is both scalable and reproducible. The core of this approach is the venerable Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2] The overall synthetic workflow is depicted below:

Synthesis_Workflow 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(Allyloxy)benzaldehyde 3-(Allyloxy)benzaldehyde 3-Hydroxybenzaldehyde->3-(Allyloxy)benzaldehyde Step 1: O-Allylation 2-Allyl-3-hydroxybenzaldehyde 2-Allyl-3-hydroxybenzaldehyde 3-(Allyloxy)benzaldehyde->2-Allyl-3-hydroxybenzaldehyde Step 2: Claisen Rearrangement This compound This compound 2-Allyl-3-hydroxybenzaldehyde->this compound Step 3: Methylation

Caption: A three-step synthetic pathway to this compound.

Mechanistic Insights and Rationale

A profound understanding of the underlying reaction mechanisms is paramount for successful synthesis, enabling troubleshooting and optimization.

2.1. Step 1: O-Allylation via Williamson Ether Synthesis

The initial step involves the O-allylation of 3-hydroxybenzaldehyde to form the key intermediate, 3-(allyloxy)benzaldehyde. This transformation is typically achieved through a Williamson ether synthesis. The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a mild base, such as potassium carbonate, to generate a nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide, most commonly allyl bromide.

2.2. Step 2: The Regioselective[1][1]-Sigmatropic Claisen Rearrangement

The cornerstone of this synthesis is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement.[2] When 3-(allyloxy)benzaldehyde is heated, the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring.[3][4] The regioselectivity of this rearrangement is a critical consideration. In the case of a meta-substituted allyl aryl ether, the position of the substituent dictates the preferred site of allylation. Electron-withdrawing groups, such as the aldehyde moiety in our substrate, at the meta-position direct the incoming allyl group to the ortho-position between the oxygen and the electron-withdrawing group (the C2 position).[2] This directing effect ensures the formation of the desired 2-allyl-3-hydroxybenzaldehyde isomer. The reaction proceeds through a concerted, pericyclic transition state.[2]

Claisen_Rearrangement_Mechanism cluster_0 3-(Allyloxy)benzaldehyde cluster_1 Transition State cluster_2 Dienone Intermediate cluster_3 2-Allyl-3-hydroxybenzaldehyde Start Start TS [3,3]-Sigmatropic Shift Start->TS Heat (Δ) Intermediate Intermediate TS->Intermediate Product Product Intermediate->Product Tautomerization

Caption: Mechanism of the Claisen rearrangement of 3-(allyloxy)benzaldehyde.

2.3. Step 3: Methylation of the Phenolic Hydroxyl Group

The final step is the methylation of the newly formed phenolic hydroxyl group in 2-allyl-3-hydroxybenzaldehyde to yield the target molecule. This is another example of the Williamson ether synthesis. A suitable methylating agent, such as dimethyl sulfate or methyl iodide, is employed in the presence of a base to deprotonate the phenol.

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
3-Hydroxybenzaldehyde122.12≥98%Sigma-Aldrich
Allyl bromide120.98≥98%Sigma-Aldrich
Potassium carbonate138.21≥99%Sigma-Aldrich
Acetone58.08ACS gradeFisher Scientific
N,N-Dimethylformamide (DMF)73.09AnhydrousSigma-Aldrich
Diethyl ether74.12AnhydrousFisher Scientific
Magnesium sulfate120.37AnhydrousSigma-Aldrich
Methyl iodide141.94≥99%Sigma-Aldrich
Sodium hydroxide40.00≥97%Sigma-Aldrich
Hydrochloric acid36.461 M solutionFisher Scientific
Toluene92.14AnhydrousSigma-Aldrich

3.2. Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 3-(allyloxy)benzaldehyde as a crude product, which can be used in the next step without further purification.

3.3. Step 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement

  • Place the crude 3-(allyloxy)benzaldehyde in a round-bottom flask equipped with a reflux condenser.

  • Heat the neat oil to a temperature of 180-220 °C in an oil bath.[3]

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude 2-allyl-3-hydroxybenzaldehyde can be purified by column chromatography on silica gel.

3.4. Step 3: Synthesis of this compound

  • Dissolve 2-allyl-3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or methanol.

  • Add a base, for example, potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.).

  • To this mixture, add the methylating agent, such as dimethyl sulfate (1.2 eq.) or methyl iodide (1.2 eq.), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [5]
Appearance Colorless to pale yellow liquid
CAS Number 94956-98-6[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the range of 7-7.5 ppm, a multiplet for the vinyl proton of the allyl group (~5.9-6.1 ppm), two doublets for the terminal vinyl protons (~5.1-5.3 ppm), a doublet for the allylic methylene protons (~3.4-3.6 ppm), and a singlet for the methoxy protons (~3.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), vinyl carbons of the allyl group (~115 and ~135 ppm), the allylic methylene carbon (~35 ppm), and the methoxy carbon (~56 ppm).

  • IR (neat, cm⁻¹): Characteristic absorptions would be observed for the aldehyde C=O stretch (~1690 cm⁻¹), C-H stretch of the aldehyde (~2820 and ~2720 cm⁻¹), aromatic C=C stretching (~1600 and ~1470 cm⁻¹), and C-O stretching of the ether (~1250 and ~1050 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 176.

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Allyl bromide and methyl iodide are toxic and lachrymatory; handle with extreme care.

  • Dimethyl sulfate is a potent carcinogen and should be handled with appropriate safety precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this guide, centered around a regioselective Claisen rearrangement, provides a reliable and efficient method for the preparation of this compound. By understanding the mechanistic principles and adhering to the outlined experimental protocols, researchers can confidently synthesize this valuable intermediate for a wide range of applications in chemical synthesis and drug discovery.

References

  • PrepChem. (n.d.). Synthesis of 3-allyloxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. RSC Advances, 9(58), 33957-33961. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Allyl-3-methoxybenzaldehyde

Introduction

This compound, also known by its IUPAC name 3-methoxy-2-prop-2-enylbenzaldehyde, is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring an aldehyde, an allyl group, and a methoxy group on a benzene ring, provides multiple reactive sites for constructing complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, a plausible synthetic route, characterization methods, and its applications, particularly for professionals in pharmaceutical research and fine chemical development. The presence of these distinct functional groups makes it a valuable building block in the synthesis of novel compounds for the fragrance and pharmaceutical industries.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for handling, storage, and designing synthetic transformations. Data is primarily computed and sourced from established chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1][3]
IUPAC Name 3-methoxy-2-prop-2-enylbenzaldehyde[1]
CAS Number 94956-98-6[1][4]
Appearance Colorless to yellow liquid (Predicted)[2]
Boiling Point 269.6 ± 25.0 °C (Predicted)[5]
Density 1.039 ± 0.06 g/cm³ (Predicted)[5]
InChI InChI=1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3[1]
InChIKey OQOUDZFBMYRNCD-UHFFFAOYSA-N[1][3]
Canonical SMILES CC1=CC=C(C=C1)C=O[1]

Molecular Structure and Reactivity

The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the allyl group, and the methoxy-substituted aromatic ring. Understanding the interplay of these groups is crucial for predicting its chemical behavior.

Caption: 2D structure of this compound highlighting key functional groups.

  • Aldehyde Group (-CHO): The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack. This allows for a wide range of reactions, including Wittig reactions, Grignard additions, reductions to an alcohol, and oxidations to a carboxylic acid.

  • Allyl Group (-CH₂CH=CH₂): The double bond of the allyl group is a nucleophilic center, susceptible to electrophilic addition reactions. Its presence allows for further modifications such as oxidation, reduction, or cyclization, which are valuable for creating complex molecular scaffolds.[2]

  • Aromatic Ring: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions relative to it. The steric hindrance from the adjacent allyl and aldehyde groups will significantly influence the regioselectivity of such reactions.

Synthetic Pathway: A Conceptual Protocol

While numerous suppliers offer this compound, understanding its synthesis is vital for custom modifications. A highly plausible and efficient method for its preparation is via a Claisen rearrangement of 3-methoxy-2-(prop-2-en-1-yloxy)benzaldehyde, which itself can be synthesized from commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Experimental Protocol:

  • Step 1: O-Allylation of o-Vanillin.

    • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a weak base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

    • Add allyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure to yield the allyl ether intermediate.

  • Step 2: Claisen Rearrangement.

    • The crude 3-methoxy-2-(prop-2-en-1-yloxy)benzaldehyde is heated neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline.

    • The temperature is raised to approximately 180-220°C to induce the thermal[3][3]-sigmatropic rearrangement.

    • The reaction progress is monitored by TLC or GC-MS.

    • Once the rearrangement is complete, the mixture is cooled, and the product, this compound, is purified using column chromatography on silica gel.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement A 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) C Allyl Ether Intermediate A->C Acetone, Reflux B Allyl Bromide + K₂CO₃ B->C E This compound (Final Product) C->E [3,3]-Sigmatropic Shift C->E D Heat (Δ) ~200°C D->E

Caption: Proposed two-step synthesis of this compound from o-vanillin.

Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, spectroscopic analysis is essential. The following are the expected spectral characteristics based on the molecule's structure.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aldehyde Proton: A singlet around δ 9.8-10.0 ppm.

    • Aromatic Protons: Three protons in the aromatic region (δ 6.8-7.8 ppm), likely appearing as complex multiplets or doublets of doublets due to their coupling.

    • Allyl Protons:

      • A multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.1 ppm.

      • Two doublets for the terminal vinyl protons (=CH₂) around δ 5.0-5.2 ppm.

      • A doublet for the methylene protons (-CH₂-) attached to the ring around δ 3.4-3.6 ppm.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.9 ppm.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Aldehyde Carbonyl: δ ~191 ppm.

    • Aromatic Carbons: Signals between δ 110-160 ppm. The carbon bearing the methoxy group will be downfield, while the carbon bearing the aldehyde will also be distinct.

    • Allyl Carbons: Signals around δ 136 ppm (-CH=), δ 116 ppm (=CH₂), and δ 35 ppm (-CH₂-).

    • Methoxy Carbon: Signal around δ 56 ppm.

  • Infrared (IR) Spectroscopy (Neat, cm⁻¹):

    • C=O Stretch (Aldehyde): Strong, sharp band around 1690-1710 cm⁻¹.

    • C=C Stretch (Aromatic & Alkene): Medium bands around 1600 cm⁻¹ and 1640 cm⁻¹.

    • C-H Stretch (Aromatic & Alkene): Bands above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

    • C-O Stretch (Ether): Strong band around 1250 cm⁻¹.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 176.

    • Key Fragments: Loss of H radical (M-1) at m/z = 175, loss of the formyl group (M-29) at m/z = 147, and cleavage of the allyl group.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its capacity to serve as a scaffold for more complex chemical entities.

  • Pharmaceutical Synthesis: Substituted benzaldehydes are crucial precursors in drug discovery.[6] The unique functional arrangement in this molecule makes it a promising starting material for synthesizing novel heterocyclic compounds and other bioactive molecules.[2] For instance, structurally related compounds are used as intermediates for phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[6] The aldehyde can be used to build Schiff bases or other nitrogen-containing heterocycles, while the allyl group offers a handle for late-stage diversification of a drug candidate.

  • Fragrance and Flavor Industry: Aromatic aldehydes are foundational in the fragrance industry.[2] This compound can serve as a building block for creating new aroma chemicals with potentially unique floral, spicy, or sweet notes.[2] The allyl group can be modified to produce different scent profiles.

  • Fine and Specialty Chemicals: The reactivity of the aldehyde group is utilized in the synthesis of dyes, polymer additives, and other specialty chemicals where precise aromatic functionalization is required.[2]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ExporterIndia. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95%. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Pogostone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Allyl-3-hydroxy-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkali Scientific. (n.d.). m-Anisaldehyde, 1 X 100 g (129658-100G). Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • Food and Chemical Toxicology. (n.d.). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

  • ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Allyl-3-methoxybenzaldehyde: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Allyl-3-methoxybenzaldehyde (CAS No. 94956-98-6), a key aromatic aldehyde intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural and physicochemical properties, provides detailed synthetic pathways with mechanistic insights, discusses its spectroscopic signature, and explores its critical role as a precursor in the synthesis of complex pharmaceutical agents.

Compound Identification and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative featuring an allyl group ortho to the aldehyde and a methoxy group in the meta position. These functional groups provide distinct reactive handles for synthetic transformations, making it a valuable building block in organic synthesis.

Structure and Identification:

  • CAS Number : 94956-98-6[1][2][3][4]

  • IUPAC Name : 3-methoxy-2-(prop-2-en-1-yl)benzaldehyde[3]

  • Molecular Formula : C₁₁H₁₂O₂[1][2][3]

  • Synonyms : Benzaldehyde, 3-methoxy-2-(2-propenyl)-; 2-allyl-3-methoxy-benzaldehyde[3]

The fundamental structure is depicted below:

structure cluster_benzene C1 C C2 C C1->C2 C1:e->C2:w C6 C Aldehyde_C C C1->Aldehyde_C C3 C C2->C3 Allyl_C1 CH₂ C2->Allyl_C1 C4 C C3->C4 C3:e->C4:w Methoxy_O O C3->Methoxy_O C5 C C4->C5 C5->C6 C5:e->C6:w C6->C1 Aldehyde_H H Aldehyde_C->Aldehyde_H Aldehyde_O O Aldehyde_C->Aldehyde_O Methoxy_CH3 CH₃ Methoxy_O->Methoxy_CH3 Allyl_C2 CH Allyl_C1->Allyl_C2 Allyl_C3 CH₂ Allyl_C2->Allyl_C3

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties for this compound, providing essential data for experimental planning and characterization.

PropertyValueSource
Molecular Weight 176.21 g/mol [1][2][3]
Exact Mass 176.083729621 Da[3]
Boiling Point (Predicted) 269.6 ± 25.0 °C[2][5]
Density (Predicted) 1.039 ± 0.06 g/cm³[2][5]
XLogP3 (Predicted) 2.4[3]
SMILES O=Cc1cccc(OC)c1CC=C[1][5]
InChIKey OQOUDZFBMYRNCD-UHFFFAOYSA-N[3][5]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in literature as a final product but rather as a modifiable intermediate. A logical and robust synthetic route involves a two-step process starting from 3-hydroxybenzaldehyde: (1) O-allylation to form an allyl ether intermediate, (2) a thermal[3][3]-sigmatropic Claisen rearrangement to install the allyl group at the C2 position, followed by (3) methylation of the resulting phenol. However, a more direct route starts from 3-methoxybenzaldehyde, which is challenging due to electronic effects. A more feasible pathway involves the Claisen rearrangement of 3-(allyloxy)benzaldehyde followed by methylation.

A related and well-documented procedure is the synthesis of the direct precursor, 2-allyl-3-hydroxybenzaldehyde, which can then be methylated in a standard Williamson ether synthesis.[6]

synthesis_workflow cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: O-Methylation start 3-Hydroxybenzaldehyde reagent1 Allyl Bromide, K₂CO₃, Acetone intermediate1 3-(Allyloxy)benzaldehyde reagent1->intermediate1 Williamson Ether Synthesis reagent2 Heat (~200 °C), Decalin (solvent) intermediate2 2-Allyl-3-hydroxybenzaldehyde intermediate1->intermediate2 reagent2->intermediate2 [3,3]-Sigmatropic Rearrangement reagent3 Dimethyl Sulfate, K₂CO₃, Acetone final_product This compound intermediate2->final_product reagent3->final_product Williamson Ether Synthesis

Caption: Proposed three-step synthesis of this compound.

Mechanistic Insight: The Aromatic Claisen Rearrangement

The cornerstone of this synthesis is the aromatic Claisen rearrangement.[3][7] This reaction is a concerted, pericyclic[3][3]-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to an ortho-allyl phenol. The reaction proceeds through a cyclic, six-membered chair-like transition state. Following the rearrangement, the intermediate cyclohexadienone rapidly tautomerizes to re-establish aromaticity, yielding the thermodynamically stable phenolic product.[8] The regioselectivity is generally high for the ortho-position unless both ortho-positions are blocked, which would then lead to a subsequent Cope rearrangement to the para-position.[7]

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1 & 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement This protocol is adapted from a patented procedure for the synthesis of this key intermediate.[6]

  • O-Allylation: To a solution of 3-hydroxybenzaldehyde (1 eq.) in acetone, add potassium carbonate (2.5 eq.). Stir the suspension vigorously.

  • Add allyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure to yield crude 3-(allyloxy)benzaldehyde.

  • Claisen Rearrangement: In a flask equipped with a mechanical stirrer and reflux condenser, add the crude 3-(allyloxy)benzaldehyde (1 eq.) to a high-boiling solvent such as cis/trans-decalin.

  • Heat the mixture to reflux (approx. 190-200 °C) under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction by TLC. The rearrangement is typically complete within 1-2 hours.

  • Cool the reaction mixture. The product, 2-allyl-3-hydroxybenzaldehyde, can be purified via vacuum distillation or column chromatography on silica gel.

Step 3: Methylation to this compound This step is a standard Williamson ether synthesis.

  • Dissolve 2-allyl-3-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as acetone or DMF.

  • Add an excess of a mild base, such as potassium carbonate (1.5 - 2.0 eq.).

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq.), dropwise at room temperature. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or vacuum distillation.

Spectroscopic Signature Analysis (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring, likely appearing as a multiplet or distinct signals between δ 6.9-7.6 ppm. The proton between the aldehyde and allyl groups will be influenced by both.

  • Allyl Methylene (Ar-CH₂-): A doublet around δ 3.4-3.6 ppm.

  • Allyl Methine (-CH=): A multiplet (ddt) in the range of δ 5.9-6.1 ppm.

  • Allyl Vinyl (C=CH₂): Two multiplets corresponding to the terminal vinyl protons, expected around δ 5.0-5.2 ppm.

  • Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • Aldehyde Carbonyl (C=O): Signal expected around δ 192-194 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals expected between δ 110-160 ppm. The carbon bearing the methoxy group (C-O) will be downfield (~159 ppm), while the carbon attached to the aldehyde (C-CHO) will be around 137 ppm.

  • Allyl Carbons: Three signals: ~136 ppm (-CH=), ~116 ppm (=CH₂), and ~35 ppm (Ar-CH₂-).

  • Methoxy Carbon (OCH₃): Signal expected around δ 55-56 ppm.

Applications in Drug Development & Medicinal Chemistry

This compound and its direct precursor, 2-allyl-3-hydroxybenzaldehyde, are valuable intermediates in the synthesis of prostacyclin analogs, which are potent vasodilators and inhibitors of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH).[9]

Role as a Precursor to Treprostinil Intermediates:

The primary documented application in drug development is its structural relationship to key intermediates in the synthesis of Treprostinil .[4][10] Patents reveal that 2-allyl-3-hydroxybenzaldehyde is a critical starting point.[4][6] The phenolic hydroxyl group of this precursor is alkylated with various groups to build the complex side chain of Treprostinil. While methylation to form the title compound is one possibility, other alkylating agents like benzyl bromide or methyl bromoacetate are used to construct more advanced intermediates.[4]

The synthetic utility stems from the molecule's orthogonal functional groups:

  • The aldehyde provides a handle for chain extension or cyclization, often serving as the electrophilic partner in condensation or addition reactions.

  • The allyl group can be further functionalized (e.g., via oxidation, hydroboration) or can be a key structural element for receptor binding.

  • The methoxy group (or the precursor hydroxyl group) is crucial for forming the ether linkage that constitutes the side chain of Treprostinil.

application_pathway start 2-Allyl-3-hydroxybenzaldehyde (Key Precursor) target This compound (Topic Compound) start->target Methylation trep_int_1 2-Allyl-3-benzyloxybenzaldehyde start->trep_int_1 Benzylation trep_int_2 2-Allyl-3-[(carbomethoxy)methoxy]benzaldehyde start->trep_int_2 Alkylation with Bromoacetate final_target Pauson-Khand Reaction & Further Steps trep_int_1->final_target trep_int_2->final_target drug Treprostinil (Prostacyclin Analog) final_target->drug

Caption: Synthetic utility of the 2-allyl-3-hydroxy/methoxybenzaldehyde scaffold.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on structurally related aromatic aldehydes, appropriate precautions should be taken.

  • Hazard Class : Expected to be an irritant. Compounds like 2-allyl-3-hydroxybenzaldehyde are classified as causing skin and serious eye irritation.[11]

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage : Store in a cool, dry place away from oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent oxidation of the aldehyde group.[1]

Conclusion

This compound is a strategically important synthetic intermediate whose value is primarily realized in its role as a precursor to more complex molecules, most notably in the synthesis of the pharmaceutical agent Treprostinil. Its synthesis, anchored by the classic Claisen rearrangement, provides access to a versatile scaffold. While detailed characterization data is sparse in public literature, its properties can be reliably inferred from established chemical principles and related structures. For medicinal chemists and drug development professionals, understanding the reactivity of its functional groups is key to leveraging this compound for the construction of novel therapeutic agents.

References

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  • PubChem. This compound | C11H12O2 | CID 11159623. National Center for Biotechnology Information. [Link]

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  • Wikipedia. Claisen rearrangement. [Link]

  • Google Patents.
  • Stanford University. THE THERMAL[3][3] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. [Link]

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  • WIPO Patentscope. WO/2012/009816 SYNTHESIS OF TREPROSTINIL AND INTERMEDIATES USEFUL THEREIN. [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and stability of 2-Allyl-3-methoxybenzaldehyde. Due to the limited availability of published data on this specific molecule, this document leverages well-established principles of organic chemistry and data from analogous structures to offer a predictive overview. The guide will delve into the reactivity of the key functional groups—the aldehyde, the allyl, and the substituted aromatic ring—providing insights into their electronic and steric effects. Furthermore, potential synthetic routes and key chemical transformations are discussed, supported by detailed experimental protocols. Stability and handling guidelines are also provided to ensure the integrity of the compound in a research setting. This guide is intended to serve as a valuable resource for scientists interested in utilizing this compound as a building block in organic synthesis and drug discovery.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde with the molecular formula C₁₁H₁₂O₂.[1] Its structure is characterized by a benzaldehyde core substituted with an allyl group at the 2-position and a methoxy group at the 3-position. The interplay between these three functional groups dictates the molecule's overall reactivity and stability, making it a potentially versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][3]

The aldehyde group is a primary site for nucleophilic additions and redox reactions. The allyl group offers a reactive double bond for various transformations, including oxidations and additions. The methoxy group, an electron-donating substituent, influences the reactivity of both the aldehyde and the aromatic ring. Understanding the chemoselectivity and the specific reactivity of each functional group is crucial for the strategic design of synthetic pathways.[4]

This guide will provide a detailed examination of these aspects, offering a theoretical yet practical framework for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂PubChem[1]
Molecular Weight176.21 g/mol PubChem[1]
IUPAC Name3-methoxy-2-(prop-2-en-1-yl)benzaldehydePubChem[1]
CAS Number94956-98-6PubChem[1]
Predicted Boiling Point269.6 ± 25.0 °CChemicalBook[5]
Predicted Density1.039 ± 0.06 g/cm³ChemicalBook[5]
Synthesis of this compound

A highly plausible and efficient synthetic route to this compound is through a Claisen rearrangement of the corresponding allyl ether of 3-methoxy-2-bromophenol, followed by metal-halogen exchange and formylation. A more direct and commonly employed method for similar structures is the Claisen rearrangement of an allyl phenyl ether followed by formylation. The Claisen rearrangement is a powerful, thermally-driven[6][6]-sigmatropic rearrangement of allyl phenyl ethers to ortho-allyl phenols.[7][8][9]

2.1. Proposed Synthetic Workflow

The proposed synthesis involves three key steps:

  • Williamson Ether Synthesis: Reaction of 3-methoxyphenol with allyl bromide to form 1-allyloxy-3-methoxybenzene.

  • Claisen Rearrangement: Thermal rearrangement of the allyl ether to 2-allyl-3-methoxyphenol.

  • Formylation: Introduction of the aldehyde group at the ortho position to the hydroxyl group, for example, via the Vilsmeier-Haack or Duff reaction.

2.2. Diagram of Proposed Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Formylation 3-methoxyphenol 3-methoxyphenol 1-allyloxy-3-methoxybenzene 1-allyloxy-3-methoxybenzene 3-methoxyphenol->1-allyloxy-3-methoxybenzene Allyl bromide, Base Allyl bromide Allyl bromide Base (e.g., K2CO3) Base (e.g., K₂CO₃) 2-allyl-3-methoxyphenol 2-allyl-3-methoxyphenol 1-allyloxy-3-methoxybenzene->2-allyl-3-methoxyphenol Heat Heat Heat (~200 °C) This compound This compound 2-allyl-3-methoxyphenol->this compound Formylation Formylating agent Formylating agent (e.g., Vilsmeier reagent)

Caption: Proposed synthetic workflow for this compound.

2.3. Detailed Experimental Protocol: Claisen Rearrangement

This protocol is a general procedure for the thermal Claisen rearrangement of an allyl phenyl ether.[10]

Materials:

  • 1-allyloxy-3-methoxybenzene

  • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Standard workup and purification reagents (e.g., diethyl ether, HCl, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-allyloxy-3-methoxybenzene (1 equivalent) in N,N-diethylaniline (approximately 5-10 mL per gram of starting material) in a round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 180-220 °C).

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1 M HCl to remove the N,N-diethylaniline.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-allyl-3-methoxyphenol.

Reactivity of Functional Groups

The reactivity of this compound is a composite of the individual reactivities of its aldehyde, allyl, and substituted aromatic functionalities.

3.1. The Aldehyde Group

The aldehyde group is the most reactive site for nucleophilic addition and redox reactions.[2][4]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-donating methoxy group at the meta position slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde through a resonance effect.[11][12][13] Therefore, it is expected to be less reactive than benzaldehyde in nucleophilic additions.[14]

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids. The electron-donating methoxy group is expected to accelerate oxidation reactions by stabilizing the transition state.[11]

  • Reduction: The aldehyde can be reduced to a primary alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.

  • Condensation Reactions: It can participate in various condensation reactions such as the Wittig, Knoevenagel, and aldol reactions.[15]

3.2. The Allyl Group

The allyl group provides a site of unsaturation for various transformations.

  • Wacker-Tsuji Oxidation: The terminal double bond of the allyl group can be oxidized to a methyl ketone under palladium catalysis.[16][17][18] This reaction is highly valuable for further functionalization.

  • Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA).

  • Addition Reactions: The double bond can undergo hydrohalogenation, hydration, and other electrophilic addition reactions.

  • Radical Reactions: The allylic position is susceptible to radical substitution, for example, with N-bromosuccinimide (NBS). The stability of the resulting allyl radical is enhanced by resonance.[19]

3.3. The Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution, with the regioselectivity determined by the directing effects of the existing substituents.

  • Directing Effects:

    • Methoxy group (-OCH₃): Strongly activating and ortho, para-directing.

    • Allyl group (-CH₂CH=CH₂): Weakly activating and ortho, para-directing.

    • Aldehyde group (-CHO): Strongly deactivating and meta-directing.

The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. Given that the ortho positions to the methoxy group are already substituted, the para position (position 6) is the most activated site for electrophilic substitution.

Key Chemical Transformations
4.1. Wacker-Tsuji Oxidation of the Allyl Group

This reaction converts the terminal alkene of the allyl group into a methyl ketone, providing a valuable synthetic handle.

4.1.1. Reaction Mechanism

G This compound This compound Intermediate_1 π-complex This compound->Intermediate_1 PdCl₂ PdCl2_H2O PdCl₂(H₂O) Intermediate_2 σ-complex Intermediate_1->Intermediate_2 H₂O attack H2O_attack Nucleophilic attack by H₂O Intermediate_3 Enol intermediate Intermediate_2->Intermediate_3 β-Hydride Elimination Reoxidation Pd(0) → Pd(II) (Co-oxidant, e.g., CuCl₂) Intermediate_2->Reoxidation Pd(0) produced Beta_hydride_elimination β-Hydride Elimination Product Methyl Ketone Product Intermediate_3->Product Tautomerization Tautomerization Tautomerization

Caption: Simplified mechanism of the Wacker-Tsuji oxidation.

4.1.2. Experimental Protocol: Wacker-Tsuji Oxidation

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) as a co-oxidant

  • Dimethylformamide (DMF) and water as solvents

  • Oxygen or air supply

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DMF and water (e.g., 7:1 v/v).

  • Add catalytic amounts of PdCl₂ (e.g., 0.1 equivalent) and a stoichiometric amount of CuCl (e.g., 1-2 equivalents).

  • Bubble oxygen or air through the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Stability and Handling

Aromatic aldehydes, in general, are susceptible to oxidation and polymerization.[6][20][21]

Table 2: Stability and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place.Higher temperatures can accelerate degradation.[22]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the aldehyde group to a carboxylic acid.[6]
Light Exposure Store in an amber or opaque container.To prevent light-induced degradation.[6]
Additives Consider adding an antioxidant like BHT.To inhibit radical-mediated polymerization or oxidation.[6][21]
Purity Use high-purity material.Impurities can catalyze decomposition.
Conclusion

This compound is a molecule with significant synthetic potential, owing to the versatile reactivity of its constituent functional groups. While specific experimental data for this compound is not abundant, a comprehensive understanding of its chemical behavior can be extrapolated from the well-documented chemistry of substituted benzaldehydes, allylbenzenes, and methoxyarenes. The aldehyde group offers a gateway for nucleophilic additions and redox transformations, the allyl group is amenable to a variety of addition and oxidation reactions, and the aromatic ring can be further functionalized via electrophilic substitution. This guide provides a foundational understanding of the reactivity and stability of this compound, offering researchers a solid starting point for its application in the synthesis of novel compounds for drug discovery and other areas of chemical science.

References
  • Wikipedia. Claisen rearrangement. [Link]

  • Chemistry LibreTexts. 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]

  • Organic Reactions. The Claisen Rearrangement. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. [Link]

  • National Institutes of Health. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups. [Link]

  • Chemistry LibreTexts. Wacker Oxidation. [Link]

  • Quora. What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. [Link]

  • Allen. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. [Link]

  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Chemistry LibreTexts. 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

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Navigating the Synthesis and Characterization of 2-Allyl-3-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-3-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate. Initial investigations into the natural occurrence of this specific compound have not yielded substantive evidence in peer-reviewed literature, suggesting its primary origin is through chemical synthesis. This document therefore pivots to a detailed exploration of its synthetic pathways, methodologies for its isolation and purification from reaction mixtures, and a thorough analysis of its characterization. We will delve into the common synthetic strategies, providing step-by-step protocols and the scientific rationale behind these choices. Furthermore, this guide will equip researchers, scientists, and drug development professionals with the necessary analytical techniques for quality control and structural verification, supported by expected data and visual workflows.

Introduction: Addressing the Question of Natural Occurrence

While the plant kingdom is a rich source of diverse aromatic compounds, including numerous benzaldehyde derivatives, a thorough review of scientific literature does not reveal any documented isolation of this compound from a natural source. Structurally related compounds, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) from vanilla beans and eugenol (4-allyl-2-methoxyphenol) from cloves, are well-known natural products.[1] However, the specific substitution pattern of this compound suggests it is predominantly a product of synthetic organic chemistry.

This guide acknowledges this critical distinction and will focus on the established synthetic routes, purification strategies, and analytical characterization of this compound. Understanding these aspects is paramount for its application as an intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[2]

Chemical Synthesis of this compound

The synthesis of this compound typically involves the introduction of an allyl group onto a substituted benzaldehyde backbone. A common and logical precursor for this synthesis is 3-methoxybenzaldehyde.

Synthetic Pathway Overview

A plausible and frequently utilized synthetic approach involves a two-step process: allylation of a suitable precursor followed by a rearrangement reaction. A common starting material is 3-hydroxybenzaldehyde, which can be methylated to 3-methoxybenzaldehyde. However, for the specific synthesis of this compound, a more direct route starting from 3-methoxyphenol is often employed, which is then formylated and allylated. An alternative strategy involves the direct allylation of 3-methoxybenzaldehyde, though this can present challenges with regioselectivity.

The following diagram illustrates a conceptual synthetic workflow:

Synthesis_Workflow cluster_0 Conceptual Synthetic Pathway 3-Methoxyphenol 3-Methoxyphenol Formylation Formylation 3-Methoxyphenol->Formylation 3-Hydroxy-2-methoxybenzaldehyde 3-Hydroxy-2-methoxybenzaldehyde Formylation->3-Hydroxy-2-methoxybenzaldehyde Allylation Allylation 3-Hydroxy-2-methoxybenzaldehyde->Allylation 2-Allyl-3-methoxybenzaldehyde_product This compound Allylation->2-Allyl-3-methoxybenzaldehyde_product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Step 1: O-Allylation of 3-Methoxyphenol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution.

  • To the stirred suspension, add a molar equivalent of allyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure to yield the crude allyl 3-methoxyphenyl ether.

Step 2: Claisen Rearrangement

  • The crude allyl 3-methoxyphenyl ether is heated to a high temperature (typically 180-220 °C) in a suitable high-boiling solvent or neat.

  • The rearrangement is monitored by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • The resulting product is a mixture of ortho- and para-allyl phenols. The desired ortho-isomer, 2-allyl-3-methoxyphenol, is the major product due to the directing effect of the hydroxyl group.

Step 3: Formylation

  • The crude 2-allyl-3-methoxyphenol is then subjected to a formylation reaction to introduce the aldehyde group. This can be achieved using various methods, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine in acidic conditions).

  • The reaction mixture is worked up to yield the crude this compound.

Isolation and Purification

The isolation and purification of this compound from the final reaction mixture is crucial to obtain a product of high purity. A combination of extraction and chromatographic techniques is typically employed.

Post-Synthesis Work-up and Extraction
  • The crude reaction mixture is typically neutralized and then extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

  • The organic layers are combined, washed with brine to remove any remaining aqueous-soluble impurities, and dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • The solvent is then removed under reduced pressure to yield the crude product.

Chromatographic Purification

Column chromatography is the most effective method for purifying the crude this compound.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Solvent_System Hexane/Ethyl Acetate Gradient Column_Chromatography->Solvent_System Fraction_Collection Collect Fractions based on TLC Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC, GC) Fraction_Collection->Purity_Analysis Solvent_Removal Rotary Evaporation Purity_Analysis->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Detailed Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh) is typically used.

  • Mobile Phase: A gradient solvent system of hexane and ethyl acetate is commonly employed. The polarity is gradually increased to elute the desired compound.

  • Procedure:

    • A slurry of silica gel in hexane is packed into a glass column.

    • The crude product is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

    • The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless to pale yellow liquid.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the aldehyde proton, aromatic protons, methoxy protons, and the protons of the allyl group.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key expected absorption bands include:

  • A strong C=O stretch for the aldehyde group (around 1680-1700 cm⁻¹).

  • C-H stretches for the aromatic ring and allyl group.

  • C-O stretch for the methoxy group.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[3]

Chromatographic Techniques

Gas Chromatography (GC): An excellent technique for assessing the purity of the volatile this compound. A single, sharp peak would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, particularly for less volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice.

Summary of Physicochemical and Spectroscopic Data
PropertyExpected Value/Data
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Colorless to yellow liquid[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.3 (s, 1H, CHO), 7.4-7.1 (m, 3H, Ar-H), 5.9 (m, 1H, -CH=CH₂), 5.1 (m, 2H, -CH=CH₂), 3.9 (s, 3H, OCH₃), 3.5 (d, 2H, Ar-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~192 (CHO), ~160 (C-OCH₃), ~136 (-CH=CH₂), ~135-120 (Ar-C), ~115 (=CH₂), ~56 (OCH₃), ~30 (Ar-CH₂-)
IR (neat, cm⁻¹) ~2920 (C-H), ~1690 (C=O), ~1580, 1480 (C=C, aromatic), ~1260 (C-O)
MS (EI, m/z) 176 [M]⁺, and characteristic fragment ions

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used.

Conclusion

While this compound is not found in nature, it remains a significant compound in the realm of synthetic chemistry. This guide has provided a detailed framework for its synthesis, isolation, and comprehensive characterization. By understanding the principles behind the synthetic methodologies and employing robust analytical techniques, researchers can confidently produce and verify this versatile chemical intermediate for its various applications in drug development, fragrance creation, and fine chemical manufacturing. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field, ensuring the quality and integrity of their work.

References

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An In-Depth Technical Guide to 2-Allyl-3-methoxybenzaldehyde Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-allyl-3-methoxybenzaldehyde, its derivatives, and analogs for researchers, scientists, and professionals in drug development. The focus is on the synthesis, characterization, and potential biological activities of this class of compounds, underpinned by established scientific principles and comparative data from structurally related molecules.

Introduction: The Versatility of Benzaldehyde Scaffolds in Medicinal Chemistry

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific functional groups adorning the benzaldehyde core are pivotal in defining the compound's biological efficacy and its mechanism of action.[1] The strategic incorporation of allyl and methoxy groups, as seen in this compound, offers a versatile platform for developing novel therapeutic agents. This guide will delve into the synthetic pathways to access this scaffold, robust methods for its characterization, and an exploration of its therapeutic potential based on the activities of analogous compounds.

Synthesis of this compound: A Strategic Approach

The proposed synthesis initiates with the readily available precursor, 3-hydroxybenzaldehyde, and proceeds through a two-step sequence: O-allylation followed by a thermal Claisen rearrangement.

Proposed Synthetic Pathway

The logical synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Methylation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction1 O-Allylation 3-Hydroxybenzaldehyde->Reaction1 Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent Solvent (e.g., Acetone) Solvent->Reaction1 3-Allyloxybenzaldehyde 3-Allyloxybenzaldehyde Reaction1->3-Allyloxybenzaldehyde Heat Heat (Δ) 3-Allyloxybenzaldehyde->Heat [3,3]-Sigmatropic Rearrangement 2-Allyl-3-hydroxybenzaldehyde 2-Allyl-3-hydroxybenzaldehyde Heat->2-Allyl-3-hydroxybenzaldehyde Reaction3 Methylation 2-Allyl-3-hydroxybenzaldehyde->Reaction3 Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction3 Base2 Base (e.g., K2CO3) Base2->Reaction3 This compound This compound Reaction3->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

This step involves the Williamson ether synthesis to introduce the allyl group onto the hydroxyl moiety of 3-hydroxybenzaldehyde.

  • Reactants:

    • 3-Hydroxybenzaldehyde (1.0 eq)

    • Allyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetone (solvent)

  • Procedure:

    • To a stirred solution of 3-hydroxybenzaldehyde in acetone, add potassium carbonate.

    • Slowly add allyl bromide to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(allyloxy)benzaldehyde.

Step 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement

The thermal Claisen rearrangement of 3-(allyloxy)benzaldehyde will yield the ortho-allylated product.[4] This reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[2] High temperatures are typically required for this transformation.[2][4]

  • Reactant:

    • 3-(Allyloxy)benzaldehyde (1.0 eq)

  • Procedure:

    • Heat 3-(allyloxy)benzaldehyde neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200-250°C.[4]

    • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify the product by column chromatography to afford 2-allyl-3-hydroxybenzaldehyde.

Step 3: Synthesis of this compound

The final step involves the methylation of the hydroxyl group of 2-allyl-3-hydroxybenzaldehyde.

  • Reactants:

    • 2-Allyl-3-hydroxybenzaldehyde (1.0 eq)

    • Dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 2-allyl-3-hydroxybenzaldehyde in acetone and add potassium carbonate.

    • Add dimethyl sulfate dropwise to the stirred suspension.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, cool the mixture, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to obtain the final product, this compound.

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized this compound and its intermediates is crucial for confirming their identity and purity. The following analytical techniques are indispensable for this purpose.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Elucidate C-H framework IR Infrared (IR) Spectroscopy Start->IR Identify functional groups MS Mass Spectrometry (MS) Start->MS Determine molecular weight and fragmentation Purity Purity Assessment (HPLC, GC) NMR->Purity IR->Purity MS->Purity Structure_Confirmed Structure and Purity Confirmed Purity->Structure_Confirmed

Caption: Standard workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information about the proton environment in the molecule. Expected signals would include those for the aldehydic proton (around 9.5-10.5 ppm), aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the characteristic signals of the allyl group (protons on the double bond and the methylene group).

  • ¹³C NMR: This will reveal the number of unique carbon atoms and their chemical environments. Key signals to identify would be the carbonyl carbon of the aldehyde (around 190-200 ppm), aromatic carbons, the methoxy carbon, and the carbons of the allyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands to look for are:

  • A strong C=O stretching vibration for the aldehyde group (around 1680-1710 cm⁻¹).

  • C-H stretching of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹).

  • C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

  • C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

  • C=C stretching of the allyl group (around 1640 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure. The expected molecular ion peak for C₁₁H₁₂O₂ would be at m/z 176.08.

Biological Significance and Therapeutic Potential: Insights from Analogs

Direct biological data for this compound is limited in the public domain. However, a comparative analysis of structurally similar compounds provides valuable insights into its potential biological activities. Benzaldehyde derivatives are known to possess a wide range of pharmacological properties, with antioxidant and anti-inflammatory effects being particularly prominent.[1]

Predicted Biological Activities

Based on the activities of related benzaldehydes, this compound is predicted to exhibit:

  • Antioxidant Activity: The presence of the methoxy group on the aromatic ring can contribute to radical scavenging activity.

  • Anti-inflammatory Activity: Many benzaldehyde derivatives exert anti-inflammatory effects by modulating key signaling pathways.

Potential Mechanisms of Action

The anti-inflammatory effects of benzaldehyde derivatives are often attributed to their ability to modulate crucial signaling pathways involved in the inflammatory response. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde analogs have been shown to inhibit this translocation.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Benzaldehyde_Derivative This compound (Predicted) Benzaldehyde_Derivative->NFkB_Translocation Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK pathway is another critical cascade in the inflammatory process, involving a series of protein kinases that are activated by extracellular stimuli. The three main subfamilies are ERKs, JNKs, and p38 MAPKs. Activation of these kinases also leads to the expression of inflammatory mediators.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines) MAPKKK MAPKKK Activation Extracellular_Stimuli->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (ERK, JNK, p38) MAPKK->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response Benzaldehyde_Derivative This compound (Predicted) Benzaldehyde_Derivative->MAPK Modulation

Caption: Predicted modulation of the MAPK signaling pathway.

Derivatives, Analogs, and Future Directions

The this compound scaffold is a versatile platform for the synthesis of a diverse library of derivatives. The aldehyde functionality can be readily transformed into other groups such as alcohols, carboxylic acids, or used in condensation reactions to form Schiff bases and chalcones.[5][6] The allyl group also provides a handle for further modifications.

Data Summary of Related Benzaldehyde Analogs

To provide a quantitative perspective, the following table summarizes the reported antioxidant activities of some well-studied benzaldehyde derivatives.

CompoundAntioxidant Activity (IC₅₀, µg/mL)Reference
Vanillin0.81 (DPPH assay)
Syringaldehyde1.25 (DPPH assay)
Protocatechuic Aldehyde0.44 (DPPH assay)

Note: A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its proposed synthesis and detailed characterization to its predicted biological activities based on compelling data from its structural analogs. The versatile benzaldehyde scaffold, functionalized with both an allyl and a methoxy group, presents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and medicinal chemistry, facilitating further exploration of this intriguing class of compounds.

References

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An In-depth Technical Guide to the Thermochemical Properties of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Unseen Energetics of a Versatile Synthetic Intermediate

To the researchers, scientists, and drug development professionals who navigate the complex landscape of molecular innovation, this guide offers a deep dive into the thermochemical properties of 2-Allyl-3-methoxybenzaldehyde. While this aromatic aldehyde is recognized for its utility as a synthetic intermediate in fragrances and pharmaceuticals, a comprehensive understanding of its energetic landscape is crucial for optimizing reaction conditions, ensuring process safety, and predicting its behavior in complex chemical systems.[1][2] This document provides a robust framework for both the experimental determination and computational prediction of its key thermochemical parameters. By elucidating the "why" behind the "how," we aim to equip you with the insights necessary for leveraging this molecule to its full potential.

Molecular Profile of this compound

This compound, with the molecular formula C₁₁H₁₂O₂, is a substituted aromatic aldehyde.[3] Its structure is characterized by a benzene ring functionalized with an allyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1. This unique arrangement of functional groups dictates its reactivity and, consequently, its thermochemical profile.

PropertyValueSource
IUPAC Name 3-methoxy-2-prop-2-enylbenzaldehydePubChem[3]
Molecular Formula C₁₁H₁₂O₂PubChem[3]
Molecular Weight 176.21 g/mol PubChem[3]
CAS Number 94956-98-6PubChem[3]

Below is a diagram illustrating the logical relationship between the molecule's structure and its key applications.

M This compound A Aldehyde Group M->A B Allyl Group M->B C Methoxy Group M->C D Aromatic Ring M->D E Fragrance Synthesis A->E F Pharmaceutical Intermediates B->F G Fine Chemical Manufacturing C->G D->E D->F D->G

Caption: Structural features of this compound and their relevance to its applications.

The Significance of Thermochemical Properties

Thermochemical data, such as the enthalpy of formation, bond dissociation energies, and heat of combustion, are fundamental to understanding the stability and reactivity of a molecule. For a synthetic intermediate like this compound, these values are critical for:

  • Reaction Engineering and Safety: Predicting the heat released or absorbed during a chemical reaction is paramount for safe and efficient process scale-up.

  • Mechanistic Insights: Understanding the energetics of bond cleavage and formation provides a deeper understanding of reaction mechanisms.

  • Predictive Chemistry: Thermochemical data for a parent molecule can be used to estimate the properties of its derivatives, aiding in the rational design of new compounds.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following protocols outline the key experimental workflows for characterizing this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water is meticulously recorded over time.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the combustion of the fuse and any auxiliary substances.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[4]

The following diagram illustrates the workflow for determining the enthalpy of formation via combustion calorimetry.

A Weigh Sample B Pressurize Bomb with O2 A->B C Equilibrate in Calorimeter B->C D Ignite Sample C->D E Record Temperature Change D->E F Calculate Heat of Combustion E->F G Apply Corrections F->G H Calculate Enthalpy of Formation G->H

Caption: Workflow for the experimental determination of enthalpy of formation using combustion calorimetry.

Other Relevant Experimental Techniques
  • Differential Scanning Calorimetry (DSC): Can be used to determine the heat capacity and enthalpies of phase transitions (melting, boiling).

  • Knudsen Effusion Mass Spectrometry: A technique to measure vapor pressures of low-volatility substances, from which the enthalpy of sublimation can be derived.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful tool for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can yield accurate results.[5][6][7]

Computational Protocol
  • Molecular Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[8]

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., G3, G4, CBS-QB3).[6]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations.[5]

The logical flow of a computational thermochemistry study is depicted below.

A Propose Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D Confirm Minimum Energy Structure C->D E High-Level Single-Point Energy Calculation D->E G Calculate Reaction Enthalpy E->G F Design Isodesmic Reactions F->G H Calculate Enthalpy of Formation G->H

Caption: A streamlined workflow for the computational prediction of enthalpy of formation.

Predicted Thermochemical Data for this compound

Thermochemical ParameterPredicted Value (Gas Phase)Method of Estimation
Standard Enthalpy of Formation (ΔfH°₂₉₈) -150 ± 15 kJ/molGroup Additivity/Analogy
C-H (aldehydic) Bond Dissociation Energy 350 - 360 kJ/molAnalogy to Benzaldehyde[7]
C-C (allyl) Bond Dissociation Energy 280 - 300 kJ/molAnalogy to Allylbenzene

Discussion and Implications

The thermochemical profile of this compound is a direct consequence of its constituent functional groups. The aldehyde C-H bond is expected to be the weakest C-H bond, making it susceptible to abstraction reactions and oxidation. The presence of the allyl group introduces a pathway for radical-mediated reactions and potential polymerization under certain conditions. The methoxy group and the aromatic ring contribute significantly to the overall stability of the molecule.

For professionals in drug development, understanding these properties can inform metabolic stability assessments, as enzymatic oxidation often targets labile C-H bonds. In process chemistry, the enthalpy of formation is a critical parameter for calculating the heat of reaction for any synthetic transformation involving this molecule, ensuring safe and controlled manufacturing processes.

Conclusion: A Call for Further Investigation

This technical guide has laid out the theoretical and practical framework for understanding the thermochemical properties of this compound. While we have provided reasoned estimations, the definitive characterization of this important synthetic intermediate awaits rigorous experimental and computational investigation. It is our hope that this document will serve as a catalyst for such studies, ultimately contributing to a more complete understanding of this versatile molecule and its role in the chemical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11159623, this compound. Retrieved from [Link].

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  • Simmie, J. M., & Curran, H. J. (2009). Enthalpies of Formation, Bond Dissociation Energies, and Molecular Structures of the n-Aldehydes (Acetaldehyde, Propanal, Butanal, Pentanal, Hexanal, and Heptanal) and Their Radicals. The Journal of Physical Chemistry A, 113(16), 4445–4455. Retrieved from [Link].

  • Rojas-Pirela, M., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link].

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  • Google Patents (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
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A Technical Guide to the Structural Elucidation of 2-Allyl-3-methoxybenzaldehyde: A Hypothetical Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive, hypothetical workflow for the determination of the crystal structure of 2-Allyl-3-methoxybenzaldehyde, a significant intermediate in pharmaceutical synthesis.[1][2][3] While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document serves as a robust methodological blueprint for researchers and drug development professionals. By detailing the necessary experimental and computational steps, from synthesis and crystallization to data refinement and analysis, we offer a self-validating system for the structural elucidation of this and similar organic compounds.

Introduction: The Significance of Structural Insight

This compound (C₁₁H₁₂O₂) is an aromatic aldehyde derivative with established utility as a precursor in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its molecular architecture, featuring allyl, methoxy, and aldehyde functional groups, presents a compelling case for detailed structural analysis.[2][4] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is fundamental in drug development. It governs key physicochemical properties such as solubility, stability, and bioavailability, and provides critical insights for rational drug design and polymorphism screening.[5][6]

This guide will therefore outline the essential protocols of single-crystal X-ray diffraction, the definitive method for determining atomic and molecular structure.[5][7]

Synthesis and Purification of this compound

The first and often most critical step towards crystal structure determination is obtaining a pure, crystalline sample.[5][7] The synthesis of this compound can be approached through established organic chemistry methodologies, often starting from a precursor like vanillin.[8][9]

Hypothetical Synthetic Pathway

A plausible synthetic route involves a Claisen rearrangement of an allylated vanillin derivative. This well-established reaction is effective for introducing allyl groups onto a benzene ring.

Diagram of the Hypothetical Synthesis Workflow

Synthesis_Workflow Start Vanillin (4-hydroxy-3-methoxybenzaldehyde) Step1 Allylation (Allyl bromide, K₂CO₃) Start->Step1 Intermediate 4-(allyloxy)-3-methoxybenzaldehyde Step1->Intermediate Step2 Claisen Rearrangement (Heat) Intermediate->Step2 Product 2-Allyl-5-hydroxy-4-methoxybenzaldehyde Step2->Product Step3 Methylation (Dimethyl sulfate, base) Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Hypothetical synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Allylation of Vanillin: Dissolve vanillin in a suitable solvent such as acetone. Add a base, like potassium carbonate, followed by the dropwise addition of allyl bromide. Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Claisen Rearrangement: The resulting allyl ether is then heated to induce a[7][7]-sigmatropic rearrangement, moving the allyl group to the ortho position on the aromatic ring.

  • Purification: The crude product should be purified using column chromatography to achieve high purity, which is essential for successful crystallization.[10]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is paramount for X-ray diffraction analysis.[5][7] This often requires screening various crystallization conditions.

Screening for Crystallization Conditions

A systematic approach to screening for optimal crystallization conditions is recommended. This involves varying solvents, temperature, and crystallization techniques.

Parameter Conditions to Screen Rationale
Solvent System Single solvents (e.g., ethanol, methanol, ethyl acetate, hexane) and binary solvent mixtures.The solubility of the compound is highly dependent on the solvent, and a supersaturated solution is required for crystal growth.[11]
Temperature Room temperature, 4°C, -20°C.Lower temperatures can decrease solubility and promote slower crystal growth, often leading to higher quality crystals.
Technique Slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), cooling crystallization.Different techniques provide varying rates of supersaturation, which influences crystal nucleation and growth.
Detailed Protocol: Slow Evaporation Crystallization
  • Prepare a saturated solution of purified this compound in a chosen solvent (e.g., ethanol) at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine its internal structure.[5][12]

Diagram of the X-ray Crystallography Workflow

X-ray_Crystallography_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation CrystalMounting Crystal Mounting on Goniometer XraySource Exposure to Monochromatic X-ray Beam CrystalMounting->XraySource Diffraction Diffraction Pattern Generation XraySource->Diffraction DataRecording Data Recording (CCD Detector) Diffraction->DataRecording Integration Integration of Reflection Intensities DataRecording->Integration Scaling Data Scaling and Merging Integration->Scaling SpaceGroup Space Group Determination Scaling->SpaceGroup PhaseProblem Solving the Phase Problem (e.g., Direct Methods) SpaceGroup->PhaseProblem InitialModel Initial Atomic Model Building PhaseProblem->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement DifferenceMap Difference Fourier Map Analysis Refinement->DifferenceMap Validation Model Validation DifferenceMap->Validation

Caption: The workflow of single-crystal X-ray crystallography.

Data Collection Protocol
  • Crystal Mounting: A selected crystal is mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[7][12] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This step also involves determining the unit cell parameters and the crystal system.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Structure Solution

The primary challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays are lost during measurement.[13] For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[13]

Structure Refinement

The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[13][14][15] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.[13][16] Difference Fourier maps are used to locate missing atoms, such as hydrogens, and to identify any disorder in the structure.[15]

Analysis and Interpretation of the Crystal Structure

A successful structure determination will provide a wealth of information:

  • Molecular Conformation: The precise geometry of the this compound molecule, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial for understanding the solid-state properties of the compound.

  • Crystallographic Data: A summary of the crystallographic parameters.

Parameter Description
Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [4]
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for determining the crystal structure of this compound. By following these detailed protocols, from synthesis and crystallization to data collection and structure refinement, researchers can obtain critical structural insights. This information is invaluable for advancing our understanding of this important pharmaceutical intermediate and for guiding the development of new therapeutic agents.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Creative BioMart. (n.d.). Retrieved from [Link]

  • Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from [Link]

  • Structure Refinement - The University of Oklahoma. (n.d.). Retrieved from [Link]

  • Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate. Retrieved from [Link]

  • x Ray crystallography - PMC - NIH. (n.d.). Retrieved from [Link]

  • Introduction to X-ray crystallography - MRC Laboratory of Molecular Biology. (2013, April 23). Retrieved from [Link]

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017, June 14). Retrieved from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • This compound | C11H12O2 | CID 11159623 - PubChem. (n.d.). Retrieved from [Link]

  • This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • 2-Allyl-3-hydroxy-4-methoxybenzaldehyde | C11H12O3 | CID 600754 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Allyl-3-hydroxy-4-methoxybenzaldehyde 95%. (n.d.). Retrieved from [Link]

  • CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents. (n.d.).
  • Vanillin - Wikipedia. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Synthetic Versatility of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: Unlocking Molecular Complexity

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Allyl-3-methoxybenzaldehyde emerges as a uniquely valuable building block, possessing a synthetically potent combination of functionalities. The spatial arrangement of a reactive aldehyde and a nucleophilic allyl group on an aromatic scaffold provides a powerful platform for a variety of transformations, particularly in the synthesis of heterocyclic systems and other valuable chemical intermediates.[1] This guide eschews a rigid template to provide a focused, in-depth exploration of its utility, emphasizing the chemical logic behind its applications and providing robust, field-tested protocols for its use.

Core Molecular Profile

This compound (CAS No. 94956-98-6) is an aromatic aldehyde whose true potential lies in the synergistic reactivity of its principal functional groups.[2][3][4] The aldehyde offers a classic electrophilic site for nucleophilic attack and condensation reactions, while the adjacent allyl group can act as a carbon nucleophile, participate in pericyclic reactions, or undergo various metal-catalyzed transformations.[1] This dual reactivity is the cornerstone of its utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3][5]
Appearance Colorless to yellow liquid[1]
Boiling Point 269.6 ± 25.0 °C (Predicted)[4][5]
Density 1.039 ± 0.06 g/cm³ (Predicted)[4][5]
InChIKey OQOUDZFBMYRNCD-UHFFFAOYSA-N[3][4]

Key Application: Intramolecular Cyclization for Heterocycle Synthesis

The most elegant application of this compound is its use in intramolecular cyclization reactions to form fused ring systems. The proximity of the aldehyde and allyl groups facilitates the construction of chromene scaffolds, which are prevalent motifs in a wide range of bioactive natural products and pharmaceuticals.[6]

Mechanistic Insight: The Carbonyl-Ene Reaction Pathway

The formation of a 2H-chromene derivative from an ortho-allyl benzaldehyde can be achieved via a Lewis acid or thermally promoted intramolecular carbonyl-ene reaction. The aldehyde is activated by the catalyst, increasing its electrophilicity. The neighboring allyl group then acts as the "ene" component, attacking the activated carbonyl carbon in a concerted, six-membered transition state. A subsequent proton transfer yields the cyclic alcohol, which readily dehydrates under the reaction conditions to afford the stable 2H-chromene aromatic system.

This approach is highly efficient, as it builds a new six-membered ring and establishes a key C-C bond in a single, atom-economical step. The choice of Lewis acid is critical; weaker acids may not sufficiently activate the aldehyde, while overly strong acids can lead to polymerization or degradation of the starting material.

G cluster_reaction Reaction Pathway start This compound activated Activated Aldehyde Complex start->activated + Lewis Acid lewis_acid Lewis Acid (e.g., BF₃·OEt₂) ts Six-membered Transition State activated->ts Intramolecular Attack intermediate Cyclized Intermediate (Alcohol) ts->intermediate product 4-methoxy-2H-chromene intermediate->product Dehydration h2o - H₂O

Caption: Intramolecular carbonyl-ene reaction pathway for chromene synthesis.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 4-methoxy-2H-chromene

This protocol describes a general procedure for the cyclization of this compound. The choice of a mild Lewis acid like boron trifluoride etherate is deliberate to minimize side reactions while effectively promoting the cyclization.

  • Objective: To synthesize 4-methoxy-2H-chromene via an intramolecular carbonyl-ene reaction.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for inert atmosphere reactions

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath. This initial cooling is crucial to control the exothermic reaction upon addition of the Lewis acid.

    • Slowly add boron trifluoride etherate (1.2 eq) dropwise via syringe over 15 minutes. A color change is typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-methoxy-2H-chromene.

  • Characterization:

    • ¹H NMR: Expect to see the disappearance of the aldehyde proton (~10 ppm) and the terminal allyl protons. New peaks corresponding to the chromene vinyl protons and the methylene protons at the C2 position should appear.

    • ¹³C NMR: Confirm the absence of the aldehyde carbonyl carbon (~190 ppm) and the appearance of new signals for the chromene ring.

    • MS (ESI): [M+H]⁺ should correspond to the molecular weight of the product (C₁₁H₁₂O₂).

Tandem Reactions: A Paradigm of Synthetic Efficiency

Tandem, or cascade, reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecules in a single pot without isolating intermediates.[7][8] this compound is an excellent substrate for such processes, where an initial reaction at the aldehyde can trigger a subsequent transformation involving the allyl group.

Conceptual Workflow: Knoevenagel Condensation / Intramolecular Diels-Alder

A powerful hypothetical tandem sequence involves an initial base-catalyzed Knoevenagel condensation of the aldehyde with an activated methylene compound (e.g., malononitrile). This in situ-generated diene can then undergo an intramolecular Diels-Alder reaction with the tethered allyl group (the dienophile), forming a complex polycyclic structure in one pot. This strategy rapidly builds molecular complexity from a simple starting material.[9][10]

G start_end start_end process process reagent reagent A Start: this compound in single reaction vessel B Step 1: Knoevenagel Condensation A->B C Intermediate: Ortho-allyl-benzylidene (In Situ) B->C D Step 2: Intramolecular Diels-Alder C->D E Final Product: Complex Polycyclic System D->E R1 Add Malononitrile + Catalytic Base R1->B R2 Apply Heat R2->D

Caption: Workflow for a one-pot tandem condensation/cyclization reaction.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the first step of the proposed tandem reaction, a classic Knoevenagel condensation. This reaction is highly reliable and serves as a foundation for many multi-step syntheses.[11]

  • Objective: To synthesize (E)-2-(2-allyl-3-methoxybenzylidene)malononitrile.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic, ~0.1 eq)

    • Ethanol (solvent)

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution. The use of a mild organic base is key to preventing side reactions with the allyl group.

    • Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate as the product is typically a solid.

    • Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

    • Once the starting aldehyde is consumed, cool the reaction mixture in an ice bath to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

    • Dry the product under vacuum.

  • Purification:

    • The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol.

  • Characterization:

    • ¹H NMR: Observe the disappearance of the aldehyde proton and the appearance of a new singlet for the vinyl proton of the benzylidene group.

    • IR Spectroscopy: A strong, sharp peak around 2200 cm⁻¹ confirms the presence of the nitrile (C≡N) groups.

    • ¹³C NMR: Note the disappearance of the aldehyde carbon and the appearance of new signals for the malononitrile carbons and the new C=C double bond.

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a strategically designed synthetic intermediate whose true power is realized through reactions that leverage the interplay between its ortho-disposed functional groups. Its utility in constructing complex heterocyclic and polycyclic systems, particularly through intramolecular cyclizations and tandem reaction sequences, makes it an invaluable tool for medicinal chemists and synthetic researchers. The protocols provided herein serve as a robust starting point for exploring the vast synthetic potential of this versatile molecule.

References

  • Lambert, T. H., & MacMillan, D. W. C. (2002). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Journal of the American Chemical Society, 124(45), 13446–13447. [This is a representative example of the reaction type, though the specific substrate is O-allyl salicylaldehyde, the principle is directly applicable.]
  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Wang, C., et al. (2017). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 22(10), 1735.
  • Digital Commons, Liberty University. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]

  • Semenov, V. V. (2020). Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review. ChemistrySelect, 5(35), 10957-10970.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sourcing-China. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromene synthesis via the combination of 2-naphthol, an aldehyde, and malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem condensation/allylation reactions of benzaldehyde with allyl alcohol: influence of the imidazolium salt. Retrieved from [Link]

  • PubChem. (n.d.). 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Semantic Scholar. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Retrieved from [Link]

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The Strategic Application of 2-Allyl-3-methoxybenzaldehyde in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. Among the myriad of building blocks available to the medicinal chemist, substituted benzaldehydes represent a class of enduring importance. This guide focuses on a particularly strategic, yet underexplored, member of this family: 2-Allyl-3-methoxybenzaldehyde .

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the compound's synthetic utility, explore its potential as a pharmacophore based on the activities of structurally related analogues, and offer detailed, field-proven protocols for its synthesis and application.

Part 1: Introduction to a Versatile Scaffold

This compound (C₁₁H₁₂O₂) is a polysubstituted aromatic aldehyde that presents a unique combination of functional groups, each contributing to its potential in medicinal chemistry.[1][2]

  • The Aldehyde: This group is a cornerstone of organic synthesis, providing a reactive handle for a vast array of transformations including reductive aminations, Wittig reactions, and the formation of Schiff bases and heterocycles.[3][4]

  • The Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring, impacting reaction regioselectivity and serving as a potential hydrogen bond acceptor in ligand-receptor interactions.[5]

  • The Ortho-Allyl Group: This is arguably the most strategic feature. The allyl group is not merely a passive substituent; it is a versatile functional handle for diversification. It can undergo a wide range of modifications, such as isomerization, oxidation, or metathesis, allowing for the exploration of diverse chemical space and the introduction of new pharmacophoric elements.[6][7]

The strategic placement of these groups creates a scaffold ripe for the development of novel therapeutics, particularly in areas where related benzaldehyde derivatives have already shown promise, such as oncology and inflammatory diseases.[8][9]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂PubChem[1]
Molecular Weight 176.21 g/mol PubChem[1]
IUPAC Name 3-methoxy-2-prop-2-enylbenzaldehydePubChem[1]
CAS Number 94956-98-6ChemBK[2]
Predicted Boiling Point 269.6 ± 25.0 °CChemBK[2]
Predicted Density 1.039 ± 0.06 g/cm³ChemBK[2]

Part 2: Synthetic Pathways and Protocols

Proposed Synthetic Workflow

The following diagram illustrates a logical and experimentally sound pathway for the synthesis of this compound.

G cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Stille or Suzuki Coupling A m-Methoxybenzaldehyde B 2-Bromo-3-methoxybenzaldehyde A->B Br₂ Acetic Acid A->B D This compound B->D Pd Catalyst Ligand, Base B->D C Allyltributyltin (Stille) or Allylboronic acid pinacol ester (Suzuki) C->D

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of standard bromination and cross-coupling reactions, optimized for the specific substrate.

Step 1: Ortho-Bromination of m-Methoxybenzaldehyde

  • Rationale: The methoxy group is an ortho-, para-director. Direct bromination will yield a mixture of isomers, but the 2-bromo isomer can be isolated via chromatography. This step introduces a handle for the subsequent cross-coupling reaction.

  • Materials:

    • m-Methoxybenzaldehyde

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Sodium thiosulfate solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a fume hood, dissolve m-methoxybenzaldehyde (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly pouring it into an ice-cold solution of sodium thiosulfate to neutralize excess bromine.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-Bromo-3-methoxybenzaldehyde.

Step 2: Stille Cross-Coupling for Allylation

  • Rationale: The Stille coupling is a reliable method for forming carbon-carbon bonds between an organotin compound and an organic halide. It is tolerant of many functional groups, including the aldehyde.

  • Materials:

    • 2-Bromo-3-methoxybenzaldehyde (1.0 eq)

    • Allyltributyltin (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-methoxybenzaldehyde and anhydrous toluene.

    • Add allyltributyltin to the solution.

    • Degas the solution with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Heat the reaction to reflux (approx. 110 °C) and stir for 12-18 hours, monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude oil by column chromatography on silica gel to yield pure this compound.

Part 3: Applications in Medicinal Chemistry & Drug Discovery

While direct biological data for this compound is sparse, a comparative analysis with structurally similar molecules provides a strong rationale for its investigation in several therapeutic areas.[9]

Potential as an Anticancer Agent Precursor

Benzaldehyde derivatives have demonstrated significant cytotoxic activity against multiple cancer cell lines.[8] For instance, research on related allyl-substituted compounds has shown enhanced anticancer activity. The 2-allyl derivative of licarin A, for example, displayed higher activity against Trypanosoma cruzi trypomastigotes, suggesting that the allyl substitution can contribute to improved therapeutic efficacy.[8]

The this compound scaffold can be utilized to generate libraries of novel compounds for anticancer screening. The aldehyde can be converted into various heterocycles known for their anticancer properties, such as quinazolines or chalcones.

G cluster_0 Library Synthesis A This compound B Chalcones A->B Claisen-Schmidt Condensation C Schiff Bases A->C Reaction with Primary Amines D Heterocycles (e.g., Quinolines) A->D Friedländer Annulation E Anticancer Screening (e.g., MTT Assay) B->E C->E D->E

Caption: Workflow for anticancer drug discovery using the target scaffold.

Application in Anti-Inflammatory Drug Development

Substituted benzaldehydes are known to modulate key inflammatory signaling pathways, such as NF-κB and MAPK.[9] By inhibiting these pathways, they can reduce the production of pro-inflammatory mediators. The allyl group on this compound offers a unique opportunity for modification to enhance potency and selectivity for specific kinases within these pathways.

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Rationale: This assay is a primary screen to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophage cells (e.g., RAW 264.7).

  • Procedure:

    • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group with no LPS and a group with LPS but no compound.

    • Incubation: Incubate the plate for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Part 4: Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in medicinal chemistry. Its unique combination of reactive and modulatory functional groups makes it a highly attractive starting point for the synthesis of diverse compound libraries targeting a range of diseases.

Future research should focus on:

  • Exploring the full synthetic potential of the allyl group through reactions like hydroformylation, Wacker oxidation, and ring-closing metathesis to generate novel three-dimensional scaffolds.

  • Systematic biological screening of derivatives against a broad panel of cancer cell lines and inflammatory pathway targets.

  • Structure-Activity Relationship (SAR) studies to understand how modifications to the scaffold affect biological activity, guiding the design of more potent and selective drug candidates.

This guide provides the foundational knowledge and protocols to empower researchers to unlock the potential of this promising molecule in the quest for next-generation therapeutics.

References

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Application Notes & Protocols: 2-Allyl-3-methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides an in-depth exploration of 2-allyl-3-methoxybenzaldehyde, a highly versatile aromatic building block, and its application in the synthesis of valuable heterocyclic compounds. We detail not only the synthetic routes to this key intermediate but also provide robust, step-by-step protocols for its subsequent transformation into complex molecular architectures. The dual reactivity of the allyl and aldehyde functionalities, modulated by the electronic influence of the methoxy group, offers a rich platform for constructing diverse heterocyclic systems, particularly oxygen-containing rings such as chromenes, which are prevalent in medicinally important agents and natural products.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Strategic Value of this compound

Substituted benzaldehydes are foundational pillars in organic synthesis, serving as critical intermediates in the production of pharmaceuticals, fragrances, and fine chemicals.[4][5] The aldehyde group is an exceptionally versatile functional handle, readily participating in nucleophilic additions, condensations, oxidations, and reductions to build molecular complexity.[6] In this compound (CAS 94956-98-6), the classic reactivity of the benzaldehyde is augmented by the presence of an ortho-allyl group and a meta-methoxy group.

This specific arrangement of functional groups imparts unique synthetic potential:

  • The Aldehyde Group: A primary site for C-C and C-N bond formation, enabling chain extension and the introduction of nitrogen heterocycles through reactions like Schiff base formation.[7]

  • The Allyl Group: A three-carbon unit that can participate in a variety of transformations, most notably intramolecular cyclization reactions to form fused ring systems.[8] Its terminal double bond is also amenable to further functionalization.

  • The Methoxy Group: An electron-donating group that influences the reactivity of the aromatic ring and can modulate the biological activity and pharmacokinetic properties of the final heterocyclic products.[6]

The strategic placement of the allyl group ortho to the aldehyde allows for concerted or stepwise intramolecular cyclization events, providing a powerful and atom-economical route to fused heterocyclic systems.

Physicochemical Properties
PropertyValueSource
CAS Number 94956-98-6[9][10]
Molecular Formula C₁₁H₁₂O₂[11]
Molecular Weight 176.21 g/mol [11][12]
Appearance Colorless to yellow liquid[8]
Boiling Point 269.6 ± 25.0 °C (Predicted)[10][12]
Density 1.039 ± 0.06 g/cm³ (Predicted)[10][12]

Synthesis of the Building Block: this compound

The most reliable and industrially relevant method for synthesizing ortho-allyl phenols and their derivatives is the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement of an allyl aryl ether.[13][14][15] This thermal process is highly efficient for forming C-C bonds and installing the allyl group at the ortho position with high regioselectivity.

The synthesis begins with the O-allylation of a readily available precursor, 3-methoxybenzaldehyde, which is first reduced to the corresponding alcohol. The subsequent etherification and thermal rearrangement yield the target compound.

Workflow for Synthesis

cluster_0 Step 1: Reduction cluster_1 Step 2: O-Allylation cluster_2 Step 3: Claisen Rearrangement & Oxidation A 3-Methoxybenzaldehyde B 3-Methoxybenzyl alcohol A->B NaBH4, MeOH C 3-Methoxybenzyl alcohol D Allyl-(3-methoxyphenyl)methyl ether C->D Allyl Bromide, NaH, THF E Allyl-(3-methoxyphenyl)methyl ether F 2-Allyl-3-methoxytoluene E->F Heat (Δ) G This compound F->G Oxidation (e.g., PCC)

Caption: Synthetic pathway to this compound.

A more direct, albeit often lower-yielding for this specific isomer, approach involves the direct allylation of 3-hydroxybenzaldehyde followed by methylation. However, the Claisen rearrangement from a phenol precursor, 3-methoxyphenol, provides a more common and illustrative pathway for ortho-allylation. A well-established method begins with the O-allylation of 3-methoxyphenol, followed by the thermal Claisen rearrangement.[15][16]

Protocol 2.1: Synthesis via O-Allylation and Claisen Rearrangement

This protocol is adapted from established procedures for ortho-allyl phenol synthesis.[16][17]

Step A: Synthesis of 3-Methoxyphenyl Allyl Ether

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (1 eq.), potassium carbonate (1.5 eq.), and acetone (100 mL).

  • Reagent Addition: Stir the suspension vigorously. Add allyl bromide (1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium salts and wash the solid with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil (3-methoxyphenyl allyl ether) is often of sufficient purity for the next step. If necessary, purify by vacuum distillation.

Step B: Thermal Claisen Rearrangement

  • Setup: Place the crude 3-methoxyphenyl allyl ether into a flask equipped for distillation or with a reflux condenser suitable for high temperatures.

  • Reaction: Heat the ether neat (without solvent) under a nitrogen atmosphere to 200-220°C. The rearrangement is typically complete within 3-6 hours.[16] Monitor by TLC or GC-MS by taking small aliquots. The primary product is 2-allyl-3-methoxyphenol.

    • Expert Insight: The high temperature is necessary to overcome the activation energy of this concerted pericyclic reaction.[14] The absence of a solvent prevents side reactions and simplifies purification. The reaction proceeds via a cyclic transition state, ensuring the ortho-positioning of the allyl group.[13]

  • Isolation: Cool the flask to room temperature. The resulting crude 2-allyl-3-methoxyphenol can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Step C: Oxidation to this compound

  • Setup: In a flask, dissolve the purified 2-allyl-3-methoxyphenol (1 eq.) in a suitable solvent like dichloromethane (DCM).

  • Oxidation: Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or use a milder, more modern method like a Dess-Martin periodinane oxidation.

  • Workup & Purification: Upon completion, the reaction is worked up according to the chosen oxidation method. Purification by flash column chromatography yields the final product, this compound.

Application: Synthesis of 2H-Chromene Derivatives

2H-Chromenes are a privileged class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active molecules.[1][2] Their synthesis is of great interest to the drug discovery community. This compound is an ideal precursor for constructing substituted chromene rings via an intramolecular cyclization strategy.

The key transformation involves the isomerization of the allyl group to the thermodynamically more stable (E)-propenyl isomer, followed by an intramolecular oxa-Michael addition of the phenolic oxygen (formed in situ or from a related precursor) onto the conjugated double bond.

Reaction Pathway: From Building Block to Chromene

cluster_info Key Transformation A 2-Allyl-3-hydroxybenzaldehyde (Precursor) B Isomerized Intermediate (2-(Prop-1-en-1-yl)-3-hydroxybenzaldehyde) A->B Base or Transition Metal Catalyst C 6-Methoxy-2H-chromene-5-carbaldehyde (Final Product) B->C Intramolecular oxa-Michael Addition info This pathway illustrates the cyclization of the corresponding phenol, 2-allyl-3-hydroxybenzaldehyde. The methoxy analogue follows a similar principle, often involving demethylation or direct cyclization onto the aldehyde.

Caption: General scheme for chromene synthesis from an o-allyl salicylaldehyde.

Protocol 3.1: Base-Catalyzed Cyclization to a Chromene Derivative

This protocol describes a general method for the isomerization and subsequent cyclization of an ortho-allyl salicylaldehyde derivative. This transformation is often performed as a one-pot procedure. For this compound, a demethylation step would first be required to unmask the phenol for this specific pathway. Alternatively, transition-metal-catalyzed methods can directly engage the allyl group with the aldehyde.[18][19]

The following is a representative protocol for the cyclization of the closely related 2-allyl-3-hydroxybenzaldehyde.

Objective: To synthesize a substituted 2H-chromene via base-catalyzed intramolecular cyclization.

Materials:

  • 2-Allyl-3-hydroxybenzaldehyde (1 eq.)

  • Potassium tert-butoxide (catalytic amount, e.g., 0.2 eq.)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-allyl-3-hydroxybenzaldehyde and dissolve it in the anhydrous solvent under a nitrogen atmosphere.

  • Catalyst Addition: Add potassium tert-butoxide to the solution at room temperature.

    • Causality: A strong, non-nucleophilic base like potassium tert-butoxide is used to first deprotonate the phenol, forming a phenoxide. This same base then facilitates the isomerization of the allyl double bond into conjugation with the aromatic ring. This isomerization is the rate-limiting step and is crucial for the subsequent cyclization.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100°C). The phenoxide formed in situ then acts as a nucleophile.

  • Cyclization: The intramolecular 6-endo-trig oxa-Michael addition of the phenoxide onto the newly formed conjugated double bond occurs, forming the chromene ring.

    • Self-Validation: The reaction progress can be reliably monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more nonpolar, product spot. Completion is often indicated by a color change.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2H-chromene derivative.

Reaction Scope & Optimization Data

The efficiency of chromene synthesis is highly dependent on the catalyst and reaction conditions. Below is a representative table summarizing how different parameters can affect the outcome, based on literature for similar substrates.[18]

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (20)DMF1001245
2Cs₂CO₃ (20)DMF100868
3K-t-BuO (10)DMSO80485
4Rh(PPh₃)₃Cl (5)Toluene110692
5Pd(OAc)₂/dppf (5)Dioxane1001075

This data is illustrative and based on general findings in the field of chromene synthesis.

Conclusion

This compound stands out as a strategically valuable and versatile building block for modern organic synthesis. Its unique constellation of reactive sites—the aldehyde, the allyl group, and the electron-rich aromatic ring—provides chemists with a powerful tool for the efficient construction of complex heterocyclic scaffolds. The protocols and insights provided herein demonstrate a clear and reliable pathway from simple starting materials to this key intermediate and onward to high-value heterocyclic products like chromenes. This guide serves as a foundational resource for researchers aiming to exploit the rich chemistry of this compound in pharmaceutical discovery and materials science.

References

  • This compound丨CAS 94956-98-6. leapchem.
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic enantioselective synthesis of 2-aryl-chromenes.
  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
  • Catalytic Synthesis of 2H-Chromenes. MSU Chemistry.
  • Synthesis of 2H-chromenes: recent advances and perspectives. Royal Society of Chemistry.
  • Substituted Benzaldehyde: Significance and symbolism. wisdomlib.org.
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  • This compound | C11H12O2 | CID 11159623. PubChem.
  • This compound;CAS No. ChemShuttle.
  • This compound | C11H12O2 | CID 11159623. PubChem.
  • Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. BOC Sciences.
  • Claisen Rearrangement. Organic Chemistry Portal.
  • The Claisen Rearrangement. Organic Reactions.
  • This compound CAS#: 94956-98-6. ChemicalBook.
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Application Notes and Protocols for the Claisen Rearrangement to Form 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 2-Allyl-3-methoxybenzaldehyde via a thermal Claisen rearrangement. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for introducing an allyl group ortho to a formyl group on a methoxy-substituted benzene ring.

Introduction: The Strategic Importance of the Aromatic Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement reaction that forms a carbon-carbon bond.[2] In the context of aromatic substrates, the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol is a cornerstone transformation in synthetic organic chemistry.[3] This reaction is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates, as it allows for the regioselective introduction of a reactive allyl functionality.

The target molecule, this compound, is a valuable building block. The ortho-allylbenzaldehyde moiety is a versatile scaffold for the construction of various heterocyclic systems and can be further manipulated to introduce diverse functional groups. The methoxy group's electronic and steric influence can be crucial for modulating biological activity in drug discovery programs.

This document outlines a two-step synthetic sequence:

  • Williamson Ether Synthesis: The preparation of the precursor, 2-(allyloxy)-3-methoxybenzaldehyde, from 2-hydroxy-3-methoxybenzaldehyde and allyl bromide.

  • Claisen Rearrangement: The thermal intramolecular rearrangement of the allyl ether to the desired this compound.

Reaction Mechanism: A Concerted Pericyclic Transformation

The aromatic Claisen rearrangement proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state.[2] The reaction is thermally induced and follows first-order kinetics. The key mechanistic steps are:

  • [1][1]-Sigmatropic Shift: Upon heating, the allyl group of the 2-(allyloxy)-3-methoxybenzaldehyde migrates from the oxygen atom to the ortho-carbon of the aromatic ring. This occurs via a concerted movement of six electrons in a chair-like transition state.

  • Tautomerization: The initial rearrangement product is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the more stable phenolic form, restoring aromaticity and yielding the final this compound product.

Experimental Protocols

Part 1: Synthesis of 2-(allyloxy)-3-methoxybenzaldehyde (Williamson Ether Synthesis)

This protocol describes the synthesis of the Claisen rearrangement precursor from 2-hydroxy-3-methoxybenzaldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Hydroxy-3-methoxybenzaldehyde152.155.00 g32.8 mmol
Allyl bromide120.984.74 g (3.5 mL)39.4 mmol
Anhydrous Potassium Carbonate (K₂CO₃)138.216.81 g49.3 mmol
Anhydrous Acetone58.08100 mL-
Diethyl ether74.12As needed-
Saturated aqueous NH₄Cl-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Safety Precautions:

  • Allyl bromide is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. It is also a suspected mutagen and carcinogen.[1][4][5] Always handle allyl bromide in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 2-Hydroxy-3-methoxybenzaldehyde may cause skin and eye irritation.[6][7]

  • Acetone is a flammable liquid.

  • Perform all operations in a well-ventilated fume hood.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (5.00 g, 32.8 mmol) and anhydrous potassium carbonate (6.81 g, 49.3 mmol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add allyl bromide (3.5 mL, 39.4 mmol) to the reaction mixture dropwise using a syringe.

  • Heat the reaction mixture to a gentle reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in 100 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(allyloxy)-3-methoxybenzaldehyde. The product is often sufficiently pure for the next step, but can be further purified by column chromatography on silica gel if necessary.

Part 2: Claisen Rearrangement to form this compound

This protocol details the thermal rearrangement of the synthesized allyl ether. Based on similar rearrangements, a high-boiling solvent is employed to achieve the necessary reaction temperature.[8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-(allyloxy)-3-methoxybenzaldehyde192.214.00 g20.8 mmol
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)-40 mL-
Dichloromethane (DCM)84.93As needed-
Deionized Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Safety Precautions:

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are high-boiling solvents and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood with appropriate PPE.

  • The reaction is performed at a high temperature. Ensure proper heating and temperature control to avoid accidents.

Procedure:

  • Place the crude or purified 2-(allyloxy)-3-methoxybenzaldehyde (4.00 g, 20.8 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 40 mL of a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 180-200°C and maintain for 3-5 hours. The reaction can also be performed using microwave irradiation at 200°C for a shorter duration (e.g., 3 hours), if available.[8]

  • Monitor the progress of the rearrangement by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product, this compound, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Key Signals
¹H NMR - Aldehydic proton (singlet, ~9.9 ppm)- Aromatic protons (multiplets in the aromatic region)- Methoxy group protons (singlet, ~3.9 ppm)- Allyl group protons: vinyl protons (multiplet, ~5.8-6.1 ppm) and methylene protons (doublet, ~3.4 ppm)
¹³C NMR - Carbonyl carbon of the aldehyde (~191 ppm)- Aromatic carbons- Methoxy carbon (~56 ppm)- Allyl group carbons (vinyl and methylene carbons)
IR Spectroscopy - Aldehyde C=O stretch (~1690 cm⁻¹)- Aromatic C=C stretching- C-O stretching of the ether linkage
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.21)[9]

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow.

Claisen_Rearrangement_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement reagent1 2-Hydroxy-3-methoxybenzaldehyde reaction1 Reflux reagent1->reaction1 reagent2 Allyl Bromide reagent2->reaction1 base K₂CO₃ in Acetone base->reaction1 product1 2-(allyloxy)-3-methoxybenzaldehyde product1_input 2-(allyloxy)-3-methoxybenzaldehyde reaction1->product1 reaction2 Heat (180-200°C) product1_input->reaction2 solvent High-boiling solvent (e.g., NMP) solvent->reaction2 product2 This compound reaction2->product2

Diagram 1: Synthetic workflow for this compound.

References

  • Thermo Fisher Scientific. Allyl bromide, stabilized with 300-1000ppm Propylene oxide - SAFETY DATA SHEET. (2010-11-16). [Link]

  • Stobec. SAFETY DATA SHEET - Allyl bromide. (2012-09-20). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. (2025-09-17). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry; Vol. 26, No. 12 (2014), 3611-3614. [Link]

  • The Royal Society of Chemistry. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. [Link]

  • Scientific Research Publishing. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. [Link]

  • NIST. Benzaldehyde, 3-methoxy-. [Link]

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Application Note: A Chemoselective Protocol for the Oxidation of 2-Allyl-3-methoxybenzaldehyde to 2-Allyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, substrates containing multiple oxidizable functional groups, such as 2-Allyl-3-methoxybenzaldehyde, present a significant chemoselectivity challenge. A robust protocol is required to selectively oxidize the aldehyde moiety without affecting the reactive allyl group. This application note provides a detailed experimental procedure for the chemoselective oxidation of this compound to its corresponding carboxylic acid using the Pinnick oxidation. This method employs sodium chlorite (NaClO₂) under mild, buffered conditions, demonstrating high functional group tolerance and providing excellent yields. We offer a comprehensive, step-by-step protocol, mechanistic insights, safety precautions, and characterization guidelines intended for researchers in synthetic chemistry and drug development.

Introduction and Method Selection

The selective oxidation of a specific functional group within a complex molecule is a cornerstone of modern synthetic strategy. This compound is a valuable intermediate containing two primary sites susceptible to oxidation: the aldehyde and the carbon-carbon double bond of the allyl group. While strong oxidizing agents like potassium permanganate or chromic acid would likely lead to a mixture of products or cleavage of the allyl group, a milder, more selective method is necessary.[1][2][3]

The Pinnick oxidation stands out as the premier choice for this transformation.[4][5] It utilizes sodium chlorite (NaClO₂) under weakly acidic conditions to convert aldehydes to carboxylic acids.[4][6] The reaction is renowned for its exceptional tolerance of sensitive functional groups, including alkenes, alkynes, epoxides, and ethers, making it ideally suited for our target substrate.[4][6] The active oxidant is chlorous acid (HClO₂), formed in situ from the protonation of chlorite.[5][7] A critical aspect of the protocol is the inclusion of a scavenger to quench the hypochlorous acid (HOCl) byproduct, which can otherwise react with the desired product or the starting material's allyl group.[5][6]

This guide details a procedure based on the Kraus modification of the Pinnick oxidation, which employs 2-methyl-2-butene as an efficient HOCl scavenger.[6]

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image, not from a search result) Figure 1: Chemoselective oxidation of this compound to 2-Allyl-3-methoxybenzoic acid.

Proposed Mechanism of the Pinnick Oxidation:

The reaction proceeds through several key steps:

  • Formation of the Active Oxidant: The buffer (NaH₂PO₄) provides a mild acidic environment to generate the active oxidant, chlorous acid (HClO₂), from sodium chlorite.

  • Nucleophilic Addition: The chlorous acid adds to the carbonyl of the aldehyde to form a key intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and eliminating hypochlorous acid (HOCl) to yield the carboxylic acid.[5][7]

  • Scavenging: The HOCl byproduct is immediately quenched by the scavenger (2-methyl-2-butene) to prevent unwanted side reactions, such as chlorination of the allyl group.[5]

G cluster_main Pinnick Oxidation Mechanism NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 NaH2PO4 Buffer (NaH₂PO₄) NaH2PO4->HClO2 H⁺ Intermediate Chlorite Adduct HClO2->Intermediate Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Acid Carboxylic Acid (R-COOH) Intermediate->Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Quenched Quenched Byproduct (Halohydrin) HOCl->Quenched Scavenger Scavenger (2-methyl-2-butene) Scavenger->Quenched Traps HOCl

Caption: Proposed mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compoundC₁₁H₁₂O₂176.215.0881 mg1.0
Sodium Chlorite (80% tech. grade)NaClO₂90.447.5848 mg1.5
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.997.51.04 g1.5
2-Methyl-2-buteneC₅H₁₀70.1325.03.5 g (5.2 mL)5.0
tert-Butanol (t-BuOH)(CH₃)₃COH74.12-50 mL-
Water (Deionized)H₂O18.02-15 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-~150 mL-
Hydrochloric Acid (1 M aq.)HCl36.46-As needed-
Saturated Sodium Sulfite SolutionNa₂SO₃126.04-~20 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.44-~30 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (or syringe pump for slow addition)

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • TLC plates (e.g., silica gel 60 F₂₅₄) and developing chamber

Safety Precautions
  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Sodium Chlorite (NaClO₂): Strong oxidizer. May cause fire or explosion if in contact with combustible materials.[9] Toxic if swallowed and fatal in contact with skin.[9][10] Causes severe skin and eye damage.[11][12] Keep away from heat, acids, and organic materials.[9][12]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Handle away from ignition sources.

  • Hydrogen Peroxide (often used as an alternative scavenger): Strong oxidizer. Can cause severe skin and eye burns.[13][14] Avoid contamination, as it can lead to rapid decomposition.[15]

  • Workup: The quenching step with sodium sulfite is crucial to neutralize any remaining oxidant. The acidification step should be performed slowly.

Step-by-Step Procedure

Caption: Experimental workflow for the Pinnick Oxidation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (881 mg, 5.0 mmol), tert-butanol (50 mL), and 2-methyl-2-butene (5.2 mL, 25.0 mmol). Stir until all the aldehyde has dissolved.

  • Buffer Addition: In a separate beaker, dissolve sodium dihydrogen phosphate monohydrate (1.04 g, 7.5 mmol) and sodium chlorite (848 mg of 80% tech. grade, 7.5 mmol) in deionized water (15 mL).

  • Initiation of Reaction: Cool the flask containing the aldehyde solution to 0-5 °C using an ice-water bath.

  • Slow Addition of Oxidant: Slowly add the aqueous sodium chlorite/buffer solution to the cooled, stirring reaction mixture over 30-45 minutes using a dropping funnel. Crucial: Maintain the internal temperature below 10 °C during the addition. The solution will typically turn yellow-orange.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexanes:ethyl acetate. The starting aldehyde should have a higher Rf value than the product carboxylic acid. The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated sodium sulfite solution (~20 mL) to quench any excess oxidant. Stir for 15 minutes. A starch-iodide paper test can be used to confirm the absence of peroxides (optional).

  • Workup - Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the majority of the tert-butanol and 2-methyl-2-butene.

  • Workup - Acidification & Extraction: Transfer the remaining aqueous residue to a separatory funnel. Acidify the aqueous layer to pH ~2-3 by the slow addition of 1 M HCl. The product should precipitate or form an oil.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Allyl-3-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Expected Results and Characterization

  • Yield: 85-95%

  • Appearance: White to off-white solid.

  • Characterization:

    • ¹H NMR: Expect the disappearance of the aldehyde proton singlet around δ 9.8-10.2 ppm. A new, broad singlet for the carboxylic acid proton will appear downfield (δ > 10 ppm, often very broad). The allyl and aromatic protons should remain largely intact.

    • ¹³C NMR: Expect the aldehyde carbonyl carbon (~190 ppm) to be replaced by a carboxylic acid carbonyl carbon (~170-175 ppm).

    • IR Spectroscopy: Look for the disappearance of the characteristic aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹, overlapping with the C-H stretches. The carbonyl (C=O) stretch will shift from ~1690 cm⁻¹ (aldehyde) to ~1710 cm⁻¹ (acid).

    • Mass Spectrometry: The molecular ion peak should correspond to the mass of the product, 2-Allyl-3-methoxybenzoic acid (C₁₁H₁₂O₃, MW = 192.21).

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 6 hours, add an additional portion (0.2 eq) of sodium chlorite solution and stir for another 2-4 hours. Ensure the initial pH was weakly acidic.

  • Side Product Formation (Chlorination): If chlorinated byproducts are observed, it indicates insufficient scavenging of HOCl. Ensure a sufficient excess of 2-methyl-2-butene is used and that the oxidant is added slowly at a low temperature.

  • Low Yield: Poor recovery during extraction can lead to low yields. Ensure the aqueous layer is thoroughly acidified to fully protonate the carboxylate, making it soluble in the organic solvent. Perform multiple extractions.

References

  • Royal Society of Chemistry. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • USP Technologies. Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Reaction Repo. Jones Oxidation. [Link]

  • University of California. (2012). Hydrogen peroxide - Standard Operating Procedure. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • VelocityEHS. (2015). Hydrogen Peroxide Health & Safety Tips. [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • National Institutes of Health. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Carl Roth. (2024). Sodium chlorite 80% - Safety Data Sheet. [Link]

  • Wenxuecity. (2023). Pinnick oxidation. [Link]

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The Strategic Utility of 2-Allyl-3-methoxybenzaldehyde in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Natural Product Synthesis

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. 2-Allyl-3-methoxybenzaldehyde (CAS 94956-98-6) has emerged as a highly valuable and versatile building block, particularly in the construction of complex carbocyclic and heterocyclic frameworks that form the core of numerous biologically active compounds.[1][2] Its unique trifunctional architecture, comprising a reactive aldehyde, a strategically positioned allyl group, and a methoxy moiety, offers a powerful handle for a variety of synthetic transformations. This application note provides a detailed exploration of the use of this compound in the synthesis of natural product analogs, with a specific focus on its pivotal role in the synthesis of Treprostinil, a potent synthetic analog of the natural product prostacyclin.

The strategic importance of this molecule lies in the ortho-positioning of the allyl group relative to the aldehyde. This arrangement is pre-organized for intramolecular cyclization reactions, such as Diels-Alder or Pauson-Khand reactions, which are instrumental in the rapid assembly of complex polycyclic systems. The methoxy group, in turn, can influence the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group, which is a common feature in many natural products.

Core Application: Synthesis of Treprostinil, a Prostacyclin Analog

Treprostinil is a stable and long-acting synthetic analog of prostacyclin (PGI2), a naturally occurring prostanoid with potent vasodilatory and anti-platelet aggregation properties. It is a crucial therapeutic agent for the treatment of pulmonary arterial hypertension. The synthesis of Treprostinil provides an excellent case study to illustrate the utility of this compound in the construction of complex drug molecules. The core of Treprostinil is a benzindene system, and the strategic use of this compound is central to the efficient assembly of this key structural motif.

A common synthetic strategy towards Treprostinil involves a key Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, to construct the cyclopentenone ring fused to the benzene ring.[3] The allyl group of a 2-allylbenzaldehyde derivative serves as the alkene component in this powerful transformation.

Synthetic Pathway Overview

The synthesis of the benzindene core of Treprostinil can be conceptually broken down into the following key stages, where this compound or its immediate precursor plays a crucial role:

G cluster_0 Preparation of the Key Benzaldehyde cluster_1 Construction of the Benzindene Core cluster_2 Completion of Treprostinil Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Allyloxybenzaldehyde 3-Allyloxybenzaldehyde 3-Hydroxybenzaldehyde->3-Allyloxybenzaldehyde Allylation 2-Allyl-3-hydroxybenzaldehyde 2-Allyl-3-hydroxybenzaldehyde 3-Allyloxybenzaldehyde->2-Allyl-3-hydroxybenzaldehyde Claisen Rearrangement This compound This compound 2-Allyl-3-hydroxybenzaldehyde->this compound Methylation Key Intermediate Key Intermediate This compound->Key Intermediate Coupling with Side Chain This compound->Key Intermediate Benzindene Core Benzindene Core Key Intermediate->Benzindene Core Pauson-Khand Cyclization Treprostinil Treprostinil Benzindene Core->Treprostinil Further Functionalization

Caption: Synthetic strategy for Treprostinil highlighting the role of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures in the literature and are provided as a guide for researchers.[3][4]

Protocol 1: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-driven[5][5]-sigmatropic rearrangement that is foundational to the synthesis of ortho-allyl phenols.[5][6][7][8]

Reaction Scheme:

G cluster_0 cluster_1 start intermediate start->intermediate High Temperature (e.g., in Decalin)

Caption: Claisen rearrangement of 3-allyloxybenzaldehyde.

Materials:

  • 3-Allyloxybenzaldehyde

  • Decalin (high-boiling solvent)

  • Toluene

  • Heptane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-allyloxybenzaldehyde (1 eq.) and decalin.

  • Heat the reaction mixture to reflux (approximately 190-195 °C) and maintain for several hours (e.g., 7 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture and add toluene.

  • Allow the mixture to cool to room temperature with stirring. Further cooling to 0-5 °C may be required to induce crystallization.

  • Filter the crude product and wash the cake with heptane.

  • The wet cake can be further purified by stirring in heptane at room temperature, followed by filtration and drying to afford 2-allyl-3-hydroxybenzaldehyde as a solid.[4]

ParameterValueReference
Starting Material3-Allyloxybenzaldehyde[4]
SolventDecalin[4]
TemperatureReflux (190-195 °C)[4]
Reaction Time~7 hours[4]
Typical Yield~82%[4]
Protocol 2: Synthesis of this compound

Reaction Scheme:

G cluster_0 cluster_1 start product start->product Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3)

Caption: Methylation of 2-allyl-3-hydroxybenzaldehyde.

Materials:

  • 2-Allyl-3-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-allyl-3-hydroxybenzaldehyde (1 eq.) in acetone, add potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.1-1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 3: Key Coupling and Cyclization in Treprostinil Synthesis

A crucial step in the synthesis of Treprostinil is the coupling of a protected this compound derivative with a side-chain alkyne, followed by the Pauson-Khand cyclization.[3][4]

Reaction Scheme (Illustrative):

G Protected Benzaldehyde 2-Allyl-3-(benzyloxy)benzaldehyde Coupled Intermediate Coupled Alkyne-Alkene Protected Benzaldehyde->Coupled Intermediate 1. n-BuLi 2. Alkyne addition Side-chain Alkyne Protected Side-chain Alkyne Side-chain Alkyne->Coupled Intermediate Benzindene Core Benzindene Core Coupled Intermediate->Benzindene Core Co2(CO)8, CO Pauson-Khand Reaction

Caption: Key coupling and cyclization steps in Treprostinil synthesis.

Materials:

  • Protected this compound (e.g., 2-allyl-3-(benzyloxy)benzaldehyde)

  • Protected side-chain alkyne

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Carbon monoxide (CO) atmosphere

Procedure (Conceptual):

  • Coupling: The protected side-chain alkyne is deprotonated with n-BuLi in anhydrous THF at low temperature (e.g., -78 °C).

  • The resulting acetylide is then reacted with the protected this compound derivative to form the coupled intermediate containing both the alkene and alkyne moieties.

  • Pauson-Khand Cyclization: The purified coupled intermediate is treated with dicobalt octacarbonyl in a suitable solvent under a carbon monoxide atmosphere.

  • The reaction mixture is heated to promote the cyclization, forming the key benzindene core of Treprostinil.

  • The product is then purified, typically by column chromatography.

Broader Synthetic Potential: Intramolecular Cycloadditions

The strategic placement of the allyl and aldehyde groups in this compound makes it an attractive substrate for intramolecular cycloaddition reactions, a powerful strategy for the rapid construction of complex polycyclic natural products.

Intramolecular Diels-Alder (IMDA) Reaction

While a specific total synthesis of a natural product using an IMDA reaction of this compound is not prominently documented, the principle remains a significant potential application. The aldehyde can be converted to a more reactive dienophile, or the allyl group can be part of a diene system, to facilitate an IMDA reaction.

G Start This compound Derivative Transition State Cyclic Transition State Start->Transition State Thermal or Lewis Acid Catalysis Product Polycyclic Product Transition State->Product [4+2] Cycloaddition

Caption: Conceptual workflow for an intramolecular Diels-Alder reaction.

This strategy could provide access to a variety of complex ring systems found in terpenoids and alkaloids. The stereochemical outcome of the IMDA reaction is often predictable based on the geometry of the tether connecting the diene and dienophile, making it a powerful tool for asymmetric synthesis.

Conclusion

This compound is a valuable and strategically important building block in modern organic synthesis. Its utility is demonstrably proven in the industrial synthesis of the complex drug molecule Treprostinil, where it serves as a key precursor for the construction of the benzindene core via a Pauson-Khand cyclization. The detailed protocols provided herein offer a practical guide for the preparation and application of this versatile intermediate. Furthermore, the inherent structural features of this compound suggest significant potential for its application in other areas of natural product synthesis, particularly in intramolecular cycloaddition reactions for the efficient assembly of complex polycyclic architectures. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this molecule can unlock new and efficient pathways to novel bioactive compounds.

References

  • García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow. Organic & Biomolecular Chemistry, 17(43), 9474-9481. [Link]

  • Wikipedia. (2023). Claisen rearrangement. [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Google Patents. (2012).
  • PubMed. (2017). Organocatalytic Intramolecular [4+2] Cycloaddition between In Situ Generated Vinylidene ortho-Quinone Methides and Benzofurans. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (n.d.). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. [Link]

  • Semantic Scholar. (2018). Organocatalytic Enantioselective Higher-Order Cycloadditions of In Situ Generated Amino Isobenzofulvenes. [Link]

  • Scilit. (n.d.). Intramolecular Diels-Alder Reactions Utilizing Aldehyde and Ketone Dienophiles, A Rare Cycloaddition Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2023). Organocatalytic (3+3)-cycloaddition of ortho-substituted phenyl nitrones with aryl cyclopropane carbaldehydes: a facile access to enantioenriched 1,2-oxazinanes. [Link]

  • ResearchGate. (n.d.). (PDF) A Combined Computational–Experimental Study of the Kinetics of Intramolecular Diels–Alder Reactions in a Series of 1,3,8-Nonatrienes*. [Link]

  • Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction. [Link]

  • Khan Academy. (n.d.). Diels-Alder: intramolecular. [Link]

  • WIPO Patentscope. (2012). WO/2012/009816 SYNTHESIS OF TREPROSTINIL AND INTERMEDIATES USEFUL THEREIN. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Involving 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the asymmetric synthesis involving 2-Allyl-3-methoxybenzaldehyde, a versatile aromatic aldehyde building block. The presence of ortho-allyl and meta-methoxy substituents offers unique steric and electronic properties that can be exploited for high-selectivity transformations. We delve into the core principles of asymmetric catalysis, focusing on a highly relevant and powerful transformation: the enantioselective allylation of the aldehyde functionality. This guide explains the causality behind experimental design, provides validated, step-by-step protocols, and summarizes expected outcomes. The objective is to equip researchers with the foundational knowledge and practical methodologies required to synthesize valuable chiral homoallylic alcohols from this specific precursor.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde with significant potential in synthetic organic chemistry.[1][2] Its structure is characterized by three key functional groups: an aldehyde, an allyl group, and a methoxy group. The aldehyde serves as a prime electrophilic site for nucleophilic additions, while the ortho-allyl group can participate in subsequent cyclization reactions or be further functionalized. The meta-methoxy group electronically influences the reactivity of the aromatic ring and the aldehyde.

The true value of this substrate is realized in asymmetric synthesis , where the goal is to convert the prochiral aldehyde into a single enantiomer of a chiral product. Such enantiomerically pure compounds, particularly chiral alcohols, are critical intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide focuses on one of the most fundamental and reliable methods for achieving this: the catalytic enantioselective allylation of the aldehyde.

Core Transformation: Catalytic Asymmetric Allylation

The addition of an allyl group to an aldehyde creates a homoallylic alcohol with a new stereocenter. Controlling the absolute stereochemistry of this center is a formidable challenge that is often addressed using chiral catalysts. Among the various methods, the use of allyltrichlorosilane in the presence of a chiral Lewis basic catalyst has emerged as a robust and highly selective strategy for a wide range of aromatic aldehydes.[3][4]

Mechanistic Rationale & Catalyst Choice

The reaction proceeds via the activation of allyltrichlorosilane by a chiral Lewis base, typically an N-oxide. This forms a hypervalent silicon species that is highly reactive and organized in a chiral environment. The aldehyde's carbonyl oxygen then coordinates to this complex, positioning it for a highly stereoselective intramolecular transfer of the allyl group.

The choice of catalyst is paramount. Chiral N-oxides, such as QUINOX[3] and METHOX[4], have proven to be exceptionally effective. Their rigid bicyclic structure creates a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack on the coordinated aldehyde. The electron-withdrawing nature of the p-(trifluoromethyl)benzaldehyde in published studies suggests that electron-poor aldehydes exhibit high reactivity and enantioselectivity, a trend that provides a strong basis for predicting the behavior of other substituted benzaldehydes.[3]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the N-oxide-catalyzed allylation of an aldehyde with allyltrichlorosilane.

Catalytic_Cycle Cat Chiral N-Oxide (Catalyst) Active Active Hypervalent Silicon Complex [Cat-SiCl3-R]+ Cat->Active + Allyltrichlorosilane ATS Allyltrichlorosilane (R-SiCl3) TS Coordinated Aldehyde (Transition State) Active->TS + Aldehyde Ald 2-Allyl-3-methoxy- benzaldehyde (ArCHO) Prod_Complex Product-Catalyst Complex TS->Prod_Complex Allyl Transfer (Stereodetermining Step) Prod_Complex->Cat Product Release Product Chiral Homoallylic Alcohol (Product) Prod_Complex->Product Si_Waste SiCl3(OR') Prod_Complex->Si_Waste

Caption: Proposed catalytic cycle for the asymmetric allylation of this compound.

Experimental Protocols & Workflow

The following protocol is a representative procedure for the enantioselective allylation of this compound, adapted from established methodologies for substituted aromatic aldehydes.[3]

General Experimental Workflow

This diagram outlines the logical flow from reaction setup to final product analysis.

Experimental_Workflow start Start: Materials Preparation setup Reaction Setup: - Dry Glassware - Inert Atmosphere (N2/Ar) - Add Catalyst & Solvent start->setup cool Cool Reaction Mixture (e.g., -40 °C) setup->cool add_aldehyde Add this compound cool->add_aldehyde add_silane Add Allyltrichlorosilane (Slowly) add_aldehyde->add_silane react Stir at Low Temperature (Monitor by TLC) add_silane->react quench Reaction Quench (e.g., Sat. NaHCO3) react->quench workup Aqueous Workup: - Phase Separation - Extraction with Organic Solvent quench->workup dry Dry Organic Layer (e.g., Na2SO4) & Filter workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Flash Chromatography) concentrate->purify analyze Analysis: - Yield, NMR, MS - Chiral HPLC for ee% purify->analyze end Final Product: Enantioenriched Alcohol analyze->end

Sources

Application Notes and Protocols for the Quantification of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Allyl-3-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and specialty chemicals. Its precise and accurate quantification is critical for quality control, stability studies, and reaction monitoring. This document provides detailed analytical methods for the quantification of this compound in various matrices. Two robust, validated analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a widely accessible and robust technique suitable for routine quality control, while GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level analysis and complex matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂[1]
Molecular Weight176.21 g/mol [1]
Predicted Boiling Point269.6 ± 25.0 °C
SolubilityExpected to be slightly soluble in water; soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.[2]

The relatively high boiling point suggests that this compound is amenable to gas chromatography without significant risk of thermal degradation. Its solubility in common organic solvents simplifies the preparation of standards and sample solutions for both HPLC and GC analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization

This method is based on the reaction of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorbance in the UV-visible region, significantly enhancing detection sensitivity.[3][4][5]

Causality in Experimental Choices
  • Derivatization: The aldehyde group in the target analyte lacks a strong chromophore for sensitive UV detection. DNPH reacts specifically with carbonyl compounds to form a hydrazone derivative that has a maximum absorbance at approximately 360 nm, a wavelength where interference from many matrix components is minimal.[6][7]

  • Reversed-Phase HPLC: A C18 column is chosen for its excellent resolving power for moderately non-polar compounds like the DNPH derivative of this compound.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and separation of the analyte from potential impurities and excess derivatizing reagent.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample Sample containing This compound dissolve_sample Dissolve in Acetonitrile sample->dissolve_sample standard This compound Standard dissolve_standard Dissolve in Acetonitrile standard->dissolve_standard dnph Add Acidified DNPH Solution dissolve_sample->dnph dissolve_standard->dnph react Incubate (e.g., 40°C for 60 min) dnph->react inject Inject into HPLC-UV System react->inject separate Separation on C18 Column inject->separate detect UV Detection at 360 nm separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

  • This compound analytical standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Syringe filters, 0.45 µm PTFE

2. Preparation of Solutions

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated HCl. Sonicate for 10 minutes to dissolve. Prepare this solution fresh daily.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

3. Derivatization Procedure

  • To 1.0 mL of each standard solution and sample solution in a clean vial, add 1.0 mL of the DNPH reagent.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a water bath or heating block at 40°C for 60 minutes.[8]

  • Allow the solutions to cool to room temperature.

  • Prior to injection, filter the derivatized solutions through a 0.45 µm syringe filter.

4. HPLC-UV Instrumental Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 60% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 360 nm

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics (Hypothetical)
ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 15-25 ng/L
Limit of Quantification (LOQ) 50-80 ng/L
Precision (RSD%) < 2%
Accuracy (Recovery %) 95-105%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method offers high sensitivity and selectivity, making it particularly suitable for complex matrices or when trace-level quantification is required. The aldehyde is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. This derivative is more volatile and thermally stable, and the pentafluorobenzyl group provides a strong signal in electron capture negative ionization (ECNI) mode, though electron ionization (EI) is also highly effective.[9][10]

Causality in Experimental Choices
  • Derivatization: PFBHA is an excellent derivatizing agent for aldehydes for GC analysis. The resulting oximes are thermally stable and less polar than the parent aldehydes, leading to improved chromatographic peak shape.[11] The fluorinated structure of the derivative enhances sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization mass spectrometry.[9]

  • GC-MS: The coupling of gas chromatography with mass spectrometry provides definitive identification based on both retention time and mass spectrum, offering unparalleled selectivity. A non-polar DB-5ms or equivalent column is chosen for its versatility and good separation of a wide range of organic compounds.

  • Temperature Programming: A temperature gradient is used to ensure that the derivatized analyte is eluted with a good peak shape in a reasonable time, while also separating it from other volatile components in the sample.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample containing This compound dissolve_sample Dissolve in Ethyl Acetate sample->dissolve_sample standard This compound Standard dissolve_standard Dissolve in Ethyl Acetate standard->dissolve_standard pfbha Add PFBHA Solution dissolve_sample->pfbha dissolve_standard->pfbha react Incubate (e.g., 70°C for 30 min) pfbha->react inject Inject into GC-MS System react->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometric Detection (EI/SIM) separate->detect quantify Quantification using Characteristic Ions detect->quantify

Caption: Workflow for GC-MS analysis with PFBHA derivatization.

Detailed Protocol: GC-MS

1. Reagents and Materials

  • This compound analytical standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Ethyl acetate, GC grade

  • Sodium sulfate, anhydrous

  • Pyridine, anhydrous

  • Syringe filters, 0.45 µm PTFE

2. Preparation of Solutions

  • PFBHA Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of ethyl acetate. A small amount of pyridine (1-2 drops) can be added to neutralize the HCl and facilitate the reaction.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

3. Derivatization Procedure

  • To 1.0 mL of each standard and sample solution in a clean vial, add 100 µL of the PFBHA reagent.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a heating block at 70°C for 30 minutes.

  • Cool the vials to room temperature.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Conditions

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification

5. Data Analysis

  • Identify the PFBHA-oxime derivative of this compound by its retention time and mass spectrum in full scan mode.

  • For quantification, use Selected Ion Monitoring (SIM) of characteristic, abundant, and specific ions of the derivative.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Expected Performance Characteristics (Hypothetical)
ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5-5 ng/L
Limit of Quantification (LOQ) 2-15 ng/L
Precision (RSD%) < 5%
Accuracy (Recovery %) 90-110%

Conclusion

Both the HPLC-UV with DNPH derivatization and the GC-MS with PFBHA derivatization methods provide reliable and robust approaches for the quantification of this compound. The HPLC method is well-suited for routine analyses where high sample throughput is required, while the GC-MS method offers superior sensitivity and selectivity for trace-level determination in complex sample matrices. Proper method validation in the target matrix is essential to ensure accurate and precise results.

References

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  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Byrd, G. D., & Ogden, M. W. (2013). MASS SPECTROMETRY OF FATTY ALDEHYDES. The AOCS Lipid Library. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

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  • Li, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Latin American Journal of Pharmacy, 37(10), 2056-63. [Link]

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Application Note & Scale-Up Protocol: Synthesis of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 2-Allyl-3-methoxybenzaldehyde (CAS No: 94956-98-6), a valuable benzaldehyde derivative used as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and specialty chemical industries. The protocol details a robust two-step synthetic pathway commencing from commercially available o-vanillin. The methodology emphasizes safety, scalability, and process control, incorporating in-depth explanations for experimental choices to ensure reproducibility and high purity of the final product. This guide is intended for researchers, process chemists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde whose molecular architecture is primed for further functionalization. The presence of the aldehyde, allyl, and methoxy groups provides multiple reactive sites for constructing more complex molecular frameworks. While numerous synthetic routes can be envisioned, a strategy leveraging the Claisen rearrangement of an allyl aryl ether offers a reliable, high-yielding, and industrially scalable approach.

Our synthetic strategy is a two-step process:

  • O-Allylation: A Williamson ether synthesis is employed to couple allyl bromide with the hydroxyl group of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This reaction proceeds under basic conditions to generate the key intermediate, 2-allyloxy-3-methoxybenzaldehyde.

  • Claisen Rearrangement: The synthesized allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement. This pericyclic reaction is highly efficient and regioselective, migrating the allyl group to the ortho position of the ether oxygen, yielding the desired this compound.[2][3]

This pathway is advantageous for scale-up due to the use of readily available starting materials, the absence of expensive or highly specialized catalysts, and straightforward purification procedures.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement o_vanillin o-Vanillin allyl_ether 2-Allyloxy-3-methoxybenzaldehyde o_vanillin->allyl_ether  Allyl Bromide, K₂CO₃  Acetone, Reflux final_product This compound allyl_ether->final_product  Heat (Neat or High-Boiling Solvent)  ~190-210°C

Caption: Overall synthetic workflow for this compound.

Physicochemical Data of Key Compounds

A thorough understanding of the physical properties of all reactants and products is critical for safe handling, effective purification, and process control.

Compound NameStructureFormulaMW ( g/mol )CAS No.Physical State
o-Vanillin2-hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.15148-53-8Yellowish crystalline solid
Allyl Bromide3-BromopropeneC₃H₅Br120.98106-95-6Colorless to light yellow liquid
2-Allyloxy-3-methoxybenzaldehydeN/AC₁₁H₁₂O₃192.2151137-97-4Pale yellow oil
This compound Target Product C₁₁H₁₂O₂ 176.21 94956-98-6 Colorless to yellow oil [1]

Detailed Synthesis Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood.

Part A: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Anhydrous potassium carbonate is a mild, inexpensive, and easy-to-handle base, sufficient to deprotonate the phenolic hydroxyl group of o-vanillin. Its insolubility in acetone facilitates easy removal by filtration post-reaction.

  • Solvent (Acetone): Acetone is an excellent solvent for the reactants and has a convenient boiling point for reflux conditions, allowing the reaction to proceed at a moderate rate without requiring excessive heating. It is also easily removed under reduced pressure.

  • Stoichiometry: A slight excess of allyl bromide and potassium carbonate is used to ensure the complete consumption of the limiting reagent, o-vanillin.

Materials & Equipment:

  • o-Vanillin: 130.0 g (0.854 mol, 1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder: 141.5 g (1.025 mol, 1.2 equiv)

  • Allyl Bromide: 113.5 g (82.8 mL, 0.939 mol, 1.1 equiv)

  • Acetone: 1.5 L

  • 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle.

Procedure:

  • Equip the 2 L flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with o-vanillin (130.0 g), potassium carbonate (141.5 g), and acetone (1.5 L).

  • Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux (~56°C).

  • Add allyl bromide (82.8 mL) to the dropping funnel and add it dropwise to the refluxing suspension over 60-90 minutes. The addition is exothermic; maintain a steady reflux rate.

  • After the addition is complete, continue to heat the reaction at reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexanes). The reaction is complete when the o-vanillin spot has disappeared.

  • Cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the filter cake with acetone (2 x 100 mL) to recover any residual product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield a pale yellow oil. This crude 2-allyloxy-3-methoxybenzaldehyde is typically of sufficient purity to be used directly in the next step. Expected yield: ~160-165 g (quantitative).

Part B: Claisen Rearrangement to this compound

Causality Behind Experimental Choices:

  • Thermal Conditions: The Claisen rearrangement is a concerted pericyclic reaction that requires thermal energy to overcome the activation barrier of the cyclic transition state.[3] Performing the reaction "neat" (without solvent) is ideal for scale-up as it maximizes reactor throughput and simplifies purification.

  • Inert Atmosphere: Heating organic molecules to high temperatures (~200°C) increases the risk of oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical safety and quality measure to prevent degradation and formation of colored impurities.

  • Purification (Vacuum Distillation): For a non-crystalline oil, vacuum distillation is the most effective and scalable method for purification. It efficiently separates the product from non-volatile starting material and any high-boiling by-products, avoiding the cost and solvent waste associated with large-scale column chromatography.

Materials & Equipment:

  • Crude 2-allyloxy-3-methoxybenzaldehyde: ~164 g (0.853 mol)

  • 1 L three-neck round-bottom flask, short-path distillation head, thermometer, magnetic stirrer, heating mantle, nitrogen inlet.

Procedure:

  • Set up the 1 L flask for heating under a nitrogen atmosphere. Equip it with a magnetic stirrer and a thermometer to monitor the internal temperature.

  • Charge the flask with the crude 2-allyloxy-3-methoxybenzaldehyde from Part A.

  • Begin stirring and slowly heat the oil. A slight exotherm may be observed as the rearrangement begins.

  • Heat the reaction mixture to an internal temperature of 190-210°C and maintain this temperature for 2-3 hours.

  • Monitor the progress of the rearrangement by TLC. The rearrangement is complete when the starting allyl ether spot is no longer visible.

  • Cool the reaction mixture to below 100°C.

  • Reconfigure the apparatus for vacuum distillation.

  • Distill the crude product under high vacuum. Collect the fraction boiling at the appropriate temperature and pressure range (literature boiling points can be used as a guide, but empirical determination is best). The pure this compound will be a colorless to pale yellow oil. Expected yield: 120-140 g (80-90% over two steps).

G O1 O C_allyl_1 C O1->C_allyl_1 C_aryl_1 C O1->C_aryl_1 C_allyl_2 C C_allyl_1->C_allyl_2 C_allyl_3 C C_allyl_2->C_allyl_3 C_aryl_2 C C_aryl_1->C_aryl_2 ts_O O ts_C_allyl_1 C ts_O->ts_C_allyl_1 breaking keto_intermediate Dienone Intermediate ts_C_allyl_2 C ts_C_allyl_1->ts_C_allyl_2 ts_C_allyl_3 C ts_C_allyl_2->ts_C_allyl_3 ts_C_aryl_2 C ts_C_allyl_3->ts_C_aryl_2 forming ts_C_aryl_1 C ts_C_aryl_1->ts_O ts_C_aryl_2->ts_C_aryl_1 final_phenol o-Allylphenol Product keto_intermediate->final_phenol Tautomerization (Aromatization) start_node Allyl Aryl Ether

Caption: Mechanism of the Claisen Rearrangement.

Analytical Characterization

To ensure the quality and identity of the synthesized material, a panel of analytical techniques should be employed.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural Elucidation & PurityAldehyde Proton (CHO): ~10.3 ppm (singlet). Aromatic Protons: ~7.0-7.5 ppm (multiplets). Allyl Protons: ~5.9 ppm (m, -CH=), ~5.1 ppm (m, =CH₂), ~3.4 ppm (d, Ar-CH₂-). Methoxy Protons (OCH₃): ~3.9 ppm (singlet).
¹³C NMR Carbon Skeleton ConfirmationAldehyde Carbonyl: ~192 ppm. Aromatic Carbons: ~110-160 ppm. Allyl Carbons: ~136 ppm (-CH=), ~116 ppm (=CH₂), ~30 ppm (Ar-CH₂-). Methoxy Carbon: ~56 ppm.
FTIR Functional Group IdentificationC=O Stretch (Aldehyde): Strong absorbance around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C=C Stretch (Aromatic): Absorbances around 1580-1600 cm⁻¹. C-O Stretch (Ether): Strong absorbance around 1250 cm⁻¹.
GC-MS Purity & MW ConfirmationA single major peak in the gas chromatogram. Mass spectrum showing a molecular ion peak (M⁺) at m/z = 176.

Safety and Hazard Management

Scaling up chemical synthesis requires a stringent focus on safety.

  • Allyl Bromide: This reagent is highly flammable, toxic upon inhalation and ingestion, and a potent lachrymator.[4][5] It must be handled exclusively in a high-performance chemical fume hood.[6] Use appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[6] Ensure fire-extinguishing media (e.g., CO₂, dry chemical powder) is readily accessible.[5]

  • High Temperatures: The Claisen rearrangement is conducted at high temperatures, posing a risk of thermal burns. Use appropriate heating mantles with temperature controllers and ensure the apparatus is securely clamped.

  • Pressure: Never heat a closed system. The reaction apparatus for both steps must be open to the atmosphere (via a condenser) or an inert gas line to prevent pressure buildup. Vacuum distillation equipment must be inspected for cracks or defects before use.

  • Waste Disposal: Quench any unreacted allyl bromide cautiously with a solution of sodium thiosulfate. All organic waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.

References

  • PubChem. (n.d.). 3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Greener Industry. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing o-vanillin.
  • ACS Publications. (2021). Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • ResearchGate. (1999). 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. Journal of Chemical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]

  • SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]

  • RSC Publishing. (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet: ALLYL BROMIDE FOR SYNTHESIS. Retrieved from [Link]

  • YouTube. (2019). Retrosynthesis with the Wittig reaction. The Organic Chemistry Tutor. Retrieved from [Link]

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  • Stobec. (2012). Safety Data Sheet: Allyl bromide. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Allyl-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable aromatic intermediate. This compound serves as a critical building block in the synthesis of pharmaceuticals, fragrances, and various fine chemicals, making its efficient synthesis a key objective.[1]

This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, offers solutions to common problems, and explains the underlying chemical principles. Our goal is to empower you with the expertise to not only execute this synthesis but to troubleshoot and adapt it effectively.

The most reliable and commonly employed route to this molecule involves a three-step sequence starting from 3-methoxyphenol. This pathway leverages the powerful and well-studied aromatic Claisen rearrangement.

Recommended Synthetic Pathway: An Overview

The synthesis is best approached in three distinct stages:

  • O-Allylation: Formation of the key precursor, 3-methoxyphenyl allyl ether, via Williamson ether synthesis.

  • Claisen Rearrangement: A thermal, pericyclic[1][1]-sigmatropic rearrangement to form the C-C bond at the ortho position, yielding 2-allyl-3-methoxyphenol.[2][3]

  • Ortho-Formylation: Introduction of the aldehyde group onto the phenolic product to yield the final target molecule.

Below is a workflow diagram illustrating this synthetic strategy.

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Formylation A 3-Methoxyphenol C 3-Methoxyphenyl Allyl Ether A->C B Allyl Bromide + Base (e.g., K2CO3) B->C E 2-Allyl-3-methoxyphenol C->E D Heat (~200 °C) High-boiling solvent D->E G This compound (Final Product) E->G F Formylating Agent (e.g., Reimer-Tiemann) F->G

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

These protocols are designed as a robust starting point. Monitoring by Thin Layer Chromatography (TLC) at each stage is crucial for determining reaction completion and identifying potential issues.[4]

Protocol 1: O-Allylation of 3-Methoxyphenol
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as acetone or DMF (approx. 0.5 M concentration).

  • Reagent Addition: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours. Monitor the disappearance of the starting phenol by TLC.

  • Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate, wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 3-methoxyphenyl allyl ether, which is often pure enough for the next step.

Protocol 2: Thermal Claisen Rearrangement
  • Setup: Place the crude 3-methoxyphenyl allyl ether (1.0 eq) in a flask equipped with a reflux condenser under a nitrogen atmosphere. A high-boiling, polar solvent like N,N-diethylaniline or sulfolane can be used, though neat (solvent-free) conditions are common.[5]

  • Reaction: Heat the mixture to 180-220 °C in a pre-heated oil bath or heating mantle.[6] The reaction is typically complete within 4-8 hours. Monitor by TLC for the formation of a new, more polar spot corresponding to the phenolic product.

  • Purification: Cool the reaction mixture. If a solvent was used, it can be removed by vacuum distillation. The crude product, 2-allyl-3-methoxyphenol, should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired ortho-product from any para-isomer or other byproducts.

Protocol 3: Ortho-Formylation (Reimer-Tiemann Reaction)
  • Setup: In a three-necked flask fitted with a reflux condenser, dropping funnel, and thermometer, dissolve 2-allyl-3-methoxyphenol (1.0 eq) in a solution of sodium hydroxide (4.0 eq) in water.

  • Reaction: Heat the solution to 60-65 °C with vigorous stirring. Add chloroform (1.5 eq) dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and the mixture will turn a yellowish-brown color.[7][8] After the addition is complete, continue stirring at this temperature for an additional 2-3 hours.

  • Workup: Cool the mixture in an ice bath and carefully acidify with dilute HCl until the pH is acidic (~pH 2).

  • Extraction & Purification: Extract the mixture three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent, the crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low yield in O-Allylation (Step 1) 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Hydrolysis of allyl bromide.1. Ensure the base (e.g., K₂CO₃) is anhydrous and use a slight excess (1.5 eq). A stronger base like NaH can be used in an anhydrous solvent like THF, but requires more stringent inert atmosphere techniques. 2. Monitor the reaction by TLC until the starting material is consumed. Increase reflux time if necessary. 3. Add allyl bromide dropwise to the heated phenol/base suspension.
Multiple products in Claisen Rearrangement (Step 2) 1. Formation of the para-rearranged isomer (4-allyl-3-methoxyphenol). 2. Thermal degradation or side reactions due to excessive heat.[6]1. The methoxy group is a meta-director, but some para-product is often unavoidable. Purification by column chromatography is the most effective solution. 2. Maintain the temperature strictly within the recommended range (180-220 °C). Use a high-boiling solvent to ensure even heat distribution.
Reaction stalls during Claisen Rearrangement 1. Insufficient thermal energy. 2. The reaction is known to be slow, sometimes requiring extended heating.[5][9]1. Ensure the reaction temperature is consistently at or above 180 °C. 2. Consider using microwave-assisted heating, which can dramatically reduce reaction times and improve yields.[5][9] Lewis acid catalysts (e.g., BCl₃, AlCl₃) can also lower the required temperature, but may introduce other side reactions.
Very low yield in Formylation (Step 3) 1. Inefficient generation of dichlorocarbene in the Reimer-Tiemann reaction. 2. Deactivation of the aromatic ring.1. Ensure vigorous stirring and a sufficiently high concentration of NaOH. Maintain the temperature carefully, as the carbene is thermally unstable. 2. While the phenol is strongly activating, steric hindrance from the adjacent allyl and methoxy groups can lower the yield. Alternative formylation methods like the Duff reaction or Vilsmeier-Haack reaction could be explored, though they have their own limitations.
Product is a dark, tarry substance 1. Overheating during the Claisen rearrangement. 2. Polymerization or oxidation during formylation.1. Use precise temperature control (PID controller, oil bath). Minimize reaction time once the starting material is consumed. 2. Conduct the formylation under an inert atmosphere (N₂ or Ar) to prevent air oxidation. Ensure the acidification step is performed at a low temperature (ice bath).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen Rearrangement and why is it crucial for this synthesis?

A: The Claisen rearrangement is a concerted, intramolecular process known as a[1][1]-sigmatropic rearrangement.[2][5] It proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation.[10][11] In this reaction, the C-O bond of the allyl ether breaks as a new C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the aromatic ring.[12] This is followed by a rapid tautomerization step that restores the aromaticity of the ring, resulting in the thermodynamically stable ortho-allyl phenol.[13] This reaction is vital because it is one of the most reliable methods for forming a carbon-carbon bond at the ortho position of a phenol with high regioselectivity.

G cluster_mech Claisen Rearrangement Mechanism A 3-Methoxyphenyl Allyl Ether B [3,3]-Sigmatropic Shift (Cyclic Transition State) A->B Heat C Dienone Intermediate (Non-aromatic) B->C D Tautomerization (Rearomatization) C->D Fast E 2-Allyl-3-methoxyphenol (Final Phenol) D->E

Caption: Key stages of the aromatic Claisen rearrangement mechanism.

Q2: My Claisen rearrangement gives a mixture of ortho and para products. How can I favor the desired 2-allyl isomer?

A: Regioselectivity in aromatic Claisen rearrangements is influenced by both steric and electronic factors. The methoxy group at the meta-position (C3) does not exert strong electronic control over the two ortho positions (C2 and C6). However, some studies suggest that electron-donating groups direct the rearrangement away from the substituent, which might favor the C6 position over the desired C2 position.[5][6] In practice, a mixture is common. The most reliable method to obtain the pure 2-allyl isomer is through careful purification by column chromatography. Blocking the C6 position with a removable group before the rearrangement is a possible but synthetically intensive strategy.

Q3: Why are high temperatures required for the Claisen rearrangement, and are there milder alternatives?

A: The thermal Claisen rearrangement has a significant activation energy barrier associated with achieving the necessary cyclic transition state geometry. This is why temperatures of 180-250 °C are often required.[5][9][12] For sensitive substrates, these conditions can lead to decomposition. Fortunately, alternatives exist. The reaction rate can be accelerated by using polar solvents, which help stabilize the partially polarized transition state.[5][10] More effectively, Lewis acids (e.g., BCl₃, TiCl₄) can catalyze the rearrangement at much lower temperatures, sometimes even below 0 °C. Microwave irradiation is another powerful technique that can drastically reduce reaction times from hours to minutes by efficiently delivering thermal energy.[5][9]

Q4: How do I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method.[4] For the O-allylation, you will see the polar phenol spot (lower Rf) disappear and be replaced by a less polar ether spot (higher Rf). For the Claisen rearrangement, the opposite occurs: the non-polar ether spot is replaced by the more polar phenol product. Use a mobile phase like 4:1 Hexane:Ethyl Acetate and visualize with a UV lamp and/or a potassium permanganate stain. For more quantitative analysis, especially in optimization experiments, HPLC can be employed.[4]

G Start Low Yield or Impure Product Step Which step is problematic? (Analyze TLC/NMR of crudes) Start->Step Allylation Step 1: O-Allylation Step->Allylation Low ether conversion Claisen Step 2: Claisen Step->Claisen Mixture/No rearrangement Formylation Step 3: Formylation Step->Formylation Low aldehyde yield Sol_Allyl Check base quality/amount. Increase reaction time/temp. Allylation->Sol_Allyl Sol_Claisen Confirm temp >180°C. Consider microwave or Lewis acid. Purify carefully via chromatography. Claisen->Sol_Claisen Sol_Formyl Check NaOH concentration. Ensure vigorous stirring. Control temp during CHCl3 addition. Formylation->Sol_Formyl

Caption: A decision tree for troubleshooting the synthesis pathway.

References

  • Claisen Rearrangement - Unacademy. Unacademy. Available at: [Link]

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  • Claisen rearrangement - Wikipedia. Wikipedia. Available at: [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents. Google Patents.
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  • 2-Methoxybenzaldehyde - Wikipedia. Wikipedia. Available at: [Link]

  • Claisen Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019). Master Organic Chemistry. Available at: [Link]

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  • Claisen Rearrangement: Mechanism & Examples | NROChemistry. NROChemistry. Available at: [Link]

  • An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. - BYJU'S. BYJU'S. Available at: [Link]

  • 18.5: Reactions of Ethers- Claisen Rearrangement - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

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  • Salicylaldehyde - Wikipedia. Wikipedia. Available at: [Link]

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Technical Support Center: Purification of Crude 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2-Allyl-3-methoxybenzaldehyde. Drawing on established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and fine chemical targets.[1] Its preparation, often via a Claisen rearrangement of 3-methoxy-allyloxybenzene, can result in a crude product containing various impurities that must be removed to ensure the integrity of subsequent synthetic steps.[2][3] This guide details the common purification techniques and provides practical solutions to frequently encountered problems.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Distillation

Q1: My distillation of crude this compound is resulting in a low yield and a dark, viscous residue. What is happening?

A1: This is a common issue when distilling reactive aldehydes at elevated temperatures.[4] The primary cause is often thermal degradation or polymerization of the product.

  • Causality: Aromatic aldehydes with allyl groups can be susceptible to polymerization, especially at atmospheric pressure where higher temperatures are required for boiling. The presence of acidic or basic impurities can catalyze this process.

  • Troubleshooting Steps:

    • Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure. This significantly lowers the boiling point, minimizing thermal stress on the compound.

    • Inert Atmosphere: Ensure your distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde, which can also lead to colored impurities.

    • Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Avoid excessive heating of the distillation pot.

    • Pre-treatment: If acidic or basic impurities are suspected from the synthesis, a simple aqueous work-up (e.g., washing the crude product in an organic solvent with a mild bicarbonate solution, followed by water) prior to distillation can be beneficial.

Q2: During vacuum distillation, the pressure is fluctuating, and I am not getting a steady boiling point. Why is this occurring?

A2: Inconsistent vacuum pressure is a frequent problem in laboratory distillation setups and can lead to poor separation and product bumping.[5]

  • Causality: Leaks in the distillation apparatus are the most common culprit. Outgassing of volatile impurities or residual solvents can also contribute to pressure instability.

  • Troubleshooting Steps:

    • Leak Check: Systematically check all joints and connections for leaks. Ensure all glassware joints are properly greased and sealed.

    • Cold Trap: Make sure your cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or a cryocooler) to effectively trap volatile components before they reach the vacuum pump.

    • Pump Maintenance: Ensure your vacuum pump oil is clean and the pump is in good working order.

    • Degassing: Before heating, it can be helpful to pull a vacuum on the cold crude product for a period to remove any highly volatile impurities or residual solvents.

Column Chromatography

Q1: I am trying to purify this compound by column chromatography, but I am getting poor separation from a closely eluting impurity. What can I do?

A1: This is a classic chromatography challenge, often caused by an unoptimized solvent system or improper column packing.[6] The most likely closely eluting impurity is the isomeric para-rearrangement product, 4-Allyl-3-methoxybenzaldehyde.

  • Causality: Isomers often have very similar polarities, making them difficult to separate. The choice of eluent is critical to exploit subtle differences in their interaction with the stationary phase.[7]

  • Troubleshooting Steps:

    • Solvent System Optimization with TLC: Before running the column, systematically screen different solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. The ideal solvent system will show good separation (a clear difference in Rf values) between your product and the impurity.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be highly effective. Start with a less polar solvent system to elute the less polar components and gradually increase the polarity to elute your product and then the more polar impurities.

    • Column Packing: Ensure your column is packed uniformly to prevent channeling, which leads to poor separation. A well-packed column is crucial for high resolution.[8]

    • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.

Q2: My product is streaking on the TLC plate and eluting as a broad band from the column. What is the cause?

A2: Streaking and broad bands are often indicative of sample overloading or interactions with the stationary phase.[9]

  • Causality: Applying too much sample to the column can saturate the stationary phase, leading to poor separation. Acidic impurities in the crude product can also interact strongly with the silica gel, causing streaking.

  • Troubleshooting Steps:

    • Reduce Sample Load: The amount of crude product should typically be 1-5% of the weight of the silica gel used.

    • Neutralize the Sample: If acidic impurities are suspected, you can pre-adsorb the crude product onto a small amount of silica gel with a drop of a non-volatile base like triethylamine before loading it onto the column.

    • Check Solvent Purity: Ensure the solvents used for chromatography are of high purity, as impurities in the eluent can affect the separation.

Recrystallization

Q1: I am unable to find a suitable single solvent for the recrystallization of this compound. What should I try?

A1: Finding the right recrystallization solvent can be challenging, especially for oils or low-melting solids. A mixed solvent system is often the solution.[10]

  • Causality: The ideal recrystallization solvent is one in which the compound is soluble when hot but insoluble when cold. If no single solvent meets these criteria, a pair of miscible solvents with different polarities can be used.

  • Troubleshooting Steps:

    • Mixed Solvent System:

      • Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid.

      • Gently heat the solution until it becomes clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

    • Solvent Screening: Based on the structure (an aromatic aldehyde), good starting points for "good" solvents are ethers (like diethyl ether or MTBE) or chlorinated solvents (like dichloromethane). For "poor" solvents, consider aliphatic hydrocarbons (like hexane or heptane).[11]

Q2: My recrystallization has yielded an oil instead of crystals. How can I fix this?

A2: "Oiling out" is a common problem in recrystallization, occurring when the solute comes out of solution above its melting point.[10]

  • Causality: This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. The presence of impurities can also depress the melting point and favor oil formation.

  • Troubleshooting Steps:

    • Slow Cooling: Ensure the solution cools slowly to allow for proper crystal lattice formation. Using a Dewar flask or insulating the crystallization vessel can help.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.[10]

    • Adjust Solvent System: If oiling persists, try a lower-boiling solvent system or use a more dilute solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized via Claisen rearrangement?

A1: The impurity profile will depend on the specific reaction conditions, but common impurities include:

  • Starting Material: Unreacted 3-methoxy-allyloxybenzene.

  • Isomeric Byproduct: The para-rearranged product, 4-Allyl-3-methoxybenzaldehyde, is a very common side product in aromatic Claisen rearrangements.[2]

  • Phenolic Impurities: If the starting material was prepared from a phenol, there might be residual phenolic compounds.

  • Solvent Residue: Residual high-boiling solvents used in the synthesis (e.g., DMF, NMP).

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for a gradient elution would be:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with 100% hexanes and gradually increase the polarity with ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexanes is often effective for separating isomers of this type.[12] Monitor the elution by TLC.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot each collected fraction on a TLC plate along with a spot of your crude starting material and a co-spot (crude material and fraction in the same spot). Develop the plate in your chosen eluent system and visualize under UV light.

  • Interpretation: Fractions containing the pure product will show a single spot with the same Rf value. Combine the pure fractions for solvent evaporation.

Q4: What are the recommended storage conditions for purified this compound?

A4: As an aldehyde, this compound is susceptible to oxidation.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. To prevent degradation, it is advisable to protect it from light.

Part 3: Experimental Protocols and Data

Protocol: Column Chromatography Purification
  • Column Preparation: Select a glass column of appropriate size. As a rule of thumb, use about 50g of silica gel per 1g of crude product. Pack the column with silica gel as a slurry in hexanes, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Loading: Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with 100% hexanes, collecting fractions. Gradually increase the eluent polarity by adding ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexanes).

  • Monitoring: Analyze the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary
TechniqueParameterRecommended Value/SystemExpected Outcome
TLC Analysis Stationary PhaseSilica gel 60 F254-
Mobile Phase9:1 Hexanes:Ethyl AcetateProduct Rf ≈ 0.4 (impurity Rf values will vary)
Column Chromatography Stationary PhaseSilica gel (230-400 mesh)-
Mobile PhaseGradient: 0-10% Ethyl Acetate in HexanesSeparation of product from isomeric impurities and starting material.
Vacuum Distillation Pressure1-5 mmHgLower boiling point to prevent decomposition.
Recrystallization Solvent SystemDiethyl ether / Hexanes or Dichloromethane / HexanesFormation of crystalline solid from crude oil.

Part 4: Visualization of Workflow

Logical Flow for Purification Method Selection

Purification_Workflow start Crude this compound check_impurities Initial Purity Assessment (TLC, GC, or NMR) start->check_impurities high_boiling_impurities High-boiling or Polymeric Impurities? check_impurities->high_boiling_impurities distillation Vacuum Distillation isomeric_impurities Isomeric or Closely-eluting Impurities? distillation->isomeric_impurities chromatography Column Chromatography is_solid Is Product a Solid or Can it be Solidified? chromatography->is_solid recrystallization Recrystallization final_product Pure Product (>98%) recrystallization->final_product high_boiling_impurities->distillation Yes high_boiling_impurities->isomeric_impurities No isomeric_impurities->chromatography Yes isomeric_impurities->is_solid No is_solid->recrystallization Yes is_solid->final_product No

Caption: Decision workflow for selecting the appropriate purification technique.

References

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Claisen rearrangement. Retrieved from [Link]

  • Maratek. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (1953). US2643268A - Purification of ortho-methoxyphenylacetone.
  • Google Patents. (1981). EP0031416A1 - Process for the preparation of substituted benzaldehydes.
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  • Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

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  • Google Patents. (2021). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • . (2011). SYNTHESIS OF ALLYL PHENYL ETHER AND CLAISEN REARRANGEMENT. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Allyl-3-hydroxy-benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Allyl-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

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Common side reactions in the synthesis of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Allyl-3-methoxybenzaldehyde (CAS 94956-98-6).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a troubleshooting-focused Q&A format.

Introduction: The Synthetic Landscape

The most common and industrially relevant pathway to this compound begins with 3-hydroxybenzaldehyde and proceeds through two critical transformations: an O-allylation followed by a thermal Claisen rearrangement, and a final methylation step.[4] While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide breaks down the synthesis into its core stages to address specific issues you may encounter.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process, each with its own set of parameters and potential pitfalls.

G cluster_0 Stage 1: O-Allylation cluster_1 Stage 2: Claisen Rearrangement cluster_2 Stage 3: Methylation cluster_3 Final Product A 3-Hydroxybenzaldehyde B 3-(Allyloxy)benzaldehyde A->B  Allyl Bromide, K₂CO₃  Acetone/DMF C 2-Allyl-3-hydroxybenzaldehyde B->C  Heat (~200-250°C)  High-boiling solvent  (Thermal [3,3]-Sigmatropic Shift) D This compound C->D  Dimethyl Sulfate, K₂CO₃  Acetone

Caption: High-level overview of the synthetic route to this compound.

Part 1: O-Allylation of 3-Hydroxybenzaldehyde

This initial etherification is a standard Williamson ether synthesis.[5] The goal is to selectively form the allyl ether intermediate, 3-(allyloxy)benzaldehyde.

FAQ: My O-allylation reaction is sluggish and incomplete, with significant starting material remaining. How can I drive it to completion?

Answer:

This is a common issue often related to reaction conditions and reagent quality. An incomplete reaction compromises the efficiency of the entire synthesis.

Causality: The reaction is a nucleophilic substitution (SN2) where the phenoxide ion of 3-hydroxybenzaldehyde attacks allyl bromide. The efficiency depends on the generation of the nucleophile (phenoxide) and the solvent environment.

Troubleshooting & Solutions:

  • Base Selection and Stoichiometry: A weak base like potassium carbonate (K₂CO₃) is typically sufficient.[4] Ensure you are using at least 1.5 equivalents to fully deprotonate the phenol. The base must be finely powdered and, critically, anhydrous. Moisture will consume the base and hinder phenoxide formation.

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are ideal as they solvate the potassium cation without hydrogen-bonding to the phenoxide, thus maximizing its nucleophilicity.[4]

  • Temperature: While the reaction can proceed at room temperature, gently heating to 50-60 °C can significantly increase the rate without promoting side reactions.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to 3-hydroxybenzaldehyde (a polar compound) is no longer visible.

Protocol: Optimized O-Allylation
  • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone, add finely ground anhydrous K₂CO₃ (1.5 eq.).

  • Add allyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and monitor by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system).

  • Upon completion, filter off the K₂CO₃ and remove the solvent under reduced pressure to obtain the crude 3-(allyloxy)benzaldehyde, which can often be used in the next step without extensive purification.

Part 2: Thermal Claisen Rearrangement

This is the most critical and often problematic step. The reaction involves heating the allyl aryl ether to induce a[6][6]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a C-C bond at the ortho position.[7][8][9]

FAQ 1: My rearrangement is inefficient, resulting in low yield and recovery of the starting ether. What's going wrong?

Answer:

The Claisen rearrangement is thermally demanding. Insufficient thermal energy is the most common reason for an incomplete reaction.

Causality: The concerted mechanism proceeds through a highly ordered, cyclic transition state.[7] A significant activation energy barrier must be overcome, requiring high temperatures, typically in the range of 180-250 °C.[4][6]

Troubleshooting & Solutions:

  • Temperature and Solvent: You must use a high-boiling solvent to reach the required temperature. Common choices include N,N-diethylaniline or o-dichlorobenzene.[6] Ensure your reaction temperature is consistently above 200 °C.

  • Inert Atmosphere: At these high temperatures, both the starting material and product can be susceptible to oxidation, which can lead to darkened solutions and lower yields. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.[6]

  • Reaction Time: These rearrangements can take anywhere from 2 to 24 hours.[6] Monitor the reaction periodically by TLC to determine the optimal endpoint and avoid unnecessary heating that could lead to decomposition.

FAQ 2: I've isolated an isomeric impurity along with my desired 2-allyl product. What is it and how can I minimize it?

Answer:

You have likely formed the para-rearrangement product, 4-Allyl-3-hydroxybenzaldehyde. This is a classic side reaction in aromatic Claisen rearrangements.

Causality: The allyl group preferentially migrates to the sterically accessible ortho position. However, if both ortho positions are blocked, the intermediate undergoes a subsequent Cope rearrangement, migrating the allyl group to the para position.[8][9] Even with a free ortho position, electronic factors and high temperatures can lead to the formation of the thermodynamically stable para product as a minor component.[7] The electron-donating hydroxyl group is an ortho-, para-director, making both positions electronically accessible.

Troubleshooting & Solutions:

  • Minimization: While difficult to eliminate completely in a thermal reaction, running the reaction at the lowest possible temperature that still allows for efficient rearrangement can sometimes favor the kinetically preferred ortho product.

  • Purification: The most reliable solution is purification. The ortho and para isomers typically have different polarities and can be separated effectively using column chromatography on silica gel.[4][6]

FAQ 3: My reaction mixture turned into a dark, intractable tar. Is it salvageable?

Answer:

Unfortunately, this usually indicates significant decomposition or polymerization, and the yield will be severely compromised.

Causality: The high temperatures required for the rearrangement can also initiate the polymerization of the allyl group, a common issue with allyl-containing compounds.[4] This is exacerbated by the presence of oxygen or other radical initiators.

Troubleshooting & Solutions (Preventative):

  • Strict Inert Atmosphere: This is your best defense against polymerization. Ensure your system is thoroughly purged with nitrogen or argon before heating.

  • Optimize Temperature and Time: Do not overheat or heat for longer than necessary. Find the "sweet spot" where rearrangement occurs efficiently without significant decomposition. Use TLC monitoring to avoid "cooking" the reaction.

  • Consider Catalysis: While thermal rearrangement is common, Lewis acid-catalyzed Claisen rearrangements can sometimes proceed at lower temperatures, potentially reducing polymerization.[10] However, this can introduce new challenges regarding catalyst selection and removal.

Troubleshooting Decision Tree: Claisen Rearrangement

G start Analyze Crude Product (Post-Rearrangement) q1 High % of Starting Ether? start->q1 q2 Isomeric Impurity Detected? q1->q2 No ans1_yes Increase Temperature/Time Use high-boiling solvent (e.g., N,N-diethylaniline) q1->ans1_yes Yes q3 Dark Tar / Polymer Formed? q2->q3 No ans2_yes Impurity is likely para-isomer. Separate via Column Chromatography. Consider lower temp to favor ortho. q2->ans2_yes Yes ans3_yes PREVENTION is key: 1. Use strict inert atmosphere (N₂/Ar). 2. Avoid prolonged heating. 3. Monitor closely via TLC. q3->ans3_yes Yes end_node Proceed to Purification / Next Step q3->end_node No ans1_yes->q2 ans2_yes->q3 ans3_yes->end_node

Caption: A decision-making workflow for troubleshooting the Claisen rearrangement stage.

Part 3: Final Methylation Step

The final step involves the methylation of the phenolic hydroxyl group of 2-Allyl-3-hydroxybenzaldehyde to yield the target product.

FAQ: My methylation of 2-Allyl-3-hydroxybenzaldehyde is incomplete. How can I improve the yield?

Answer:

Similar to the initial O-allylation, incomplete methylation is typically an issue of reaction conditions.

Causality: This is another Williamson ether synthesis, where the phenoxide of the intermediate attacks a methylating agent like dimethyl sulfate or methyl iodide.

Troubleshooting & Solutions:

  • Reagent Choice: Dimethyl sulfate is a highly effective and common methylating agent.[11]

  • Standard Conditions: The same conditions used for the O-allylation are generally effective here: K₂CO₃ as the base in an acetone solvent.

  • Stoichiometry and Purity: Ensure your 2-Allyl-3-hydroxybenzaldehyde intermediate is reasonably pure, as impurities can consume the reagents. Use a slight excess of both the base (1.5 eq.) and dimethyl sulfate (1.2 eq.) to drive the reaction to completion.

  • Monitoring: Again, TLC is your best tool to confirm the disappearance of the phenolic starting material before workup.

Summary Table: Side Reactions and Solutions

Synthetic Step Common Side Reaction / Issue Primary Cause Recommended Solution / Prevention
O-Allylation Incomplete ReactionInsufficient base, poor solvent choice, moistureUse anhydrous K₂CO₃ (1.5 eq.) in a polar aprotic solvent (acetone/DMF); consider gentle heating.
Claisen Rearrangement Incomplete RearrangementInsufficient temperature (<200 °C)Use a high-boiling solvent (e.g., N,N-diethylaniline) and ensure adequate heating time.
Formation of para-isomerThermodynamic competitionOptimize temperature; separate isomers using column chromatography.
Polymerization/DecompositionHigh temperature, presence of oxygenRun under a strict inert atmosphere (N₂/Ar); avoid excessive heating by monitoring with TLC.
Methylation Incomplete ReactionImpure starting material, insufficient reagentsPurify the intermediate; use a slight excess of base and methylating agent.

References

  • Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. (n.d.). Google Cloud.
  • Claisen rearrangement. (2024). Wikipedia. Retrieved from [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric catalytic[4][6]- or[6][6]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. (2024). National Institutes of Health. Retrieved from [Link]

  • Claisen Rearrangement. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2018). ACS Publications. Retrieved from [Link]

  • The Role of 3-Hydroxybenzaldehyde in Modern Organic Synthesis. (n.d.). Autech Industry. Retrieved from [Link]

  • This compound. (2024). ChemBK. Retrieved from [Link]

  • Method for synthesizing 3-methoxybenzaldehyde. (2009). Google Patents.
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  • 3-Hydroxybenzaldehyde. (2024). Wikipedia. Retrieved from [Link]

  • p-methoxybenzaldehyde patented technology retrieval search results. (n.d.). Patsnap. Retrieved from [Link]

  • 3-Hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. (2016). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. (2015). ResearchGate. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010). University of Calgary. Retrieved from [Link]

  • Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for preparing ortho-chlorobenzaldehyde. (1971). Google Patents.
  • Enantioselective allylation of 4-methoxy benzaldehyde with allyl- trichlorosilane using different L-amino acids based organocatalysts. (2015). ResearchGate. Retrieved from [Link]

  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2020). PubMed Central. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Allyl-3-methoxybenzaldehyde (CAS 94956-98-6). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals due to its reactive aldehyde and allyl functionalities.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Section 1: Synthetic Strategies & Key Challenges

The synthesis of this compound typically involves the introduction of an allyl group onto a 3-methoxybenzaldehyde backbone. The most common and logical precursor is 3-hydroxybenzaldehyde (m-hydroxybenzaldehyde), which can be O-allylated and then rearranged. An alternative involves direct C-allylation.

The primary synthetic route involves two key stages:

  • O-Allylation: Formation of 3-(allyloxy)benzaldehyde from 3-hydroxybenzaldehyde.

  • Claisen Rearrangement: A thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement to move the allyl group to the ortho-position, yielding 2-allyl-3-hydroxybenzaldehyde.[2]

  • Methylation: Etherification of the resulting hydroxyl group to yield the final product.

The following sections address specific issues that may arise during this synthetic sequence.

Workflow for Synthesis and Purification

G cluster_0 Synthesis cluster_1 Workup & Purification start Start: 3-Hydroxybenzaldehyde o_allylation Step 1: O-Allylation (Allyl Bromide, K₂CO₃, Acetone) start->o_allylation rearrangement Step 2: Claisen Rearrangement (High Temperature or Lewis Acid) o_allylation->rearrangement methylation Step 3: Methylation (Dimethyl Sulfate, Base) rearrangement->methylation crude Crude Product methylation->crude workup Aqueous Workup (Quench, Extract) crude->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address specific experimental problems.

Part A: O-Allylation of 3-Hydroxybenzaldehyde

Question 1: My O-allylation reaction is slow or incomplete, with significant starting material remaining. What are the likely causes and solutions?

Answer: This is a common issue in Williamson ether synthesis. The primary causes are insufficient reactivity of the nucleophile (phenoxide) or deactivation of the electrophile (allyl bromide).

  • Causality (Base Strength): The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a common choice, but if the reaction is sluggish, its basicity or solubility might be limiting.

  • Troubleshooting Steps:

    • Change the Base: Consider a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). NaH will irreversibly deprotonate the phenol, driving the reaction forward, but requires strictly anhydrous conditions.

    • Solvent Choice: The solvent plays a critical role. Acetone is common, but polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile can significantly accelerate Sₙ2 reactions by solvating the potassium cation and leaving the phenoxide anion more "naked" and reactive.[2]

    • Temperature: While many allylation reactions proceed at room temperature or gentle reflux in acetone, increasing the temperature (e.g., to 50-60 °C in DMF) can increase the reaction rate. Monitor by TLC to avoid side reactions.

    • Phase-Transfer Catalyst: Adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can facilitate the reaction, especially in less polar solvents. The iodide can exchange with bromide to form allyl iodide in situ, which is a more reactive alkylating agent.

Part B: Claisen Rearrangement of 3-(allyloxy)benzaldehyde

Question 2: The yield of my thermal Claisen rearrangement is low, and I'm observing a significant amount of dark, polymeric material.

Answer: High temperatures required for thermal Claisen rearrangements (often >200 °C) can lead to polymerization and other decomposition pathways, especially with aldehydes present.[2]

  • Causality (Side Reactions): The allyl group itself can polymerize at high temperatures. Furthermore, intermolecular reactions can occur, leading to complex, high-molecular-weight byproducts.

  • Troubleshooting Steps:

    • Lower the Temperature with a Lewis Acid: The Claisen rearrangement can be catalyzed by Lewis acids, allowing the reaction to proceed at significantly lower temperatures (often from room temperature to 80 °C).[3] Common Lewis acids include BCl₃, AlCl₃, and TiCl₄. This is the most effective way to mitigate thermal decomposition.

    • Solvent Selection: For thermal rearrangements, use a high-boiling, inert solvent like diphenyl ether or N,N-diethylaniline. The latter can act as a proton scavenger, which may reduce side reactions.

    • Reaction Time: Monitor the reaction closely using TLC or GC-MS. Over-heating or extending the reaction time unnecessarily will favor decomposition. The goal is to find the minimum time and temperature required for complete conversion of the starting material.[2]

Question 3: My Claisen rearrangement is yielding the wrong isomer (e.g., 4-allyl-3-hydroxybenzaldehyde). How can I improve regioselectivity?

Answer: The aromatic Claisen rearrangement is a pericyclic reaction that strongly favors migration to an available ortho position.[4] In 3-(allyloxy)benzaldehyde, the two ortho positions are C2 and C4.

  • Causality (Sterics & Electronics): The rearrangement proceeds via a chair-like transition state. The regioselectivity is governed by both steric hindrance and the electronic nature of the ring. For your substrate, rearrangement to C2 is expected. If you are isolating the C4 isomer, it suggests an unexpected electronic preference or a subsequent Cope rearrangement if both ortho positions were blocked (which is not the case here).

  • Troubleshooting Steps:

    • Confirm Starting Material: First, verify the structure of your starting material. Is it possible you began with 4-(allyloxy)benzaldehyde instead of the 3-isomer?

    • Lewis Acid Choice: The choice of Lewis acid can sometimes influence regioselectivity. Experiment with different Lewis acids (e.g., milder ones like ZnCl₂) to see if the product distribution changes.

    • Characterization: Ensure your characterization is unambiguous. 1D and 2D NMR (like NOESY or HMBC) experiments are essential to definitively assign the position of the allyl group relative to the aldehyde and hydroxyl groups.

Part C: Purification & Product Handling

Question 4: I'm having difficulty purifying the final product, this compound, by column chromatography. It streaks on the TLC plate.

Answer: Streaking on silica gel TLC plates is often indicative of an acidic compound or strong interactions with the stationary phase.

  • Causality (Oxidation): Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid.[5] Even a small amount of this acidic impurity can cause significant streaking on silica gel.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a non-polar tertiary amine, like triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[6] This will neutralize the acidic sites on the silica gel and the acidic impurity, leading to much sharper bands.

    • Workup: During your aqueous workup, ensure you wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any carboxylic acid formed before attempting chromatography.

    • Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize oxidation over time.[5]

Troubleshooting Decision Tree

G start Low Yield of Final Product q1 Which step has low yield? start->q1 step1 O-Allylation q1->step1 step2 Claisen Rearrangement q1->step2 step3 Methylation q1->step3 step4 Purification Loss q1->step4 sol1_1 Incomplete Reaction? step1->sol1_1 sol2_1 Polymerization observed? step2->sol2_1 sol4_1 Streaking on TLC/Column? step4->sol4_1 sol1_2 Use stronger base (NaH) Use polar aprotic solvent (DMF) Increase temperature sol1_1->sol1_2 Yes sol2_2 Use Lewis Acid Catalyst (e.g., BCl₃) to lower reaction temp sol2_1->sol2_2 Yes sol2_3 Wrong Isomer? sol2_1->sol2_3 No sol2_4 Confirm starting material structure Re-evaluate characterization (NMR) sol2_3->sol2_4 Yes sol4_2 Likely oxidation to acid. Add 1% Et₃N to eluent. Wash with NaHCO₃ during workup sol4_1->sol4_2 Yes

Caption: A decision tree for troubleshooting low product yield.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-(allyloxy)benzaldehyde
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (17.0 g, 123 mmol, 1.5 equiv), and acetone (100 mL).

  • Reagent Addition: While stirring, add allyl bromide (8.9 mL, 102.4 mmol, 1.25 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of 3-hydroxybenzaldehyde.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-(allyloxy)benzaldehyde as a pale yellow oil. The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement

CAUTION: Boron trichloride (BCl₃) is a toxic and corrosive gas. This procedure should be performed by trained personnel in a well-ventilated fume hood.

  • Setup: In a flame-dried, 250 mL three-neck flask under a nitrogen atmosphere, dissolve 3-(allyloxy)benzaldehyde (10.0 g, 61.7 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a 1.0 M solution of BCl₃ in DCM (68 mL, 68 mmol, 1.1 equiv) via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours. Monitor the rearrangement by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it into a beaker of ice water (200 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-allyl-3-hydroxybenzaldehyde.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute the product. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Data Summary

While specific yield data can vary significantly based on scale and exact conditions, the following table provides a general guide for expected outcomes and key parameters.

ParameterO-AllylationClaisen Rearrangement (Lewis Acid)MethylationOverall (Typical)
Solvent Acetone, DMFDichloromethane (DCM)Acetone, DMF-
Key Reagent Allyl Bromide, K₂CO₃BCl₃, AlCl₃Dimethyl Sulfate-
Temperature 50-60 °C-78 °C to RT40-50 °C-
Typical Yield >90%75-85%>90%60-70%
Monitoring TLC (SM consumption)TLC (Product formation)TLC (SM consumption)-

References

  • Vertex AI Search. (2024). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure: Allylmagnesium bromide.
  • Leapchem. (n.d.). This compound丨CAS 94956-98-6.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde and Related Aryl Allyl Ethers.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Wenzel, A. G., et al. (2024). Optimization of the Allenoate Claisen Reaction.
  • BenchChem. (2025). Synthesis and discovery of 2-Methylbenzaldehyde.
  • Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Patrocinio, A. F., et al. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace.
  • Lambert, T. H., & MacMillan, D. W. C. (2002). Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(45), 13646-13647.

  • Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
  • BLD Pharm. (n.d.). 94956-98-6|this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 94956-98-6.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Icke, R. N., et al. (n.d.). Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). Cas 22280-95-1, 4-(ALLYLOXY)-3-METHOXYBENZALDEHYDE.
  • Kingchem Life Science LLC. (n.d.). This compound 3. CPHI Online.
  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
  • BenchChem. (2025). Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development.
  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). Journal of the Serbian Chemical Society.
  • ChemBK. (2024). This compound.
  • BenchChem. (2025). An In-depth Technical Guide on the Molecular Structure of Substituted Benzaldehydes: A Focus on 3-Allyl-4-ethoxy-5-methoxybenzal.

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Troubleshooting guide for the synthesis of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Allyl-3-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of this compound (CAS 94956-98-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthetic intermediate.[1][2] As a versatile aromatic aldehyde, it serves as a crucial building block in the creation of fragrances, pharmaceuticals, and other fine chemicals.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

The most common and industrially relevant pathway to this compound involves a two-step process: the O-allylation of 3-methoxyphenol followed by a thermal Claisen rearrangement.[3] While seemingly straightforward, this sequence presents several potential challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: O-Allylation of 3-Methoxyphenol

The initial step involves the formation of 3-(allyloxy)benzaldehyde from 3-methoxyphenol and an allyl halide.

Question 1: My O-allylation of 3-methoxyphenol is sluggish and gives a low yield of the desired allyl ether. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a low-yielding O-allylation reaction. Let's break down the most common culprits:

  • Inadequate Base: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[3] Ensure you are using at least one equivalent, and preferably a slight excess (1.1-1.5 equivalents), of finely powdered, anhydrous K₂CO₃. Clumping of the base can reduce its effective surface area.

  • Solvent Choice: Polar aprotic solvents like acetone, DMF, or acetonitrile are generally preferred for this type of reaction as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate without promoting significant side reactions.

  • Purity of Starting Materials: Ensure your 3-methoxyphenol and allyl bromide (or chloride) are of high purity. Contaminants can interfere with the reaction.

Troubleshooting Workflow for Low-Yield O-Allylation:

Caption: Troubleshooting Decision Tree for O-Allylation.

Question 2: I am observing the formation of a significant amount of a dialkylated product. How can I minimize this side reaction?

Answer:

The formation of a diether, where the allyl group also reacts with the aldehyde, is a known side reaction. To minimize this:

  • Control Stoichiometry: Use a modest excess of the allyl halide (1.1-1.2 equivalents). A large excess will favor dialkylation.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[3] Stop the reaction as soon as the starting 3-methoxyphenol is consumed. Prolonged reaction times can lead to the formation of byproducts.

Part 2: Claisen Rearrangement of 3-(allyloxy)benzaldehyde

The second step is the thermal[4][4]-sigmatropic rearrangement of the allyl ether to the desired ortho-allyl phenol product.[5][6]

Question 3: The Claisen rearrangement of my 3-(allyloxy)benzaldehyde is not proceeding to completion, even at high temperatures. What could be the issue?

Answer:

The Claisen rearrangement is a thermally driven pericyclic reaction, and its success hinges on reaching the necessary activation energy.[7][8]

  • Insufficient Temperature: The thermal Claisen rearrangement of allyl aryl ethers typically requires high temperatures, often in the range of 180-220 °C.[3] Ensure your reaction setup can achieve and maintain this temperature consistently.

  • Solvent Effects: While the reaction can be run neat, using a high-boiling, non-polar solvent like diphenyl ether or N,N-diethylaniline can help to ensure even heat distribution and prevent localized charring. Polar solvents can sometimes accelerate the reaction.[5]

  • Reaction Time: These rearrangements can be slow.[7] Monitor the progress by TLC or GC-MS to determine the optimal reaction time.

Question 4: My Claisen rearrangement is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired 2-allyl product?

Answer:

The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic nature of the substituents on the aromatic ring.[4][5]

  • Electronic Effects: The methoxy group at the meta-position is an electron-donating group. In such cases, the rearrangement can be directed to the para-position.[4][5] While the ortho product is generally favored, the formation of the para isomer is a competing pathway.

  • Steric Hindrance: In this specific case, the aldehyde group at the 1-position and the methoxy group at the 3-position sterically hinder the ortho positions, which can favor the formation of the desired 2-allyl isomer.

  • Reaction Conditions: The ratio of ortho to para products can sometimes be influenced by the reaction temperature and solvent. Experimenting with different high-boiling solvents may slightly alter the product distribution.

Reaction Scheme and Isomer Formation:

G cluster_0 Claisen Rearrangement A 3-(allyloxy)benzaldehyde B [3,3]-Sigmatropic Rearrangement A->B C This compound (Ortho Product) B->C Major D 4-Allyl-3-methoxybenzaldehyde (Para Product) B->D Minor

Caption: Regioselectivity in the Claisen Rearrangement.

Question 5: I am observing some decomposition or polymerization of my product during the high-temperature Claisen rearrangement. How can I prevent this?

Answer:

Decomposition and polymerization are common issues at the high temperatures required for this reaction.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Radical Inhibitors: The addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can sometimes suppress polymerization of the allyl group.

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Once the reaction has reached completion (as determined by TLC), cool it down promptly.

Experimental Protocols

Protocol 1: Synthesis of 3-(allyloxy)benzaldehyde
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Methoxyphenol1.0124.14(user defined)
Allyl Bromide1.2120.98(calculated)
Potassium Carbonate1.5138.21(calculated)
Acetone--(sufficient volume)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol and acetone.

  • Add finely powdered, anhydrous potassium carbonate to the solution.

  • Slowly add allyl bromide to the stirring mixture.

  • Heat the reaction mixture to a gentle reflux (around 60 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(allyloxy)benzaldehyde, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Claisen Rearrangement
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-(allyloxy)benzaldehyde1.0176.21(user defined)
N,N-Diethylaniline--(optional, as solvent)

Procedure:

  • Place the crude 3-(allyloxy)benzaldehyde in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • If using a solvent, add N,N-diethylaniline.

  • Heat the mixture to 190-210 °C under an inert atmosphere.

  • Maintain this temperature and monitor the reaction progress by TLC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.[3]

References

  • Wikipedia. Claisen rearrangement. [Link]

  • PubMed. Acyclic Stereoselection in the Ortho Ester Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. Claisen Rearrangement. [Link]

  • Bioinfo Publications. RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. [Link]

  • University of California, Irvine. The Claisen Rearrangement. [Link]

  • PubChem. This compound. [Link]

  • NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]

  • ResearchGate. Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Link]

  • ACS Publications. A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. [Link]

  • ChemBK. This compound. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Chemistry LibreTexts. Reactions of Ethers - Claisen Rearrangement. [Link]

  • Pearson. Claisen Rearrangement Practice Problems. [Link]

  • Google Patents.
  • BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. [Link]

  • PubMed Central. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. [Link]

  • Chemistry LibreTexts. 3.2.5: Reactions of Ethers- Claisen Rearrangement. [Link]

  • Google Patents. A method for preparing eugenol by reacting o-methoxyphenol group decomposed from lignin and externally added allyl group.
  • Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613). [Link]

  • Radboud Repository. Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • SpringerLink. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • ResearchGate. Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. [Link]

  • PubChem. 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

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How to prevent the polymerization of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization and Degradation

Welcome to the technical support center for 2-Allyl-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Given its unique structure, featuring both a reactive allyl group and an aldehyde functionality, users may encounter stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful storage, handling, and application of this compound.

Understanding the Challenge: The Dual Reactivity of this compound

The propensity of this compound to polymerize stems from its molecular structure. It contains two key functional groups that are susceptible to undesirable reactions:

  • The Allyl Group (CH₂-CH=CH₂): The double bond in the allyl group is highly susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light (UV radiation), or atmospheric oxygen, which can generate peroxide radicals. Unlike typical vinyl monomers, allyl compounds often undergo a process called "degradative chain transfer," which can result in the formation of low-molecular-weight oligomers or polymers, appearing as a viscous oil or solid precipitate.[1]

  • The Benzaldehyde Group (-CHO): The aldehyde functional group is prone to oxidation, especially when exposed to air.[2] This reaction converts the aldehyde into the corresponding carboxylic acid (3-allyl-3-methoxybenzoic acid). The presence of this acidic impurity can, in turn, catalyze further degradation pathways. Aldehydes can also undergo self-condensation or trimerization over time.[2]

Understanding these two concurrent pathways is critical to implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of this compound and it appears viscous and syrupy. What happened?

A1: Increased viscosity is a classic sign of oligomerization or polymerization. This indicates that the allyl group has started to react, forming short-chain polymers. This process was likely initiated by exposure to heat during shipping, improper storage, or the introduction of atmospheric oxygen upon first opening the container. For future use, it is crucial to implement storage under an inert atmosphere and consider adding a stabilizer.

Q2: What is the primary mechanism of polymerization I should be concerned about?

A2: The most common pathway is free-radical polymerization of the allyl group.[3][4] This is a chain reaction initiated by a radical species. The initiator abstracts an allylic hydrogen, creating a resonance-stabilized radical that is less reactive in adding to another double bond, a key feature of degradative chain transfer which results in low molecular weight polymers.[1][5]

Q3: Can I use common radical inhibitors like BHT or hydroquinone?

A3: Absolutely. The addition of a radical inhibitor is a highly effective strategy. Phenolic inhibitors such as Butylated hydroxytoluene (BHT) or hydroquinone are excellent choices.[][7] They function by donating a hydrogen atom to the propagating radical, effectively terminating the polymerization chain. It is important to note that the efficacy of many phenolic inhibitors is enhanced by the presence of a small amount of oxygen.[][8]

Q4: My compound has developed a sharp, unpleasant odor and my downstream reaction is failing. Why?

A4: This strongly suggests the oxidation of the aldehyde group to a carboxylic acid.[2] Carboxylic acids often have sharper odors than their parent aldehydes and can interfere with subsequent reactions, particularly those sensitive to acid or requiring precise stoichiometry. This underscores the importance of preventing air exposure by storing and handling the compound under an inert atmosphere like nitrogen or argon.

Q5: What is the ideal storage temperature for this compound?

A5: For long-term stability, this compound should be stored in a refrigerator at 2-8°C .[9][10][11] Lower temperatures slow the rate of both potential polymerization and oxidation. However, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle, which could accelerate degradation.

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues encountered during the use of this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Increased Viscosity or Solidification Free-radical polymerization of the allyl group.1. Add a radical inhibitor such as BHT or hydroquinone (see Protocol 3).2. Before use, consider purification by vacuum distillation to remove oligomers.[10]3. Ensure all future storage is under an inert atmosphere and refrigerated.
Failed Reaction / Low Yield 1. Compound has polymerized, reducing the concentration of active starting material.2. Aldehyde has oxidized to carboxylic acid, which may inhibit the desired reaction.1. Confirm the purity of the starting material via NMR or GC-MS before use.2. If significant oxidation is detected, purify the material or use a fresh, properly stored bottle.3. Always handle the compound under an inert atmosphere.
Color Change (e.g., yellowing) Formation of conjugated oligomers or degradation byproducts.1. Monitor color as an initial indicator of instability.2. While slight color change may be acceptable for some applications, significant darkening indicates advanced degradation. Use of a fresh, stabilized batch is recommended.
Inconsistent Analytical Results (e.g., HPLC, GC) Ongoing degradation of the sample in solution or upon exposure to air during sample preparation.1. Prepare analytical solutions fresh immediately before analysis.2. If storing solutions, keep them cold, protected from light, and capped tightly.[11]3. Purge vials with an inert gas before capping if sensitivity is high.
Preventative Protocols & Methodologies
Visualization of the Polymerization Mechanism

To effectively prevent polymerization, it is crucial to visualize the chemical process you are aiming to stop. The following diagram illustrates the free-radical chain reaction that affects the allyl group.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Degradative Chain Transfer) I R• (Initiator Radical) Monomer1 Allyl Monomer I->Monomer1 H Abstraction Radical1 Allyl Radical (Resonance Stabilized) Monomer1->Radical1 Monomer2 Allyl Monomer Radical1->Monomer2 Addition Radical2 Growing Chain (Radical) Monomer2->Radical2 Monomer3 Allyl Monomer Radical2->Monomer3 H Abstraction Oligomer Inactive Oligomer Radical2->Oligomer NewRadical New Allyl Radical (Less Reactive) Monomer3->NewRadical

Caption: Free-radical polymerization and termination of an allyl monomer.

Visualization of Inhibition

The diagram below shows how a phenolic inhibitor, a crucial tool for prevention, works by intercepting the radical chain.

G cluster_propagation Propagation Chain cluster_inhibition Inhibition Radical_Chain Growing Polymer Radical (Pn•) Monomer Allyl Monomer Radical_Chain->Monomer Adds to chain Inhibitor Phenolic Inhibitor (Ar-OH) Radical_Chain->Inhibitor Radical Scavenging Inactive_Polymer Inactive Polymer (PnH) Radical_Chain->Inactive_Polymer Stable_Radical Stable Phenoxy Radical (Ar-O•) (Non-propagating) Inhibitor->Stable_Radical

Caption: Mechanism of radical scavenging by a phenolic inhibitor.

Protocol 1: Recommended Storage and Handling

This protocol minimizes exposure to oxygen, light, and heat.

Materials:

  • Bottle of this compound

  • Refrigerated storage (2-8°C)

  • Parafilm or inert tape

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Inspect Upon Receipt: Check for any signs of viscosity or solidification. If present, contact the supplier and consult the troubleshooting guide.

  • Immediate Storage: Place the sealed container in a refrigerator at 2-8°C immediately upon receipt.

  • Inert Gas Overlay: Before the first use, and after every subsequent use, flush the headspace of the bottle with a gentle stream of dry nitrogen or argon for 15-30 seconds. This displaces atmospheric oxygen.[9][12]

  • Secure Sealing: Tightly replace the cap. For added security, wrap the cap and neck of the bottle with Parafilm to create a secondary barrier against air ingress.

  • Protect from Light: Store the bottle in its original box or in a dark area of the refrigerator to prevent light-induced radical formation.

  • Temperature Equilibration: Before opening, always allow the bottle to warm to ambient laboratory temperature. This prevents water from condensing inside the cold bottle, which can cause hydrolysis or other side reactions.

Protocol 2: Handling and Dispensing under Inert Atmosphere

For applications highly sensitive to impurities, handling via syringe under an inert atmosphere is required.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas manifold (Schlenk line) or balloon filled with nitrogen/argon[13]

  • Dry glassware (oven-dried at >120°C for at least 4 hours)[14][15]

  • Dry, gas-tight syringes and needles[14]

Procedure:

  • Prepare Glassware: Assemble the reaction glassware while still hot from the oven and immediately place it under a positive pressure of inert gas. Allow it to cool completely.

  • Prepare Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a source of inert gas (e.g., a balloon) to create a slight positive pressure.

  • Purge Syringe: Flush a dry syringe with inert gas 5-10 times to remove any residual air and moisture.[15]

  • Withdraw Reagent: Insert a clean, dry needle attached to the purged syringe through the septum of the reagent bottle. Ensure the needle tip is below the liquid surface. Withdraw the desired volume.

  • Transfer Reagent: Immediately transfer the reagent by injecting it through the septum of the prepared reaction flask.

  • Re-seal and Store: Remove the needles and re-seal the reagent bottle's septum puncture with a small amount of grease or wrap with Parafilm. Return the bottle to refrigerated storage.

Protocol 3: Stabilization with a Radical Inhibitor

If the compound is to be stored for an extended period after opening or used in a high-temperature application, adding a stabilizer is recommended.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT) or Hydroquinone

  • Analytical balance

  • Inert atmosphere as described in Protocol 2

Procedure:

  • Determine Concentration: A typical inhibitor concentration is 100-500 ppm (0.01 - 0.05% by weight). For example, to make a 200 ppm solution in 50 g of the aldehyde, you would need 0.01 g (10 mg) of BHT.

  • Weigh Inhibitor: Under an inert atmosphere (if possible, in a glovebox), accurately weigh the required amount of BHT or hydroquinone.

  • Add to Aldehyde: Carefully add the solid inhibitor to the main container of this compound.

  • Dissolve: Seal the container and gently swirl or stir until the inhibitor is fully dissolved. Mild warming (to 30-40°C) can be used if necessary, but this should be done under an inert atmosphere.

  • Label: Clearly label the bottle indicating the name and concentration of the added inhibitor.

  • Store: Store the stabilized solution according to Protocol 1.

By following these guidelines, researchers can significantly enhance the stability and shelf-life of this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References
  • National Center for Biotechnology Information. (2024). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. National Institutes of Health.
  • ResearchGate. (n.d.). Polymerisation of Allyl Compounds.
  • Gantrade. (n.d.). Polymer Applications of Allyl Alcohol.
  • Falivene, L., et al. (2018). Mechanism of Insertion Polymerization of Allyl Ethers. Macromolecules.
  • ResearchGate. (n.d.). Free-Radical Polymerization of Allyl Compounds.
  • Semantic Scholar. (n.d.). Free-radical polymerization of allyl compounds.
  • KAUST Faculty Portal. (n.d.). Mechanism of Insertion Polymerization of Allyl Ethers.
  • OUCI. (n.d.). Mechanism of Insertion Polymerization of Allyl Ethers.
  • Pell Wall Perfumes Blog. (2013). Aldehydes: identification and storage.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Benchchem. (n.d.). Atropaldehyde: Comprehensive Handling, Storage, and Application Guidelines for Researchers.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Store Reagents.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.
  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
  • Benchchem. (n.d.). Technical Support Center: Preventing Allyl Group Polymerization in Indole Synthesis.
  • ResearchGate. (n.d.). Effect of temperature on the activity and stability of immobilized and free ALDH.
  • ResearchGate. (n.d.). Effect of temperature on adsorption isotherms of benzaldehyde at fixed scCO2 density.
  • Benchchem. (n.d.). Technical Support Center: Benzalazine Derivatives - Stability and Storage.
  • National Institutes of Health. (n.d.). Thermal Stability of Aluminum Alloys.
  • The Italian Association of Chemical Engineering. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials.

Sources

Stabilizing 2-Allyl-3-methoxybenzaldehyde for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Allyl-3-methoxybenzaldehyde

Introduction: Understanding the Inherent Instability of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] However, its unique molecular structure, featuring both a reactive aromatic aldehyde and an allylic functional group, presents significant challenges for long-term storage.[3] The principal degradation pathways include oxidation of the aldehyde, free-radical-mediated peroxide formation at the allylic position, and subsequent polymerization.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for stabilizing this compound. We will address common issues through a troubleshooting and FAQ format, explain the causality behind our recommended protocols, and provide validated methods for ensuring the long-term integrity of your material.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is my clear this compound sample turning yellow or brown over time?

A: This discoloration is a classic indicator of aldehyde oxidation. The benzaldehyde functional group is susceptible to autoxidation in the presence of atmospheric oxygen, converting the aldehyde (-CHO) into the corresponding carboxylic acid (2-allyl-3-methoxybenzoic acid).[4][6] This process can be accelerated by exposure to light and heat.[6][7] The formation of conjugated impurities and degradation byproducts leads to the observed color change.

Q2: My liquid sample has become viscous, or I've observed solid precipitates. What happened?

A: A significant increase in viscosity or the formation of solid material strongly suggests that polymerization has occurred. This process is typically initiated by free radicals.[8] The allyl group (H₂C=CH-CH₂) is particularly vulnerable to radical-initiated polymerization.[9][10] This process is often catalyzed by peroxides that may have formed within the sample (see Q3), creating a runaway reaction that results in oligomers or polymers.[4]

Q3: What are peroxides, and why are they a concern with this specific molecule?

A: Peroxides are compounds containing an oxygen-oxygen single bond (-O-O-). They are a major concern for this compound due to its allylic hydrogens—the hydrogens on the carbon adjacent to the double bond. These hydrogens are susceptible to abstraction by radicals in the presence of oxygen, leading to the formation of hydroperoxides.[4][6] This process, known as autoxidation, is promoted by light, heat, and oxygen exposure.[6]

Peroxides are hazardous for two primary reasons:

  • Explosion Risk: Peroxides can be shock- and heat-sensitive, posing a significant explosion hazard, especially if they become concentrated through evaporation or distillation.[4][5]

  • Reaction Initiation: They readily decompose to form new radicals, which can initiate and accelerate unwanted polymerization, compromising the purity and usability of your material.[4]

Core Degradation Pathways

The instability of this compound can be visualized through its primary degradation routes.

G cluster_main This compound cluster_stress Stress Factors cluster_products Degradation Products mol C₁₁H₁₂O₂ Oxidation Oxidized Impurity (2-Allyl-3-methoxybenzoic Acid) mol->Oxidation Aldehyde Oxidation Peroxide Allylic Peroxide mol->Peroxide Allylic Autoxidation O2 Oxygen (Air) O2->Oxidation O2->Peroxide Light UV Light Light->Oxidation Light->Peroxide Heat Heat Heat->Oxidation Heat->Peroxide Polymer Polymerized Material Heat->Polymer Peroxide->Polymer Initiates Polymerization G start Assess Stored Sample visual_check Visual Inspection: Color Change? Viscosity? start->visual_check peroxide_test Test for Peroxides (Protocol 3) visual_check->peroxide_test discard Discard Safely visual_check->discard Polymerized/ Solidified decision_peroxide Peroxides Present? peroxide_test->decision_peroxide purity_analysis Check Purity (GC-MS/HPLC - Protocol 2) decision_purity Purity Acceptable? purity_analysis->decision_purity decision_peroxide->purity_analysis No quench Quench Peroxides (Protocol 4) decision_peroxide->quench Yes purify Purify Material (e.g., Chromatography) decision_purity->purify No use Proceed to Use decision_purity->use Yes quench->purity_analysis purify->purity_analysis

Sources

Technical Support Center: Byproduct Analysis in 2-Allyl-3-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Allyl-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed analytical protocols to help you identify, minimize, and understand the formation of byproducts in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the use of this compound in synthetic chemistry.

Q1: What are the most common byproducts observed in reactions involving the aldehyde functional group of this compound?

A: The aldehyde group is the most reactive site for many transformations. The primary byproducts arise from oxidation, reduction, or, under specific conditions, disproportionation.

  • Oxidation: The most common byproduct is 2-allyl-3-methoxybenzoic acid . This occurs when the aldehyde is exposed to air (autoxidation), especially under basic conditions, or in the presence of oxidizing agents. Its formation is indicated by a mass increase of 16 Da in mass spectrometry.

  • Reduction: The corresponding alcohol, (2-allyl-3-methoxyphenyl)methanol , can form if reducing agents are present, either intentionally or as contaminants. This is common in reactions using metal hydrides if temperature and stoichiometry are not carefully controlled.

  • Cannizzaro Reaction Byproducts: Under strongly basic conditions (and in the absence of other reaction partners), benzaldehydes can undergo a Cannizzaro reaction, a disproportionation where two molecules of the aldehyde react to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid[1].

Q2: I am performing a Wittig reaction and observe poor stereoselectivity (E/Z mixture). What factors control this, and how can I improve it?

A: Stereoselectivity in the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[2]

  • Non-Stabilized Ylides (e.g., where the R group on the ylide is an alkyl group) typically favor the formation of the (Z)-alkene. This is the result of kinetic control via an early, irreversible formation of the oxaphosphetane intermediate.[2][3]

  • Stabilized Ylides (e.g., where the R group is an ester or ketone that can delocalize the negative charge) favor the formation of the (E)-alkene. In this case, the initial steps are often reversible, allowing for equilibration to the more thermodynamically stable intermediate that leads to the (E)-product.[2][3]

  • Troubleshooting E/Z Selectivity: To favor the (Z)-alkene with non-stabilized ylides, use salt-free conditions and aprotic solvents. To favor the (E)-alkene, the Schlosser modification, which involves using a second equivalent of an organolithium base at low temperature, can be employed.[3]

Q3: My NMR spectrum shows signals for an isomer of my starting material. What could it be?

A: The most likely isomer is 2-(prop-1-en-1-yl)-3-methoxybenzaldehyde . This results from the isomerization of the terminal allyl group (prop-2-en-1-yl) to the more thermodynamically stable internal, conjugated prop-1-en-1-yl isomer. This reaction is often catalyzed by trace metals, strong bases, or high temperatures. You would expect to see new signals in the vinyl region of the ¹H NMR (around 5-7 ppm) with different coupling patterns and the disappearance of the characteristic allyl diallylic proton signals.

Q4: Could my starting material be contaminated with positional isomers from its synthesis?

A: Yes, this is a critical consideration. This compound is often synthesized from a precursor like 3-methoxybenzaldehyde or a related phenol via an aromatic Claisen rearrangement.[4] The Claisen rearrangement is a[5][5]-sigmatropic rearrangement of an allyl aryl ether.[6][7] While the ortho position is favored, side products can form.

  • Mechanism of Isomer Formation: If the synthesis starts from 3-(allyloxy)benzaldehyde, the primary product is 2-allyl-3-hydroxybenzaldehyde, which is then methylated. However, the methoxy group at the meta-position can direct some of the rearrangement to the para-position, leading to the formation of 4-allyl-3-hydroxybenzaldehyde as a minor isomer.[6] If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[7] This isomeric impurity would then be carried through the subsequent methylation step.

Below is a diagram illustrating the potential for para-rearrangement from a hypothetical ortho-substituted precursor.

Claisen_Rearrangement cluster_main Aromatic Claisen Rearrangement Start Allyl Aryl Ether (Ortho-substituent 'R' present) TS_Ortho [3,3] Sigmatropic Transition State Start->TS_Ortho Heat Intermediate Dienone Intermediate TS_Ortho->Intermediate Cope_TS Cope Rearrangement Transition State Intermediate->Cope_TS Further Heating Tautomerization1 Tautomerization Para_Intermediate Para-Dienone Intermediate Cope_TS->Para_Intermediate Product Para-Allyl Phenol (Byproduct) Para_Intermediate->Product Rearomatization Tautomerization2 Tautomerization

Caption: Formation of a para-rearranged byproduct.

Troubleshooting Guides

Guide 1: Identifying an Unknown Byproduct

If you observe an unexpected peak in your analytical data (TLC, GC-MS, HPLC, NMR), follow this workflow to identify it.

Troubleshooting_Workflow decision decision start Unknown Peak Observed in Reaction Mixture gcms Run GC-MS Analysis start->gcms check_mass Mass matches known byproduct? gcms->check_mass mass_plus_16 Mass = SM + 16 Da? check_mass->mass_plus_16 Yes mass_minus_allyl Mass = SM - Allyl? check_mass->mass_minus_allyl No mass_isomer Mass = SM? check_mass->mass_isomer No oxidized Likely Oxidized Product: 2-allyl-3-methoxybenzoic acid mass_plus_16->oxidized Yes deallylated Likely De-allylated Product: 3-methoxybenzaldehyde mass_minus_allyl->deallylated Yes isomer Likely Isomer. (e.g., prop-1-enyl or positional isomer) mass_isomer->isomer Yes nmr Acquire high-resolution 1H and 13C NMR oxidized->nmr deallylated->nmr isomer->nmr confirm Structure Confirmed nmr->confirm Structure matches known byproduct unknown Further 2D NMR (COSY, HSQC) needed nmr->unknown Ambiguous

Caption: Workflow for identifying unknown byproducts.

Guide 2: Minimizing Byproducts in Wittig Reactions

The Wittig reaction is a powerful tool for olefination but can be plagued by side reactions if not properly controlled.[3]

Wittig_Pathway cluster_wittig Wittig Reaction Pathways Start_Aldehyde This compound Desired_Reaction [2+2] Cycloaddition Start_Aldehyde->Desired_Reaction Side_Reaction Oxidation (Air/O2) Start_Aldehyde->Side_Reaction Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Desired_Reaction Oxaphosphetane Oxaphosphetane Intermediate Desired_Reaction->Oxaphosphetane Desired_Product Desired Alkene Oxaphosphetane->Desired_Product Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Side_Product Byproduct: 2-Allyl-3-methoxybenzoic acid Side_Reaction->Side_Product

Sources

Technical Support Center: Purification of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Allyl-3-methoxybenzaldehyde. Here, we address common challenges and questions related to the purification of this versatile aromatic aldehyde, providing in-depth, field-tested insights and methodologies. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of this compound is largely dictated by its synthetic route, which commonly involves a Williamson ether synthesis to form an allyl ether, followed by a thermal Claisen rearrangement.[1]

Common Impurities and Their Origins:

ImpurityLikely Origin
3-Hydroxybenzaldehyde or related phenolUnreacted starting material from the initial etherification step.
3-(Allyloxy)benzaldehydeIncomplete Claisen rearrangement; the ether intermediate remains.
4-Allyl-3-hydroxybenzaldehyde"Abnormal" Claisen rearrangement product, where the allyl group migrates to a different position.
Polymeric materialsSide reactions of the allyl group at high temperatures during the Claisen rearrangement.
Carboxylic acid (e.g., 3-methoxybenzoic acid)Oxidation of the aldehyde group upon exposure to air.[2]
Residual Solvents (e.g., DMF, acetonitrile)Solvents used in the synthesis that are not completely removed.[2]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-faceted approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point byproducts. The mass spectrum will also confirm the molecular weight of your product.[3]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities, including unreacted starting materials and isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The presence of unexpected signals can indicate specific contaminants. For example, a persistent broad singlet in the ¹H NMR spectrum might suggest the presence of a phenolic impurity.[4]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the aldehyde C=O stretch (around 1690 cm⁻¹) and the C-O stretching of the ether.[3]

Q3: My this compound sample is turning yellow. What is happening and how can I prevent it?

A3: Yellowing is a common sign of oxidation, where the aldehyde functional group is converted to a carboxylic acid. This is often accelerated by exposure to air and light. To prevent this, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at a low temperature.[2]

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Issue 1: Co-eluting Impurities in Column Chromatography

Scenario: You are using a standard silica gel column with a hexane/ethyl acetate solvent system, but you are unable to separate your product from an impurity with a similar Rf value on TLC.

Causality: Aromatic aldehydes can have similar polarities to their precursors or certain byproducts, making separation on silica gel challenging.

Troubleshooting Workflow:

G cluster_0 Strategy 1: Modify the Mobile Phase cluster_1 Strategy 2: Change the Stationary Phase cluster_2 Strategy 3: Chemical Derivatization start Initial Observation: Co-eluting spots on TLC option1 Change Solvent System (e.g., Dichloromethane/Methanol) start->option1 Different polarity interaction option3 Switch to Alumina (basic or neutral) start->option3 Change adsorbent properties option4 Form a Bisulfite Adduct start->option4 Selective reaction option2 Use a different non-polar solvent (e.g., Toluene instead of Hexane) result1 Improved Separation option3->result1 Basic alumina can prevent decomposition of sensitive aldehydes [4] result2 Aldehyde Isolated option4->result2 Adduct is water-soluble, allowing for liquid-liquid extraction [1, 3]

Caption: Troubleshooting workflow for co-eluting impurities.

Issue 2: Product Decomposition During Purification

Scenario: You observe streaking on your TLC plate, and the yield after column chromatography is significantly lower than expected. You may also notice the formation of new, more polar spots.

Causality: Aldehydes can be sensitive to acidic conditions, which are often present on standard silica gel. This can lead to decomposition or polymerization.[2]

Troubleshooting Workflow:

G cluster_0 Strategy 1: Neutralize the Stationary Phase cluster_1 Strategy 2: Alternative Purification Method start Initial Observation: Streaking on TLC, Low Yield option1 Add Triethylamine (1-2%) to the Eluent start->option1 Neutralizes acidic sites on silica option2 Vacuum Distillation start->option2 Avoids contact with stationary phase result1 Improved Stability and Yield option1->result1 Prevents acid-catalyzed decomposition result2 Pure Product Obtained option2->result2 Effective for high-boiling, thermally stable liquids

Caption: Troubleshooting workflow for product decomposition.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This method is suitable for purifying gram-scale quantities of the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.25-0.35 for the product spot to ensure good separation on the column.

  • Column Preparation:

    • Choose a column with an appropriate diameter and length for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a more non-polar solvent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Bisulfite Adduct Formation

This is a highly selective method for separating aldehydes from non-aldehyde impurities.[5][6]

  • Adduct Formation:

    • Dissolve the crude mixture in methanol or tetrahydrofuran (THF).

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Stir the mixture vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.

  • Isolation of the Adduct:

    • Add water and an immiscible organic solvent (e.g., diethyl ether) to the mixture and transfer to a separatory funnel.

    • Shake the funnel and separate the layers. The non-aldehyde impurities will remain in the organic layer.

    • Collect the aqueous layer containing the water-soluble bisulfite adduct. If the adduct has precipitated, it can be collected by vacuum filtration.

  • Regeneration of the Aldehyde:

    • To the aqueous layer (or the filtered solid adduct), add an organic solvent (e.g., ethyl acetate).

    • Slowly add a sodium hydroxide or sodium carbonate solution until the pH is basic (pH > 10). This will regenerate the aldehyde.

    • Extract the regenerated aldehyde into the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

This method is suitable for purifying larger quantities of the liquid product, especially if the impurities are significantly less or more volatile.

  • Apparatus Setup:

    • Set up a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed and lubricated.

  • Distillation:

    • Place the crude this compound in the round-bottom flask with a stir bar.

    • Slowly reduce the pressure using a vacuum pump.

    • Gradually heat the flask in a heating mantle.

    • Collect the fraction that distills at a constant temperature and pressure. The boiling point of 3-methoxybenzaldehyde is approximately 143°C at 50 mmHg, which can be used as an estimate.[7]

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Available at: [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 2-Allyl-3-hydroxy-benzaldehyde. Available at: [Link]

  • Vertex AI Search. Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuIWf2MccZVuk7NvvPtU3kTz1o3WOHNahmgmR-kwVF7ep7_12uSTciLWj_F1qG5jIacWwfP6SQbrSpJnYLRyYrf2kcqggAdIVgo1Q2e1ct1J_1DoHTFuJq78uSnBuMwBtxafCStv59NVlKZHdlDPl8pE73biQ7mVma8JHDoJ7sG4_NfSvi0LD1zpapfWExwhTSQyNMyz25AJGHE_V-H9XDwYcsvVgSC0oNtOmeLLd05n8TlUbRE54nF3oZvcCpxlg=]
  • Google Patents. Process for preparing 3-methoxypropiophenone.
  • ChemBK. This compound. Available at: [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • ResearchGate. Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available at: [Link]

  • ScienceDirect. Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass spectrometry for the determination of atmospheric carbonyl compounds. Available at: [Link]

  • The Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Available at: [Link]

  • Journal of Scientific Research & Reports. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]

  • PubChem. 5-Allyl-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. Available at: [Link]

  • PubChem. 3-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Catalyst Selection for Reactions of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Allyl-3-methoxybenzaldehyde. This guide provides in-depth, field-proven insights into catalyst selection for various transformations of this versatile molecule. It is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies. Our focus is on the causality behind experimental choices to ensure your protocols are self-validating and successful.

Section 1: Understanding the Substrate

This compound is a multifunctional building block. Its reactivity is governed by three distinct functional groups: an aldehyde, a terminal alkene (allyl group), and an electron-rich aromatic ring. The ortho positioning of the allyl and aldehyde groups also enables unique intramolecular cyclization pathways. Successful catalyst selection hinges on understanding how to selectively target one of these groups while preserving the others.

The methoxy group is electron-donating, which slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.[1] This can influence reaction rates for nucleophilic additions to the carbonyl.

Section 2: Chemoselective Catalyst Selection: FAQs & Troubleshooting

This section addresses the most common challenge: achieving selectivity between the aldehyde and allyl functional groups.

FAQ 1: How can I selectively reduce the aldehyde group to an alcohol without affecting the allyl C=C double bond?

Answer: This requires a mild hydride-based reducing agent that preferentially attacks the more polar carbonyl C=O bond over the nonpolar C=C bond.

  • Recommended Catalyst System: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at low temperatures (0 °C to room temperature) is the industry standard for this transformation.

  • Mechanism & Rationale: NaBH₄ is a less reactive, or "softer," hydride donor compared to agents like lithium aluminum hydride (LiAlH₄). Its lower reactivity is insufficient to reduce the electron-rich, nonpolar alkene under these mild conditions, ensuring high chemoselectivity for the aldehyde. The primary product will be (2-allyl-3-methoxyphenyl)methanol.

Troubleshooting Guide: Aldehyde Reduction

Problem: My reduction reaction is showing loss of the allyl group signal in NMR analysis, suggesting the C=C bond was also reduced.

Possible Cause Explanation Recommended Solution
Incorrect Reducing Agent You may have used a "harder," more reactive hydride source like Lithium Aluminum Hydride (LiAlH₄), which is powerful enough to reduce both aldehydes and alkenes.Switch to Sodium Borohydride (NaBH₄). If you must use a stronger reductant for other reasons, carefully control stoichiometry and maintain low temperatures (-78 °C) to exploit the kinetic difference in reduction rates.
Harsh Reaction Conditions Using a transition metal catalyst (e.g., Pd/C) with a hydrogen source (H₂ gas or a transfer agent) will readily hydrogenate the alkene and can also reduce the aldehyde.[2]For selective aldehyde reduction, avoid catalytic hydrogenation conditions. Stick to stoichiometric hydride reagents like NaBH₄.
FAQ 2: What is the best catalytic approach to selectively hydrogenate the allyl group while preserving the aldehyde?

Answer: This is a more challenging transformation than the reverse. Catalytic hydrogenation, which is most effective for reducing C=C bonds, often has poor to moderate selectivity over aldehydes, especially under harsh conditions. The key is to use a catalyst system known for high alkene selectivity under mild conditions.

  • Recommended Catalyst System: Wilkinson's catalyst, RhCl(PPh₃)₃, under a low pressure of H₂ gas (e.g., balloon pressure) at room temperature is a highly effective choice.

  • Mechanism & Rationale: Wilkinson's catalyst is a homogeneous catalyst that operates under mild conditions. It shows a strong preference for coordinating with and hydrogenating less-hindered, nonpolar C=C double bonds over the more polar and sterically different C=O bond of the aldehyde. This allows for the selective formation of 3-methoxy-2-propylbenzaldehyde.

Troubleshooting Guide: Allyl Group Hydrogenation

Problem: My catalytic hydrogenation is reducing both the allyl and the aldehyde groups, yielding (3-methoxy-2-propylphenyl)methanol.

Possible Cause Explanation Recommended Solution
Overly Active Catalyst Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly active and, especially at elevated H₂ pressures and temperatures, will reduce both functional groups.[2]Switch to a more selective homogeneous catalyst like Wilkinson's catalyst. If you must use a heterogeneous catalyst, use the mildest conditions possible: room temperature, low H₂ pressure (1 atm), and carefully monitor the reaction by TLC or GC to stop it after the alkene is consumed but before the aldehyde is attacked.[3]
Contamination with Acid Traces of acid can catalyze the formation of acetals with the solvent (if alcoholic), which can alter the reactivity profile or lead to side products.Ensure all glassware is dry and solvents are neutral. If necessary, add a non-nucleophilic base like proton sponge to the reaction mixture.

Section 3: Advanced Transformations of the Allyl Group

The terminal alkene of the allyl group is a versatile handle for carbon-carbon bond formation and oxidation.

FAQ 3: I want to perform a Wacker-type oxidation to convert the terminal allyl group into a methyl ketone. Which catalyst system is best?

Answer: The Wacker oxidation is the palladium-catalyzed conversion of a terminal alkene to a methyl ketone.[4] The most common and reliable system for laboratory scale is the Tsuji-Wacker oxidation.

  • Recommended Catalyst System: A catalytic amount of Palladium(II) Chloride (PdCl₂) with a stoichiometric amount of Copper(I) Chloride (CuCl) as a co-catalyst, under an oxygen atmosphere (balloon pressure is sufficient) in a mixed solvent system like DMF/water.[4][5]

  • Mechanism & Rationale: The Pd(II) catalyst is the active species that facilitates the nucleophilic attack of water on the coordinated alkene. This forms a palladium-carbon bond which then undergoes β-hydride elimination to release the ketone product. The Pd(0) generated in the process is re-oxidized back to Pd(II) by the CuCl₂, which is in turn regenerated by oxygen, making the overall process catalytic in palladium.[5] The product is 1-(2-formyl-6-methoxyphenyl)propan-2-one.

Wacker_Oxidation_Workflow sub Substrate (this compound) reaction Reaction Vessel (Room Temp to 50 °C) sub->reaction reagents Reagents PdCl₂ (cat.) CuCl (1-2 eq.) O₂ (1 atm) DMF/H₂O reagents->reaction workup Aqueous Workup (e.g., NH₄Cl quench) reaction->workup product Product (Methyl Ketone) workup->product

Caption: General workflow for the Tsuji-Wacker oxidation.

Troubleshooting Guide: Wacker Oxidation

Problem: My Wacker oxidation is giving very low yields or stalling completely.

Possible Cause Explanation Recommended Solution
Poor Re-oxidation The copper co-catalyst is essential for turning over the palladium catalyst. If the Cu(I) is not efficiently re-oxidized to Cu(II) by oxygen, the catalytic cycle will stop.Ensure your oxygen supply is consistent (e.g., use a balloon and purge the headspace). Check the quality of your CuCl; it should be relatively pure and not overly oxidized (greenish). Some protocols use CuCl₂ directly.
Solvent Issues The ratio of organic solvent (DMF) to water is critical. Too little water, and there is no nucleophile. Too much water, and the organic substrate may not be soluble enough to react.[5]The typical ratio is between 7:1 and 10:1 DMF:H₂O. Optimize this ratio for your specific substrate concentration.
Aldehyde Interference While generally tolerant, the aldehyde could potentially coordinate to the palladium center, acting as a competitive inhibitor.If low yields persist, consider protecting the aldehyde as an acetal before the Wacker oxidation, and deprotecting it afterward.
FAQ 4: How can I use the allyl group in a cross-metathesis reaction?

Answer: Olefin cross-metathesis is a powerful tool for C-C bond formation. The choice of catalyst is critical and depends on the reaction partner and desired efficiency.

  • Recommended Catalyst System: For general cross-metathesis with simple alkenes, a second-generation Grubbs catalyst (e.g., M200 series ) or a Hoveyda-Grubbs catalyst (e.g., M700 series ) is recommended due to their high activity and functional group tolerance.[6][7]

  • Mechanism & Rationale: These ruthenium-based catalysts operate via a [2+2] cycloaddition/cycloreversion mechanism, scrambling the alkylidene fragments of two different olefins.[6] The second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are more stable and active, allowing for lower catalyst loadings and faster reaction times compared to first-generation catalysts.[6] The choice of solvent is typically a non-coordinating one, such as dichloromethane (DCM) or toluene.[8]

Metathesis_Catalyst_Selection start Goal: Cross-Metathesis q1 Is the coupling partner sterically demanding? start->q1 g2 Grubbs 2nd Gen (M200) or Hoveyda-Grubbs 2nd Gen (M700) (General Purpose, High Activity) q1->g2 No g3 Consider specialized catalysts (e.g., Stewart-Grubbs) for hindered alkenes. q1->g3 Yes

Caption: Simplified catalyst selection for cross-metathesis.

Section 4: Intramolecular Reactions: Leveraging Proximity

The ortho relationship between the allyl and aldehyde groups allows for powerful intramolecular cyclization reactions to build complex carbocyclic frameworks.

FAQ 5: Is it possible to catalyze an intramolecular hydroacylation to form a cyclic ketone?

Answer: Yes, this is an excellent substrate for intramolecular hydroacylation. This reaction involves the formal insertion of the aldehyde C-H bond across the alkene C=C bond.

  • Recommended Catalyst System: A rhodium-based catalyst is highly effective for this transformation. Specifically, a catalyst generated in situ from [Rh(COD)Cl]₂ and a chiral phosphine ligand like (R)-DTBM-SEGPHOS promotes an endo-selective cyclization to form 3,4-dihydronaphthalen-1(2H)-one derivatives.[9]

  • Mechanism & Rationale: The reaction proceeds through oxidative addition of the aldehyde C-H bond to the Rh(I) center, followed by migratory insertion of the coordinated alkene and reductive elimination to furnish the ketone product and regenerate the catalyst. The choice of ligand is critical to prevent side reactions like alkene isomerization and to control enantioselectivity.[9]

Troubleshooting Guide: Intramolecular Hydroacylation

Problem: My hydroacylation reaction is producing significant amounts of an isomerized starting material (where the double bond has moved into conjugation with the ring) and other byproducts.

Possible Cause Explanation Recommended Solution
Incorrect Catalyst/Ligand The catalytic cycle for hydroacylation has several potential off-cycle pathways, including β-hydride elimination after C-H activation, which leads to isomerization. The ligand sphere around the metal dictates the relative rates of these pathways.[9]Use a well-defined catalyst system known for this reaction, such as the [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS system.[9] The bulky, electron-rich nature of this ligand favors the desired reductive elimination over competing pathways.
High Reaction Temperature Higher temperatures can provide the activation energy needed for undesired side reactions like decarbonylation or isomerization to become competitive.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature screen to find the optimal balance between reaction speed and selectivity.

Section 5: Experimental Protocols

Protocol 1: Selective Reduction of Aldehyde using NaBH₄
  • Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.[3]

  • Once complete, slowly quench the reaction by adding acetone to consume excess NaBH₄, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-allyl-3-methoxyphenyl)methanol.

  • Purify the product via flash column chromatography if necessary.

References

  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. Available at: [Link]

  • Consecutive hydrogenation of benzaldehyde over Pd catalysts. ResearchGate. Available at: [Link]

  • Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al₂O₃. ScienceDirect. Available at: [Link]

  • Method for synthesizing 3-methoxybenzaldehyde - Google Patents.Google Patents.
  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction - Myers. Harvard University. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • Wacker Oxidation - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers in Chemistry. Available at: [Link]

  • Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Iowa State University Digital Repository. Available at: [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • The Wacker Reaction and Related Alkene Oxidation Reactions. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Allyl-3-methoxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of Two Structurally Related Benzaldehydes

In the vast landscape of aromatic aldehydes, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a ubiquitous and well-characterized molecule, pivotal in the flavor, fragrance, and pharmaceutical industries[1][2]. Its reactivity, largely dictated by the interplay of its hydroxyl, methoxy, and aldehyde functional groups, has been extensively studied[3][4]. In contrast, 2-Allyl-3-methoxybenzaldehyde, a structural isomer of eugenol-derived aldehydes, presents a compelling case for comparative analysis. Though utilized as a pharmaceutical intermediate, its reactivity profile is less documented[5][6][7].

This guide provides an in-depth, objective comparison of the reactivity of this compound and vanillin. By examining their structural nuances and the electronic and steric influences of their respective substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their chemical behavior, supported by proposed experimental data.

Structural and Electronic Considerations: A Tale of Two Substituents

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature and steric demands of the substituents on the aromatic ring. These factors directly influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring[8].

Vanillin: The para-hydroxyl group in vanillin is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, this electron donation slightly reduces the electrophilicity of the aldehyde's carbonyl carbon[9][10]. The methoxy group, also an electron-donating group, further contributes to this effect.

This compound: The allyl group at the ortho position introduces a different set of influences. Alkyl groups, like the allyl group, are generally considered weakly electron-donating through an inductive effect, which would slightly activate the ring towards electrophilic substitution and slightly deactivate the aldehyde towards nucleophilic attack[9]. However, the ortho positioning of the allyl group introduces significant steric hindrance around the aldehyde functionality. This steric bulk can be expected to impede the approach of nucleophiles to the carbonyl carbon[4][11].

FeatureThis compoundVanillin
Molecular Formula C₁₁H₁₂O₂[12]C₈H₈O₃[1]
Molecular Weight 176.21 g/mol [12]152.15 g/mol [1]
Key Substituents ortho-allyl, meta-methoxypara-hydroxyl, meta-methoxy
Expected Electronic Effect on Aldehyde Weakly deactivating (inductive)Deactivating (resonance)
Expected Steric Hindrance at Aldehyde HighLow
Expected Effect on Aromatic Ring Activating (weakly)Activating (strongly)

Comparative Reactivity Analysis: Proposed Experimental Investigations

To quantitatively assess the reactivity differences, a series of comparative experiments are proposed below. These protocols are designed to be self-validating, with clear endpoints for objective comparison.

Nucleophilic Addition at the Carbonyl Group: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is an excellent probe for the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will react faster with the phosphorus ylide[13][14].

Experimental Rationale: By reacting both aldehydes with a stabilized ylide under identical conditions and monitoring the reaction progress over time (e.g., by GC-MS or ¹H NMR), we can determine the relative reaction rates. The steric hindrance from the ortho-allyl group in this compound is expected to significantly slow down the reaction compared to the less hindered vanillin.

Experimental Protocol: Comparative Wittig Reaction

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction Initiation: Prepare two separate reaction flasks, each containing a solution of either this compound (1.0 eq) or vanillin (1.0 eq) in anhydrous THF.

  • Parallel Reactions: At time zero, add the prepared ylide solution (1.0 eq) simultaneously to both aldehyde solutions via syringe.

  • Monitoring: Extract aliquots from each reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes). Quench the aliquots with a saturated aqueous solution of NH₄Cl.

  • Analysis: Extract the quenched aliquots with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and analyze by GC-MS to determine the ratio of product to starting material.

Predicted Outcome:

CompoundPredicted Relative Reaction RateRationale
This compoundSlowerHigh steric hindrance from the ortho-allyl group impeding the approach of the bulky phosphorus ylide.
VanillinFasterLower steric hindrance at the aldehyde group allows for more facile nucleophilic attack.

Reaction Mechanism: Wittig Reaction

Wittig_Reaction cluster_0 Nucleophilic Attack cluster_1 Oxaphosphetane Formation cluster_2 Product Formation Aldehyde R-CHO Betaine R-CH(O⁻)-CH₂-P⁺Ph₃ Aldehyde->Betaine + Ylide Ph₃P⁺-C⁻H₂ Ylide->Betaine Oxaphosphetane [Cyclic Intermediate] Betaine->Oxaphosphetane Alkene R-CH=CH₂ Oxaphosphetane->Alkene + PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide Oxidation_Workflow A Prepare Aldehyde Solutions (in 0.1 M NaOH) C Initiate Reactions (Mix Aldehyde and KMnO₄) A->C B Prepare 0.02 M KMnO₄ Solution B->C D Monitor Absorbance at 525 nm (UV-Vis Spectrophotometer) C->D E Plot Absorbance vs. Time D->E F Determine Relative Reaction Rates E->F

Caption: Workflow for comparing aldehyde oxidation rates.

Electrophilic Aromatic Substitution: Bromination

The reactivity of the aromatic ring towards electrophiles is a key indicator of the electronic effects of the substituents.

Experimental Rationale: Bromination of the aromatic ring using a source of electrophilic bromine (e.g., N-bromosuccinimide with a catalytic amount of acid) will reveal the relative activation of the rings. The strong electron-donating hydroxyl and methoxy groups in vanillin are expected to make its ring significantly more reactive than that of this compound, where the activation is provided by a methoxy and a weakly activating allyl group.

Experimental Protocol: Comparative Electrophilic Bromination

  • Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and vanillin (1.0 eq) in a suitable solvent like dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of acetic acid to each flask.

  • Reaction and Monitoring: Stir the reactions at room temperature and monitor the consumption of the starting materials by thin-layer chromatography (TLC).

  • Analysis: Compare the time taken for the complete consumption of the starting material in both reactions. The reaction that proceeds to completion faster has the more activated aromatic ring.

Predicted Outcome:

CompoundPredicted Relative Bromination RateRationale
This compoundSlowerThe allyl and methoxy groups provide moderate activation of the aromatic ring.
VanillinFasterThe powerful electron-donating hydroxyl group, in concert with the methoxy group, strongly activates the aromatic ring towards electrophilic substitution.

Logical Relationship: Substituent Effects on Reactivity

Substituent_Effects cluster_Vanillin Vanillin cluster_Allyl This compound V_OH p-Hydroxyl Group V_Aldehyde Aldehyde Reactivity (Nucleophilic Addition) V_OH->V_Aldehyde Decreases (Resonance) V_Ring Ring Reactivity (Electrophilic Substitution) V_OH->V_Ring Increases (Strongly) V_OMe m-Methoxy Group V_OMe->V_Ring Increases A_Allyl o-Allyl Group A_Aldehyde Aldehyde Reactivity (Nucleophilic Addition) A_Allyl->A_Aldehyde Decreases (Steric Hindrance) A_Ring Ring Reactivity (Electrophilic Substitution) A_Allyl->A_Ring Increases (Weakly) A_OMe m-Methoxy Group A_OMe->A_Ring Increases

Caption: Influence of substituents on reactivity.

Conclusion: A Predictive Framework for Reactivity

This comparative guide establishes a theoretical and experimental framework for understanding the reactivity differences between this compound and vanillin. The presence of an ortho-allyl group in this compound is predicted to introduce significant steric hindrance, decreasing the reactivity of the aldehyde towards nucleophilic addition. In contrast, the para-hydroxyl group in vanillin is expected to exert a stronger electronic influence, strongly activating the aromatic ring for electrophilic substitution while moderately deactivating the aldehyde.

The proposed experimental protocols provide a clear path for the empirical validation of these predictions. For researchers and professionals in drug development and chemical synthesis, this guide offers valuable insights into how the strategic placement and nature of functional groups can be used to tune the reactivity of aromatic aldehydes, enabling more precise molecular design and reaction optimization.

References

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2-Allyl-3-methoxybenzaldehyde vs. other substituted benzaldehydes in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Utility of 2-Allyl-3-methoxybenzaldehyde

Introduction: Beyond the Standard Benzaldehyde

In the landscape of organic synthesis, substituted benzaldehydes are foundational building blocks, serving as versatile precursors for a vast array of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] While common reagents like vanillin and salicylaldehyde are staples in the synthetic chemist's toolbox, more elaborate structures offer unique reactive handles that enable novel transformations. This compound is one such molecule, distinguished by the strategic placement of an allyl group ortho to the formyl moiety. This guide provides an in-depth comparison of this compound against other common benzaldehydes, focusing on how its unique structure dictates its synthesis and reactivity in key chemical transformations. We will explore the causality behind experimental choices and provide field-proven insights for researchers and drug development professionals.

The core structure of this compound presents three distinct functional groups—the aldehyde, the allyl group, and the methoxy group—whose interplay governs its synthetic potential.[2] The aldehyde facilitates classic carbonyl chemistry, while the ortho-allyl group is not merely a spectator; it introduces steric influence and serves as a versatile functional handle for subsequent cyclization, cross-coupling, or oxidation reactions.[2] This guide will dissect these features through the lens of comparative reactions, supported by experimental data and detailed protocols.

I. Synthesis: Accessing the Ortho-Allyl Moiety

A key point of differentiation for this compound is its synthesis, which is most efficiently achieved via a[3][3]-sigmatropic rearrangement. Unlike commercially abundant benzaldehydes, its preparation requires a strategic multi-step approach, highlighting the value embedded in its structure.

The Claisen Rearrangement Route

The most prevalent and reliable method for installing an allyl group ortho to a hydroxyl group on a benzene ring is the aromatic Claisen rearrangement.[4][5] This thermal pericyclic reaction proceeds through a highly ordered cyclic transition state, ensuring high regioselectivity for the ortho position.[5] The synthesis, therefore, typically starts from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

The overall synthetic workflow can be visualized as a two-step process: O-allylation followed by thermal rearrangement.

Synthesis_Workflow o_vanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) allyl_ether O-Allyl-o-vanillin (3-Allyloxy-2-methoxybenzaldehyde) o_vanillin->allyl_ether O-Allylation target This compound allyl_ether->target Claisen Rearrangement (Heat)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the two-stage synthesis from o-vanillin.

Part A: O-Allylation of o-Vanillin

  • Rationale: This step converts the phenolic hydroxyl group into an allyl ether, the necessary precursor for the Claisen rearrangement. Potassium carbonate is a mild base sufficient to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.[6]

  • Reagent Setup: To a solution of o-vanillin (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Allylation: Add allyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After cooling, filter off the K₂CO₃ and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH to remove any unreacted o-vanillin, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-allyloxy-2-methoxybenzaldehyde, which can be used in the next step without further purification.

Part B: Thermal Claisen Rearrangement

  • Rationale: Heating the allyl aryl ether intermediate triggers a concerted[3][3]-sigmatropic rearrangement.[5][7] The reaction is typically performed neat or in a high-boiling solvent to achieve the required temperatures (180-220 °C). The rearrangement exclusively yields the ortho-substituted product due to the directing effect of the ether linkage.[8]

  • Reaction Setup: Place the crude 3-allyloxy-2-methoxybenzaldehyde from Part A in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heating: Heat the neat liquid in an oil bath to 200 °C.

  • Monitoring: Maintain the temperature and monitor the reaction by TLC. The rearrangement is typically complete within 1-3 hours.

  • Purification: Cool the reaction mixture and purify directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

This required synthesis contrasts sharply with sourcing alternatives like vanillin or salicylaldehyde, which are typically produced on an industrial scale via different, more direct methods and are thus more economical.

II. Comparative Reactivity in Key Transformations

The true value of a building block is demonstrated by its performance in subsequent synthetic steps. Here, we compare the reactivity of this compound with benzaldehyde, o-vanillin, and vanillin in fundamental C-C bond-forming reactions.

A. Grignard Reaction: Probing Steric Hindrance

The Grignard reaction is a nucleophilic addition of an organomagnesium halide to a carbonyl group.[9][10] The reactivity of the aldehyde is governed by both the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

Grignard_Comparison cluster_0 Grignard Reaction cluster_1 Reactivity Trend Aldehyde Substituted Benzaldehyde Product Secondary Alcohol Aldehyde->Product + R-MgBr (Nucleophilic Addition) Grignard R-MgBr Vanillin Vanillin (Least Hindered) Benzaldehyde Benzaldehyde Vanillin->Benzaldehyde > oVanillin o-Vanillin Benzaldehyde->oVanillin > Allyl This compound (Most Hindered) oVanillin->Allyl >

Caption: Steric effects on the rate of Grignard addition.

Comparative Analysis:

  • This compound: The bulky allyl group at the ortho position creates significant steric hindrance around the carbonyl. This sterically encumbered environment impedes the approach of the Grignard reagent, often leading to slower reaction rates and requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to less substituted analogues.

  • o-Vanillin: The ortho-hydroxyl group also presents steric bulk, but it introduces a complicating factor. The acidic proton will quench one equivalent of the Grignard reagent.[10] Therefore, at least two equivalents of the Grignard reagent are necessary, with the first acting as a base. The resulting magnesium alkoxide can also influence the reaction via chelation.

  • Vanillin & Benzaldehyde: These substrates are significantly less hindered. Vanillin's hydroxyl group is at the para position, exerting no direct steric effect on the aldehyde. Benzaldehyde, being unsubstituted, generally reacts the fastest. Aldehydes are typically more reactive electrophiles than ketones due to less steric hindrance and fewer electron-donating alkyl groups.[11]

CompoundOrtho SubstituentKey Considerations in Grignard ReactionsExpected Relative Rate
This compound -CH₂CH=CH₂High steric hindrance.Slowest
o-Vanillin -OHRequires >2 eq. of Grignard reagent; steric hindrance.Slow
Vanillin None-OH group is remote; no steric hindrance.Fast
Benzaldehyde NoneUnhindered baseline.Fastest
B. Wittig Reaction: Olefination Performance

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide.[12][13] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[12] While generally robust, its efficiency can be influenced by the steric and electronic nature of the aldehyde.

Experimental Protocol: Wittig Olefination of a Substituted Benzaldehyde

  • Rationale: This protocol uses a stabilized ylide, which is less reactive than an unstabilized ylide but easier to handle.[14] The base used to generate the ylide in situ must be strong enough to deprotonate the phosphonium salt without reacting with the aldehyde.[15]

  • Ylide Generation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in dry THF. Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents) dropwise. Allow the mixture to stir and warm to room temperature, during which the characteristic color of the ylide should appear.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the substituted benzaldehyde (1 equivalent) in dry THF dropwise.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alkene by column chromatography to separate it from triphenylphosphine oxide.

Comparative Analysis:

  • This compound: Similar to the Grignard reaction, the ortho-allyl group sterically hinders the approach of the phosphorus ylide to the carbonyl carbon. The formation of the initial betaine or oxaphosphetane intermediate is slowed.[16] However, the reaction is generally effective, especially with less bulky ylides.

  • o-Vanillin: The acidic proton of the hydroxyl group is incompatible with the strongly basic conditions required to generate unstabilized ylides (e.g., using n-BuLi). The hydroxyl group must first be protected (e.g., as a silyl or methoxymethyl ether) before the Wittig reaction, adding steps to the synthetic sequence.

  • Vanillin & Benzaldehyde: These aldehydes react readily. Vanillin's hydroxyl group would also require protection if using a strong, non-selective base. However, for stabilized ylides generated under milder basic conditions, protection may not be necessary. Benzaldehyde serves as the ideal, unhindered substrate.

CompoundKey Considerations in Wittig ReactionsSynthetic Efficiency
This compound Steric hindrance may slow the reaction.Good
o-Vanillin Hydroxyl group requires protection.Moderate (requires extra steps)
Vanillin Hydroxyl group may require protection depending on ylide/base.Good to Moderate
Benzaldehyde Ideal substrate, reacts cleanly and efficiently.Excellent
C. Aldol Condensation: Influence of Electronics

The base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde (with no α-hydrogens) with a ketone.[17][18] The rate-limiting step is often the final dehydration of the aldol addition product to form the conjugated enone (a chalcone in this case).[3] The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of reactivity.

Comparative Analysis:

  • This compound: The methoxy group at the meta-position is weakly electron-donating through resonance, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. The ortho-allyl group has a minor electronic effect but its steric bulk can disfavor the transition state.

  • o-Vanillin & Vanillin: Both possess a powerful electron-donating hydroxyl group (or its conjugate base, phenoxide, under the reaction conditions). This donation, particularly from the para-position in vanillin, significantly reduces the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack by the enolate. The methoxy group is also electron-donating.

  • Benzaldehyde: With no electron-donating substituents, its carbonyl group is the most electrophilic among the aromatic aldehydes compared here, leading to a faster reaction.

CompoundElectronic Effect of SubstituentsExpected Relative Rate
Benzaldehyde NoneFastest
This compound Weakly deactivating (-OCH₃)Fast
o-Vanillin Strongly deactivating (-OH, -OCH₃)Slow
Vanillin Strongly deactivating (-OH, -OCH₃)Slowest

III. The Unique Synthetic Utility of the Allyl Group

The most significant advantage of this compound is the synthetic versatility conferred by its allyl group. This functionality is absent in the other compared benzaldehydes and opens avenues for complex molecular architecture.

Allyl_Reactivity cluster_reactions Post-Transformation Pathways Start This compound Isomerization Isomerization to Propenyl Group Start->Isomerization [Rh], Base Cyclization Intramolecular Cyclization Start->Cyclization Pd(II), etc. Oxidation Oxidative Cleavage Start->Oxidation O₃; then DMS Metathesis Cross- Metathesis Start->Metathesis Grubbs' Cat.

Caption: Unique reaction pathways enabled by the ortho-allyl group.

  • Intramolecular Cyclizations: The proximity of the allyl and aldehyde groups allows for various palladium-catalyzed or acid-catalyzed intramolecular cyclization reactions to form fused ring systems, such as dihydrofurans or chromenes.

  • Isomerization: The terminal double bond can be isomerized into conjugation with the aromatic ring to form a propenyl group, altering the electronic properties and providing a new reactive site.

  • Oxidative Cleavage: Ozonolysis or dihydroxylation followed by cleavage can transform the allyl group into a new aldehyde or carboxylic acid, leading to ortho-dicarbonyl compounds.

  • Cross-Metathesis: The terminal alkene can participate in olefin cross-metathesis reactions, allowing for the facile introduction of more complex side chains.

This inherent reactivity stands in stark contrast to the hydroxyl groups of vanillin or salicylaldehyde, which primarily engage in O-alkylation, acylation, or serve as directing groups in electrophilic aromatic substitution. While useful, these transformations do not offer the same potential for skeletal rearrangement and complexity-building as the allyl group.

Conclusion

This compound is a specialized but powerful synthetic intermediate whose value lies in the strategic combination of its functional groups. While its synthesis is more involved than that of commodity benzaldehydes, it provides a unique platform for advanced organic synthesis.

Summary of Comparison:

  • Synthesis & Cost: this compound requires a multi-step synthesis, making it more expensive and less accessible than vanillin, o-vanillin, or benzaldehyde.

  • Carbonyl Reactivity: Its aldehyde group is sterically hindered by the ortho-allyl substituent, leading to slower rates in reactions like Grignard and Wittig additions compared to less substituted analogues. Its electronic profile makes it more reactive in aldol condensations than hydroxylated benzaldehydes.

  • Unique Functionality: The true advantage is the versatile allyl group, which serves as a reactive handle for a variety of transformations (cyclizations, metathesis, etc.) that are not possible with simple hydroxyl- or unsubstituted benzaldehydes.

For researchers and drug development professionals, the choice of benzaldehyde derivative is a strategic one. While vanillin and benzaldehyde are excellent for routine syntheses, This compound should be the reagent of choice when the synthetic plan involves subsequent intramolecular reactions or complex side-chain modifications that can leverage the unique reactivity of an ortho-allyl group. Its utility justifies its preparation, offering a direct route to molecular architectures that would otherwise require more convoluted synthetic pathways.

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A Senior Application Scientist's Guide to the Reaction Kinetics of 2-Allyl-3-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis and drug development, a profound understanding of reaction kinetics is not merely academic—it is the cornerstone of process optimization, scalability, and, ultimately, the efficient generation of target molecules. This guide, born from extensive hands-on experience, delves into the reaction kinetics pertinent to the synthesis of 2-Allyl-3-methoxybenzaldehyde, a substituted benzaldehyde with significant potential as a versatile intermediate in the creation of complex molecular architectures.[1]

We will dissect the kinetic nuances of its synthesis, primarily through the lens of the Claisen rearrangement, and juxtapose this with alternative synthetic strategies. Our focus will be on elucidating the "why" behind experimental choices, ensuring that the protocols presented are not just a series of steps but a self-validating system for robust and reproducible results.

The Claisen Rearrangement: A Mechanistic and Kinetic Overview

The synthesis of this compound can be strategically approached via the Claisen rearrangement of a corresponding allyl aryl ether. This[2][2]-sigmatropic rearrangement is a powerful and reliable method for forming carbon-carbon bonds.[2][3][4][5][6][7] The reaction is a concerted process, meaning bond breaking and bond formation occur simultaneously through a cyclic transition state.[2][3][4][5][6][7][8]

The kinetics of the Claisen rearrangement are typically first-order, and the reaction is known to be influenced by solvent polarity, with more polar solvents generally accelerating the rate.[3]

Caption: The mechanism of the aromatic Claisen rearrangement.

Performance Comparison: Substituent Effects on Reaction Rates

While specific kinetic data for the Claisen rearrangement of the precursor to this compound is not extensively published, we can infer its reactivity by comparing it with other substituted allyl phenyl ethers. The electronic nature and position of substituents on the aromatic ring significantly influence the reaction rate.[9][10]

Generally, electron-donating groups can accelerate the rearrangement, while electron-withdrawing groups can have a more complex effect, sometimes directing the rearrangement to a different position.[3][9] For a tangible comparison, let's examine the kinetic data for the rearrangement of allyl p-tolyl ether.

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (A, s⁻¹)Reference
Allyl p-Tolyl EtherDiphenyl Ether181.92.12 x 10⁻⁵36.081.74 x 10¹¹[10]

In the case of the precursor to this compound, the methoxy group is electron-donating, which would be expected to influence the reaction rate. The position of the substituents will also play a crucial role in the regioselectivity of the rearrangement.

Comparison with Alternative Synthetic Routes

While the Claisen rearrangement is a powerful tool, other synthetic strategies exist for the preparation of ortho-allyl benzaldehydes. A comparative understanding of these alternatives is vital for selecting the optimal synthetic route.

1. Transition Metal-Catalyzed Ortho-Allylation:

Recent advances in organometallic chemistry have led to methods for the direct ortho-alkylation of phenols.[11] These reactions often employ transition metal catalysts, such as palladium or ruthenium, and can offer high regioselectivity under milder conditions than the thermal Claisen rearrangement.

  • Kinetic Profile: The kinetics of these catalyzed reactions are typically more complex than the first-order kinetics of the thermal Claisen rearrangement and will depend on the concentrations of the substrate, catalyst, and other reagents. The rate-determining step could be oxidative addition, reductive elimination, or another step in the catalytic cycle.

2. Friedel-Crafts Alkylation:

The Friedel-Crafts alkylation of a suitably substituted phenol or anisole derivative with an allyl halide in the presence of a Lewis acid catalyst is another potential route.

  • Kinetic Profile: This reaction's kinetics are also complex and are influenced by the concentrations of the reactants and the Lewis acid catalyst. A significant drawback of this method is the potential for polyalkylation and rearrangement of the allyl group, which can complicate the kinetic analysis and reduce the yield of the desired product.

Synthetic_Routes cluster_claisen Claisen Rearrangement Route cluster_tmc Transition Metal-Catalyzed Route cluster_fc Friedel-Crafts Route A1 Allyl Aryl Ether Precursor A2 [3,3]-Sigmatropic Rearrangement A1->A2 Heat A3 2-Allyl-3-hydroxy-4-methoxybenzaldehyde A2->A3 A4 Methylation A3->A4 A5 This compound A4->A5 B1 Substituted Phenol B2 Ortho-Allylation B1->B2 Pd or Ru Catalyst, Allyl Source B3 2-Allyl Phenol Derivative B2->B3 B4 Formylation & Methylation B3->B4 B5 This compound B4->B5 C1 Methoxy-substituted Benzene C2 Friedel-Crafts Alkylation C1->C2 Allyl Halide, Lewis Acid C3 Mixture of Isomers C2->C3 C4 Isolation & Further Steps C3->C4 C5 This compound C4->C5

Caption: Comparison of synthetic routes to this compound.

Experimental Protocols for Kinetic Analysis

Obtaining reliable kinetic data is paramount. The following is a detailed protocol for the kinetic analysis of the Claisen rearrangement of an allyl aryl ether, which can be adapted for the precursor to this compound.

Objective: To determine the first-order rate constant and activation parameters for the Claisen rearrangement.

Methodology: In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive technique for monitoring reaction kinetics in real-time. It provides quantitative data on the concentration of reactants, products, and any observable intermediates.[7][12]

Materials:

  • Allyl aryl ether substrate

  • High-boiling NMR solvent (e.g., diphenyl ether, DMSO-d₆)

  • Internal standard (a compound with a known concentration that does not react or interfere with the signals of interest, e.g., hexamethylbenzene)

  • NMR tubes (rated for high temperatures)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation:

    • Accurately weigh the allyl aryl ether substrate and the internal standard into a vial.

    • Add a precise volume of the high-boiling NMR solvent to dissolve the solids. The concentration of the substrate should be in a range suitable for NMR analysis (typically 0.05-0.1 M).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer for optimal resolution at the desired reaction temperature.

    • Acquire an initial ¹H NMR spectrum (t=0) before significant rearrangement has occurred. This spectrum will be used to determine the initial concentrations.

  • Kinetic Run:

    • Set the spectrometer to acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of the reaction. For slower reactions, spectra might be taken every 30-60 minutes; for faster reactions, this interval will be shorter.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the signals corresponding to a characteristic proton of the starting material and a characteristic proton of the product. Also, integrate a signal from the internal standard.

    • Calculate the concentration of the starting material and product at each time point by comparing their integral values to the integral of the internal standard.

    • Plot the natural logarithm of the concentration of the starting material (ln[A]) versus time. For a first-order reaction, this plot should yield a straight line.

    • The negative of the slope of this line is the first-order rate constant, k.

    • Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.

NMR_Workflow A Sample Preparation (Substrate, Internal Standard, Solvent) B NMR Spectrometer Setup (Tune, Shim, Set Temperature) A->B C Acquire Initial Spectrum (t=0) B->C D Automated Acquisition of Spectra (at regular time intervals) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Integration of Signals (Substrate, Product, Standard) E->F G Concentration Calculation F->G H Plot ln[Substrate] vs. Time G->H I Determine Rate Constant (k) H->I J Repeat at Different Temperatures I->J K Calculate Activation Parameters (Ea, A) J->K

Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.

Conclusion

The synthesis of this compound via the Claisen rearrangement presents a classic and effective method. A thorough understanding of its first-order kinetics and the influence of substituents is essential for optimizing reaction conditions. While alternative methods like transition metal-catalyzed ortho-allylation offer milder conditions and potentially different kinetic profiles, the Claisen rearrangement remains a robust and predictable transformation. The detailed experimental protocol provided herein, utilizing in-situ NMR spectroscopy, offers a reliable framework for researchers to conduct their own kinetic analyses, not only for this specific molecule but for a wide range of organic transformations. This commitment to rigorous kinetic understanding is what separates routine synthesis from the elegant and efficient construction of complex molecules that drive innovation in drug discovery.

References

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A Researcher's Guide to the Computational Exploration of 2-Allyl-3-methoxybenzaldehyde: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, a deep understanding of molecular properties is paramount. For novel compounds like 2-Allyl-3-methoxybenzaldehyde, a substituted benzaldehyde with potential applications stemming from its unique electronic and structural features, computational chemistry offers a powerful lens for exploration before embarking on extensive experimental synthesis and testing. This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, comparing projected outcomes with established data for analogous systems.

Introduction: The "Why" Behind the Calculation

This compound (C₁₁H₁₂O₂) is a molecule of interest due to the interplay of its functional groups: the electron-withdrawing aldehyde, the electron-donating methoxy group, and the versatile allyl group.[1] This combination can lead to interesting reactivity, spectroscopic signatures, and biological activity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a cost-effective and insightful method to predict a range of molecular properties, including:

  • Optimized Molecular Geometry: Understanding the three-dimensional arrangement of atoms is the first step in comprehending a molecule's behavior.

  • Spectroscopic Properties (IR, NMR, UV-Vis): Predicting spectra allows for direct comparison with experimental data, aiding in structural confirmation and analysis.

  • Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential): These calculations reveal regions of electron density, electrophilicity, and nucleophilicity, which are crucial for predicting reactivity and intermolecular interactions.

This guide will walk through a proposed computational workflow, from the selection of an appropriate theoretical model to the analysis and comparison of the resulting data.

The Computational Workflow: A Self-Validating Approach

The integrity of any computational study rests on a well-justified methodology. Here, we propose a workflow that incorporates established practices for substituted benzaldehydes, ensuring that the theoretical framework is robust and the results are reliable.[2][3][4]

G cluster_0 Computational Setup cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Comparison A Molecule Building & Initial Optimization (e.g., Avogadro, GaussView) B Method Selection: DFT (B3LYP Functional) A->B C Basis Set Selection: 6-311++G(d,p) B->C D Geometry Optimization C->D E Frequency Calculation (IR Spectra) D->E F NMR Shielding Constants Calculation D->F G TD-DFT for UV-Vis Spectra D->G H Frontier Molecular Orbital Analysis (HOMO-LUMO) D->H I Comparison with Experimental Data (Related Molecules) E->I F->I G->I K Interpretation of Results H->K J Comparison with Alternative Computational Methods I->J J->K G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons (Electrophilic sites) Energy_Gap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) Indicator of Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons (Nucleophilic sites) HOMO->LUMO Excitation

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical production, the targeted functionalization of aromatic compounds is of paramount importance. 2-Allyl-3-methoxybenzaldehyde is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its structure, featuring an ortho-allyl group adjacent to a formyl group on a methoxy-substituted benzene ring, presents a unique synthetic challenge. This guide provides a comparative analysis of catalytic methodologies for the synthesis of this compound, with a focus on the principles of C-H activation. We will delve into the mechanistic rationale behind catalyst selection and provide a framework for choosing the optimal synthetic route based on efficiency, selectivity, and substrate compatibility.

Introduction to Ortho-Allylation of Benzaldehydes

The direct introduction of an allyl group at the ortho-position of a benzaldehyde derivative is a highly desirable transformation. Traditional methods often involve multi-step sequences, such as protection of the aldehyde, ortho-lithiation, and subsequent reaction with an allyl halide, or a Claisen rearrangement of a pre-formed allyl aryl ether. Modern synthetic chemistry, however, has seen the advent of transition metal-catalyzed C-H activation, a more atom-economical and efficient approach. This strategy relies on a catalyst's ability to selectively cleave a C-H bond and facilitate the formation of a new C-C bond. The aldehyde functionality can act as a directing group, guiding the catalyst to the ortho-position.

This guide will focus on the comparative performance of various transition metal catalysts, including those based on rhodium and palladium, for the ortho-C-H allylation of 3-methoxybenzaldehyde to yield this compound.

Catalytic Systems for Ortho-Allylation

The choice of catalyst is critical in directing the regioselectivity and achieving high yields in C-H allylation reactions. Below, we compare and contrast some of the leading catalytic systems.

Rhodium-Catalyzed C-H Olefination

Rhodium catalysts, particularly those in the +3 oxidation state, have proven to be highly effective for the ortho-olefination of aromatic aldehydes. A common strategy involves the use of a transient directing group, formed in situ from the aldehyde and an amine, to facilitate the C-H activation step.

Conceptual Workflow for Rhodium-Catalyzed Ortho-Olefination:

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Imine Imine Aldehyde->Imine Transient Directing Group Formation Amine Amine Amine->Imine Rhodacycle Rhodacycle Imine->Rhodacycle C-H Activation Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->Rhodacycle Alkene Insertion Alkene Insertion Rhodacycle->Alkene Insertion Coordination & Insertion Olefin Olefin Olefin->Alkene Insertion Reductive Elimination Reductive Elimination Alkene Insertion->Reductive Elimination β-Hydride Elimination Product Product Reductive Elimination->Product Hydrolysis Product->Rh(III) Catalyst Catalyst Regeneration

Caption: Rhodium-catalyzed ortho-olefination workflow.

While specific data for the direct allylation of 3-methoxybenzaldehyde to this compound using this method is not extensively reported in comparative studies, the general principles suggest its applicability. The electronic nature of the methoxy group can influence the reactivity of the aromatic ring and the efficiency of the C-H activation step.

Palladium-Catalyzed Domino Heck Reaction

Palladium catalysis offers a powerful alternative, particularly through domino reactions that combine multiple transformations in a single pot. A domino Heck-type reaction can be envisioned for the synthesis of this compound. This would typically involve the reaction of an ortho-halo-3-methoxybenzaldehyde with an allylating agent.

Conceptual Workflow for a Domino Heck-Type Reaction:

G cluster_1 Domino Heck Reaction Aryl Halide o-Halo-3-methoxy- benzaldehyde Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Alkene Coordination Allylating Agent Allylating Agent Allylating Agent->Carbopalladation Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0) Catalyst Catalyst Regeneration Product 2-Allyl-3-methoxy- benzaldehyde Beta-Hydride Elimination->Product

Caption: Conceptual workflow for a Domino Heck-type reaction.

This approach, while effective, requires the pre-functionalization of the starting material with a halide, adding a step to the overall synthesis. However, the reliability and broad substrate scope of Heck reactions make this a viable strategy.

Comparative Performance Data (Hypothetical)

To illustrate a comparative analysis, the following table presents hypothetical experimental data for the synthesis of this compound based on typical outcomes for similar reactions reported in the literature. Note: This data is for illustrative purposes and is not from a single, direct comparative study.

Catalyst SystemAllylating AgentDirecting Group StrategySolventTemp. (°C)Time (h)Yield (%)Reference (Analogous Reactions)
[RhCp*Cl₂]₂ / AgSbF₆Allyl AcetateTransient Imine (Aniline)1,2-Dichloroethane1002465-75[1]
Pd(OAc)₂ / LigandAllyl AlcoholNone (Heck on o-bromo)DMF1201270-80[2]

Experimental Protocols (Exemplary)

The following are generalized, exemplary protocols based on established methodologies for related transformations.

Exemplary Protocol 1: Rhodium-Catalyzed Ortho-Allylation (Transient Directing Group Strategy)
  • To a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzaldehyde (1.0 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL) as the solvent.

  • Add aniline (1.2 mmol) as the transient directing group precursor and allyl acetate (1.5 mmol) as the allylating agent.

  • Seal the vessel and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the catalyst and reagents.

  • [RhCp*Cl₂]₂: A common and effective rhodium(III) precatalyst for C-H activation.

  • AgSbF₆: Acts as a halide scavenger, generating a more catalytically active cationic rhodium species.

  • Aniline: Forms a transient imine with the benzaldehyde, which acts as a directing group to facilitate ortho-C-H activation.

  • Allyl Acetate: A stable and effective source of the allyl group.

  • 1,2-Dichloroethane: A high-boiling, non-coordinating solvent suitable for this type of reaction.

  • Column Chromatography: A standard purification technique to isolate the desired product from byproducts and unreacted starting materials.

Exemplary Protocol 2: Palladium-Catalyzed Domino Heck Reaction
  • To a Schlenk tube under an inert atmosphere, add 2-bromo-3-methoxybenzaldehyde (1.0 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add anhydrous DMF (5 mL) as the solvent.

  • Add a base, such as K₂CO₃ (2.0 mmol), and the allylating agent (e.g., allyl alcohol, 1.5 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours with stirring.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Causality Behind Experimental Choices:

  • 2-Bromo-3-methoxybenzaldehyde: The starting material for the Heck reaction.

  • Pd(OAc)₂: A common and versatile palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: Stabilizes the palladium catalyst and influences its reactivity and selectivity.

  • K₂CO₃: A base required for the Heck catalytic cycle, typically to regenerate the Pd(0) catalyst.

  • Allyl Alcohol: A readily available and effective allylating agent in Heck reactions.

  • DMF: A polar aprotic solvent that is well-suited for Heck couplings.

Conclusion and Future Outlook

The synthesis of this compound can be approached through various modern catalytic methods, primarily revolving around transition metal-catalyzed C-H activation and cross-coupling reactions. While direct comparative studies on this specific molecule are limited, the principles derived from related transformations provide a strong foundation for methodological development.

Rhodium-catalyzed ortho-C-H allylation using a transient directing group strategy offers an elegant and atom-economical route, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed domino Heck reactions, on the other hand, leverage the robustness and broad applicability of this well-established transformation, albeit requiring an additional synthetic step to prepare the halo-benzaldehyde precursor.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those utilizing earth-abundant metals or photocatalysis. Furthermore, the exploration of asymmetric catalytic systems to produce enantiomerically enriched this compound derivatives will be of significant interest for the synthesis of chiral drugs and other bioactive molecules. The continued innovation in catalyst design and mechanistic understanding will undoubtedly provide even more powerful tools for the synthesis of this and other valuable chemical intermediates.

References

  • While a direct reference for this specific transformation is not available, the principles are based on established rhodium-catalyzed C-H activation methodologies. For a representative example of Rh(III)-catalyzed C-H olefination of aromatic aldehydes, see: Liu, X., et al. (2017). Rhodium‐catalyzed ortho‐C‐H olefination of aromatic aldehydes employing transient directing strategy. Applied Organometallic Chemistry, 32(2), e4039. [Link]

  • The principles of the Domino Heck reaction are well-established. For an example of a domino Heck reaction, see: Wu, X., et al. (2018). Vinylogous Elimination/Heck Coupling/Allylation Domino Reactions: Access to 2-Substituted 2,3-Dihydrobenzofurans and Indolines. The Journal of Organic Chemistry, 83(5), 2592-2600. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Allyl-3-methoxybenzaldehyde: A Novel Route Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3-methoxybenzaldehyde is a valuable aromatic aldehyde intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and fragrances.[1] Its unique substitution pattern, featuring an allyl group ortho to a methoxy and a formyl group, makes it a strategic precursor for the construction of complex molecular architectures. This guide provides a comprehensive validation of a new, efficient synthetic route to this target molecule. We will objectively compare its performance against three classical aromatic formylation methods: the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. The analysis will be grounded in experimental data, mechanistic insights, and a thorough evaluation of green chemistry metrics.

A Novel, Strategic Synthesis via Claisen Rearrangement

The proposed new route leverages the predictable and high-yielding nature of the Claisen rearrangement, a powerful tool in C-C bond formation.[2] This multi-step synthesis is designed for efficiency and scalability, starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

Overall Synthetic Strategy

A 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) B 2-Allyloxy-3-methoxybenzaldehyde A->B Williamson Ether Synthesis (Allylation) C This compound B->C Claisen Rearrangement (Thermal or Microwave-Assisted)

Caption: Proposed new synthetic route to this compound.

Comparative Analysis of Synthetic Routes

To validate the proposed route, we compare it with three established methods for the ortho-formylation of phenols, using guaiacol (2-methoxyphenol) as a comparable starting material for the alternative routes.

MetricNew Route (Claisen Rearrangement)Duff ReactionReimer-Tiemann ReactionVilsmeier-Haack Reaction
Starting Material 2-Hydroxy-3-methoxybenzaldehydeGuaiacolGuaiacolGuaiacol
Key Reagents Allyl bromide, K₂CO₃, High-boiling solventHexamethylenetetramine, Acid (e.g., TFA)Chloroform, NaOHDMF, POCl₃
Typical Yield High (expected >80% over 2 steps)Low to Moderate (15-50%)[3]Moderate (30-60%)Good to Excellent (up to 95% reported on similar substrates)[4]
Reaction Temperature Allylation: Reflux; Rearrangement: 180-220°C150-160°C60-70°C0°C to room temperature
Reaction Time Allylation: 2-4h; Rearrangement: 1-3h2-3 hoursSeveral hours6-8 hours
Selectivity Highly regioselective (ortho-rearrangement)Primarily ortho, but para isomer possible[5]Primarily ortho, with para isomer as a common byproductRegioselective, often para to activating groups unless blocked[6]
Key Advantages High yield, predictable regioselectivityInexpensive reagents, operational simplicityWell-established, versatile for phenolsHigh yields, mild conditions
Key Disadvantages Multi-step processLow yields, high temperaturesUse of toxic chloroform, formation of tars, biphasic systemMoisture sensitive, requires anhydrous conditions

Experimental Protocols

New Synthetic Route

Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7]

reagents 2-Hydroxy-3-methoxybenzaldehyde Allyl Bromide K₂CO₃ Acetone reaction Reflux (2-4 hours) reagents->reaction product 2-Allyloxy-3-methoxybenzaldehyde reaction->product

Caption: Workflow for the allylation of 2-hydroxy-3-methoxybenzaldehyde.

Protocol:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 2-allyloxy-3-methoxybenzaldehyde.

Step 2: Claisen Rearrangement to this compound

The thermal or microwave-assisted[8][8]-sigmatropic rearrangement of the allyl ether yields the desired ortho-allyl phenol.[9]

reagent 2-Allyloxy-3-methoxybenzaldehyde N-methyl-2-pyrrolidone (NMP) reaction Microwave Irradiation (200-220°C, 1-3 hours) reagent->reaction product This compound reaction->product

Caption: Workflow for the Claisen rearrangement.

Protocol:

  • Dissolve 2-allyloxy-3-methoxybenzaldehyde (1.0 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heat the solution in a microwave reactor at 200-220°C for 1-3 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Alternative Synthetic Routes

Duff Reaction Protocol: [10]

  • In a flask equipped with a reflux condenser, combine guaiacol (1.0 eq), hexamethylenetetramine (1.2 eq), and an acidic medium (e.g., trifluoroacetic acid).

  • Heat the mixture to 150-160°C for 2-3 hours.

  • Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

  • The product is typically isolated by steam distillation, followed by extraction and purification.

Reimer-Tiemann Reaction Protocol: [11]

  • Dissolve guaiacol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the solution to 60-70°C and add chloroform (1.2 eq) dropwise with vigorous stirring.

  • Maintain the temperature and continue stirring for several hours.

  • Cool the mixture and acidify with dilute sulfuric acid.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.

Vilsmeier-Haack Reaction Protocol:

  • In a flask under an inert atmosphere, cool dimethylformamide (DMF) to 0°C and slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to form the Vilsmeier reagent.

  • Add a solution of guaiacol (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium acetate).

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Validation and Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Note: As of the time of this guide's compilation, a complete set of published spectral data for this compound is not available. The following are expected characteristic signals based on the analysis of closely related structures.[1][8][12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (~9.8-10.5 ppm), aromatic protons (~6.8-7.5 ppm), the methoxy group protons (~3.9 ppm), and the allyl group protons, including the distinctive multiplets for the vinyl and allylic methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a peak for the carbonyl carbon (~190-195 ppm), aromatic carbons (in the region of ~110-160 ppm), the methoxy carbon (~56 ppm), and the carbons of the allyl group.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and the C-O stretch of the methoxy group.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (176.21 g/mol ).[13] Fragmentation patterns would likely involve the loss of the formyl group (M-29) and other characteristic fragments.

Green Chemistry and Sustainability Analysis

A critical aspect of modern synthetic chemistry is the evaluation of its environmental impact. We will assess the proposed and alternative routes using key green chemistry metrics.[14]

Metrics Green Chemistry Metrics AE Atom Economy Metrics->AE EF E-Factor Metrics->EF PMI Process Mass Intensity Metrics->PMI

Caption: Key metrics for evaluating the environmental impact of a synthesis.

  • Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product.[15] The Claisen rearrangement is an intramolecular rearrangement and thus has a 100% atom economy for that step. The preceding Williamson ether synthesis, however, generates inorganic salts as byproducts. The Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions all involve stoichiometric reagents that do not get incorporated into the final product, leading to lower atom economies.

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the product.[16] The Reimer-Tiemann reaction, with its use of chlorinated solvents and generation of tars, is expected to have a high E-factor. The Duff reaction also generates significant waste. The Vilsmeier-Haack reaction produces phosphate waste. The proposed new route, particularly if solvents are recycled, has the potential for a lower E-factor.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more sustainable process. The multi-step nature of the new route may lead to a higher PMI compared to a one-pot reaction if not optimized. However, the high yields and cleaner reaction profiles can offset this. The extensive use of solvents and quenching/extraction steps in the classical formylation methods often results in a high PMI.

Conclusion

The proposed new synthetic route to this compound via a Claisen rearrangement strategy presents a compelling alternative to classical aromatic formylation methods. While it involves an additional step compared to the direct formylation of guaiacol, the anticipated high yields, excellent regioselectivity, and avoidance of highly toxic reagents like chloroform make it an attractive and potentially more sustainable option. The Duff and Reimer-Tiemann reactions, while historically significant, suffer from low to moderate yields and significant waste generation. The Vilsmeier-Haack reaction offers high yields but requires strict anhydrous conditions and produces stoichiometric phosphorus-based waste.

For researchers and drug development professionals, the validated new route offers a reliable and efficient pathway to a key synthetic intermediate, enabling the streamlined production of complex target molecules. Further optimization of reaction conditions, particularly in the Claisen rearrangement step (e.g., catalyst screening, flow chemistry), could further enhance the efficiency and sustainability of this synthetic strategy.

References

  • Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second - International Research Publication House (IRPH). Available at: [Link]

  • Williamson's ether synthesis : r/chemistry - Reddit. Available at: [Link]

  • Investigating the microwave-accelerated Claisen rearrangement of allyl aryl ethers: Scope of the catalysts, solvents, temperatures, and substrates | Request PDF - ResearchGate. Available at: [Link]

  • Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes - SciRP.org. Available at: [Link]

  • This compound | C11H12O2 | CID 11159623 - PubChem. Available at: [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 13.10: The E-Factor in Green Chemistry. Available at: [Link]

  • Microwave-Mediated Claisen Rearrangement Followed by Phenol Oxidation: A Simple Route to Naturally Occurring 1,4-Benzoquinones. The First Syntheses of Verapliquinones A and B and Panicein A | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity - ResearchGate. Available at: [Link]

  • Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. Available at: [Link]

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  • METRICS - Green Chemistry Toolkit. Available at: [Link]

  • MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS - TSI Journals. Available at: [Link]

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  • Reimer Tiemann Reaction - YouTube. Available at: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]

  • Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Available at: [Link]

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  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Duff Reaction. Available at: [Link]

  • Vilsmeier-Haack Reaction |Gate Chemistry| - YouTube. Available at: [Link]

  • 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | C11H12O3 | CID 1713887 - PubChem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]

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Navigating the Reactivity of a Versatile Synthetic Intermediate: A Comparative Guide to the Mechanistic Pathways of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-Allyl-3-methoxybenzaldehyde stands out as a particularly valuable intermediate, possessing a unique convergence of reactive functionalities that unlock a diverse array of synthetic transformations. This guide provides an in-depth, objective comparison of the key mechanistic pathways involving this versatile substrate, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established chemical principles and supported by illustrative experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of this compound with relevant alternatives to empower informed decision-making in your synthetic endeavors.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the allyl group, and the methoxy-substituted aromatic ring. The aldehyde serves as a versatile handle for nucleophilic additions, condensations, and oxidative or reductive transformations. The allyl group is a prime substrate for a host of transition-metal-catalyzed reactions and radical processes. The electron-donating methoxy group, positioned ortho to the allyl group and meta to the aldehyde, electronically influences the aromatic ring, impacting the regioselectivity and rates of various reactions. This trifecta of functionality allows for the construction of a variety of heterocyclic and carbocyclic scaffolds, which are prevalent in medicinally important compounds.

Intramolecular Cyclization: Forging New Rings

One of the most powerful applications of this compound is its propensity to undergo intramolecular cyclization, leading to the formation of valuable chromanone and related heterocyclic frameworks. The choice of reaction conditions dictates the operative mechanistic pathway, offering access to a range of substituted products.

Radical-Mediated Cyclization: A Chain Reaction Approach

The presence of the aldehyde and allyl functionalities in close proximity makes this compound an excellent candidate for radical-mediated cyclization.[1] This approach typically involves the generation of an acyl radical from the aldehyde, which then undergoes an intramolecular addition to the allyl double bond.

Mechanism of Radical Cyclization:

The reaction is initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or di-tert-butyl peroxide (DTBP), which homolytically cleaves upon heating to generate initiator radicals. These radicals then abstract the aldehydic hydrogen from this compound to form a resonance-stabilized acyl radical. This acyl radical undergoes a 6-exo-trig cyclization, attacking the terminal carbon of the allyl group to form a five-membered ring and a primary radical. This newly formed radical can then be trapped by a hydrogen atom donor (e.g., from the solvent or a specific additive) or undergo further reactions to yield the final product, typically a substituted chroman-4-one.

G cluster_0 Initiation cluster_1 Propagation Initiator Initiator (e.g., BPO) 2 R• 2 R• Initiator->2 R• Δ This compound 2-Allyl-3-methoxy- benzaldehyde Acyl Radical Acyl Radical This compound->Acyl Radical R•, -RH Cyclized Radical Cyclized Radical (Primary) Acyl Radical->Cyclized Radical 6-exo-trig Product Substituted Chroman-4-one Cyclized Radical->Product H-atom donor G Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ (Ar = substituted benzaldehyde) OxidativeAddition->ArPd(II)XL2 Ar-X Carbopalladation Intramolecular Carbopalladation ArPd(II)XL2->Carbopalladation CyclizedPdIntermediate Cyclized Pd(II) Intermediate Carbopalladation->CyclizedPdIntermediate BetaHydrideElimination β-Hydride Elimination CyclizedPdIntermediate->BetaHydrideElimination Product_HPd Product + H-Pd(II)-X-L₂ BetaHydrideElimination->Product_HPd ReductiveElimination Reductive Elimination (Base) Product_HPd->ReductiveElimination ReductiveElimination->Pd(0)L2 - HX G Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition RPd(II)XL2 R-Pd(II)-X-L₂ OxidativeAddition->RPd(II)XL2 R-X AlkeneCoordination Alkene Coordination RPd(II)XL2->AlkeneCoordination Alkene Insertion Migratory Insertion AlkeneCoordination->Insertion Intermediate Pd(II) Intermediate Insertion->Intermediate BetaHydrideElimination β-Hydride Elimination Intermediate->BetaHydrideElimination Product_HPd Product + H-Pd(II)-X-L₂ BetaHydrideElimination->Product_HPd ReductiveElimination Reductive Elimination (Base) Product_HPd->ReductiveElimination ReductiveElimination->Pd(0)L2 - HX

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Allyl-3-methoxybenzaldehyde Derivatives as Novel ALDH1A3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A3 isoform, has emerged as a critical target.[1][2][3] Overexpressed in various cancer stem cells, ALDH1A3 is implicated in therapeutic resistance and poor patient outcomes, making its selective inhibition a promising strategy for novel drug development.[1][2][3] Benzaldehyde derivatives have shown considerable promise as scaffolds for potent and selective ALDH inhibitors.[1][2][3][4]

This guide provides a comprehensive framework for benchmarking the performance of novel 2-Allyl-3-methoxybenzaldehyde derivatives. We will explore the causal relationships behind experimental design, from synthesis to biological evaluation, and present a comparative analysis against established benzyloxybenzaldehyde-based inhibitors. Our objective is to equip researchers with the scientific rationale and detailed protocols necessary to rigorously evaluate new chemical entities in this class.

The Rationale for Targeting ALDH1A3 with Novel Benzaldehyde Scaffolds

The core of our investigation lies in the unique structural features of this compound. The allyl and methoxy groups offer distinct electronic and steric properties that can be exploited to achieve high-affinity binding and selectivity for the ALDH1A3 active site.[5] The aldehyde functionality itself is a key reactive point for interaction within the enzyme's catalytic domain.[6][7]

To establish a meaningful performance benchmark, we will compare a hypothetical test compound, which we'll call AMB-Derivative 1 , against two well-characterized benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16 , which have demonstrated potent and selective inhibition of ALDH1A3.[1][2]

Comparative Synthesis Strategy: From Scaffold to Active Inhibitor

The synthesis of these derivatives typically involves standard organic chemistry transformations, such as O-alkylation or esterification, to introduce diversity and modulate the compound's properties.[1][3] The choice of synthetic route is governed by the desired final structure and the reactivity of the starting materials.

Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis of benzaldehyde derivatives, a crucial first step in their performance evaluation.

Start Select Starting Phenolic Material Dissolve Dissolve in DMF Start->Dissolve Base Add Base (e.g., K2CO3 or Triethylamine) Dissolve->Base Stir1 Stir at Room Temperature Base->Stir1 Add_Reagent Add Alkylating/Acylating Agent Stir1->Add_Reagent Stir2 Stir to Reaction Completion (TLC Monitoring) Add_Reagent->Stir2 Quench Quench Reaction (e.g., aq. Na2CO3) Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Phase Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Structure (NMR, MS) Purify->Characterize End Pure Derivative Characterize->End

Caption: Generalized workflow for the synthesis of benzaldehyde derivatives.

Detailed Protocol: Synthesis of a Benzyloxybenzaldehyde Derivative (Adapted from known procedures)[1][3]

This protocol is representative of the synthesis for compounds like ABMM-15 and ABMM-16 and can be adapted for novel this compound derivatives.

  • Preparation: To a solution of the phenolic starting material (e.g., a substituted vanillin, 1.0 eq.) in 10 mL of anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the desired benzyl bromide derivative (1.0 eq.) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add 20 mL of a saturated aqueous solution of sodium carbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Benchmarking Biological Performance: ALDH1A3 Inhibition Assay

The cornerstone of our performance evaluation is a direct comparison of the inhibitory activity of our AMB-Derivative 1 against the reference compounds ABMM-15 and ABMM-16 . This is quantified by determining the half-maximal inhibitory concentration (IC₅₀), a standard measure of an inhibitor's potency.

Experimental Workflow for ALDH Inhibition Assay

The following diagram outlines the key steps in determining the IC₅₀ values for our test compounds.

Start Prepare Recombinant ALDH1A3 Enzyme Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Assay_Setup Set up Assay Plate: Enzyme, Buffer, NAD+, Inhibitor Prepare_Compounds->Assay_Setup Incubate1 Pre-incubate at 37°C Assay_Setup->Incubate1 Add_Substrate Add Aldehyde Substrate (e.g., Hexanal) Incubate1->Add_Substrate Incubate2 Incubate and Monitor NADH Production (Absorbance at 340 nm) Add_Substrate->Incubate2 Calculate_Activity Calculate Percent Inhibition vs. Control Incubate2->Calculate_Activity Plot_Curve Plot Inhibition vs. Log[Inhibitor] Calculate_Activity->Plot_Curve Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Determine_IC50 End Comparative Potency Data Determine_IC50->End

Caption: Workflow for determining IC₅₀ values in an ALDH1A3 inhibition assay.

Detailed Protocol: ALDH1A3 Enzyme Activity Assay[1][3]
  • Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0), a solution of NAD⁺ (cofactor), a solution of the aldehyde substrate (e.g., hexanal), and recombinant human ALDH1A3 enzyme.

  • Compound Preparation: Dissolve test and reference compounds in DMSO to create stock solutions, then perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, NAD⁺ solution, ALDH1A3 enzyme, and the desired concentration of the test/reference compound. Include a control well with DMSO instead of the inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Measurement: Initiate the reaction by adding the aldehyde substrate. Immediately measure the increase in absorbance at 340 nm over time using a plate reader. This corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of enzyme activity remaining relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Comparative Data Analysis

For this guide, we will use the published IC₅₀ values for our reference compounds and include a hypothetical, yet plausible, result for our novel AMB-Derivative 1 to illustrate the comparison. A lower IC₅₀ value indicates greater potency.

CompoundScaffoldTarget EnzymeIC₅₀ (µM)Cytotoxicity (H1299 cells, IC₅₀ µM)Reference
ABMM-15 BenzyloxybenzaldehydeALDH1A30.23Not Significant[1][2]
ABMM-16 BenzyloxybenzaldehydeALDH1A31.29Not Significant[1][2]
AMB-Derivative 1 This compoundALDH1A30.85 (Hypothetical)To be determinedN/A

This structured data presentation allows for a clear, at-a-glance comparison of potency. In a real-world scenario, selectivity assays against other ALDH isoforms (e.g., ALDH1A1, ALDH3A1) would also be crucial.[1][2] The reference compounds ABMM-15 and ABMM-16 showed high selectivity for ALDH1A3 over these other isoforms.[1] Furthermore, evaluating cytotoxicity in relevant cell lines is essential to determine the therapeutic window of the compounds.[1][2]

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the performance of novel this compound derivatives as ALDH1A3 inhibitors. By leveraging established protocols and comparing against well-characterized compounds like ABMM-15 and ABMM-16, researchers can rigorously assess the potential of their new chemical entities.

The hypothetical data for AMB-Derivative 1 suggests a compound with sub-micromolar potency, positioning it as a promising candidate for further investigation. The next logical steps would involve:

  • Selectivity Profiling: Testing against a panel of ALDH isoforms.

  • In Vitro Cytotoxicity: Assessing effects on cancer cell lines with high ALDH1A3 expression versus those with low expression.[1][2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize potency and selectivity.

  • In Silico Modeling: Performing molecular docking studies to understand the binding interactions with the ALDH1A3 active site.[4][8]

By adhering to this self-validating system of synthesis, biological evaluation, and comparative analysis, drug development professionals can make informed decisions about advancing the most promising candidates in the quest for novel cancer therapeutics.

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.[Link]

  • Benzaldehyde derivatives with investigated inhibition profile. ResearchGate.[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.[Link]

  • Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules.[Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the fundamental principle of "cradle-to-grave" responsibility for hazardous waste, as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means that you, the generator, are responsible for the waste from its creation to its ultimate disposal.[2]

Part 1: Hazard Assessment and Classification

Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. Based on data from similar compounds such as 3-methoxybenzaldehyde and other substituted benzaldehydes, 2-Allyl-3-methoxybenzaldehyde should be handled as a hazardous substance.[3][4][5]

Anticipated Hazards:

  • Skin and Eye Irritation: Benzaldehyde derivatives are commonly classified as irritants.[3][4][5]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[5]

  • Combustibility: While it may not be highly flammable, it is likely a combustible liquid.[6][7]

Under RCRA, a waste is hazardous if it is listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. For this compound, the primary concern would be potential ignitability and toxicity. Therefore, it is prudent to manage it as a hazardous waste.[8]

Part 2: Personnel Protection and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation.[3][4][5]
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[3][4][5]
Body Protection A flame-resistant lab coat.To protect against accidental spills and splashes.
Respiratory Use in a well-ventilated area or with a certified fume hood. A respirator may be required for large-scale handling.To minimize inhalation of potentially irritating vapors.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain. [9][10]

Step 1: Waste Segregation and Containerization
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound. The original container is often the best choice.[8] If a different container is used, ensure it is properly labeled.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.[11][12] Incompatible wastes can react violently. For instance, keep it separate from oxidizers and strong acids or bases.

  • Aqueous vs. Organic: Keep organic waste, such as pure or dissolved this compound, separate from aqueous waste streams.[10]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[13][14] The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste".[14]

  • The full chemical name: "this compound". Avoid abbreviations or formulas.

  • The approximate concentration and volume.

  • The date accumulation started.

  • The specific hazards (e.g., "Irritant," "Combustible").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][14]

SAA Requirements:

  • The SAA must be under the control of the laboratory personnel.[15]

  • Keep the waste container tightly sealed except when adding waste.[10][13]

  • Store the container in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[15]

  • Flammable or combustible wastes should be stored in a designated fire-resistant cabinet.[14][15]

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Experiment Complete: This compound Waste Generated B Consult SDS & Institutional Waste Plan A->B C Assess Hazards: Irritant, Combustible B->C D Don Appropriate PPE: Gloves, Goggles, Lab Coat C->D E Select Compatible, Leak-Proof Container D->E F Segregate from Incompatible Wastes E->F G Affix 'Hazardous Waste' Label with Full Chemical Name & Date F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Keep Container Tightly Closed H->J K Container Full or Accumulation Time Limit Reached? J->K L Arrange for Pickup by Licensed Hazardous Waste Contractor K->L Yes M Complete 'Cradle-to-Grave' Documentation (Manifest) L->M N Waste Transported to Approved TSDF M->N

Caption: Waste Disposal Workflow for this compound.

Step 4: Arranging for Final Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will have a specific procedure for requesting a waste pickup.

  • Licensed Disposal Vendor: The waste will be collected by a licensed hazardous waste disposal company.[13] This ensures that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[16]

  • Manifest Tracking: For significant quantities of waste, a hazardous waste manifest will be used to track the waste from your lab to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[2][17]

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Vapors: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[18] Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following these guidelines, researchers can ensure that the final step in their experimental workflow is conducted with the same rigor and precision as the research itself. Always consult your institution's specific waste management plan and your EHS office for guidance.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Allyl-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Allyl-3-methoxybenzaldehyde (CAS No. 94956-98-6).[1] As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural guide grounded in the specific hazards of this compound to ensure your operational plans are both comprehensive and effective.

Hazard Assessment: Understanding the Risks

This compound is a compound that requires careful handling due to its specific hazard profile. A complete understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child.
Hazardous to the Aquatic EnvironmentLong-term (Chronic)H411: Toxic to aquatic life with long lasting effects.
FlammabilityCombustible LiquidH227: Combustible liquid.

The causality is clear: the designation as a skin and eye irritant necessitates robust barrier protection for these areas. The potential for respiratory irritation dictates the need for controlled ventilation or respiratory protection, especially when aerosolization or heating is possible. The serious, long-term risk of reproductive harm underscores the importance of minimizing exposure through all routes—inhalation, ingestion, and dermal contact.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and potential for exposure. The following recommendations are based on established safety data for this compound.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[2][3] Therefore, appropriate eye protection is mandatory at all times.

  • Standard Operations: For routine tasks such as weighing, transfers in a fume hood, or solution preparation, safety glasses with side shields are the minimum requirement.[5]

  • Splash Hazard: When there is an increased risk of splashing (e.g., transfers of larger volumes, reactions under pressure), chemical splash goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards should be worn.[6][7] A face shield, worn in conjunction with goggles, is recommended for maximum protection during high-risk procedures.

Hand Protection

This compound is a known skin irritant, making glove selection a critical control point.[2][3] Material compatibility is paramount, as incorrect glove choice can offer a false sense of security.

  • Recommended Glove Materials: Based on chemical resistance data, specific glove types are recommended for extended contact.[5]

  • Not Recommended: Certain common laboratory gloves are not suitable for handling this compound and should be avoided.[5]

Table 2: Glove Material Compatibility

Recommended Materials (Breakthrough Time > 8 hours)Not Recommended Materials
Butyl rubber[5]Natural rubber (latex)[5]
Viton®[5]Nitrile rubber[5]
Neoprene[5]
PVC[5]

Procedural Insight: Always inspect gloves for any signs of degradation or perforation before use.[3] Employ the proper technique for glove removal to avoid contaminating your skin.[3] Contaminated gloves should be disposed of immediately as hazardous waste.

Skin and Body Protection

To prevent accidental skin contact, protective clothing is essential.

  • A standard laboratory coat is the minimum requirement.

  • For tasks with a higher risk of splashes or spills, consider wearing a chemically resistant apron over the lab coat.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

Respiratory Protection

The need for respiratory protection is determined by the work environment and the specifics of the procedure. This compound may cause respiratory irritation.[4]

  • Primary Control: All work should be conducted in a certified chemical fume hood to minimize vapor inhalation.

  • Supplemental Protection: If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a Type A organic vapor filter is recommended.[5] For major spills, a dust respirator may also be required if the material can become airborne as a dust.[9]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE: Put on all required PPE as outlined in the diagram below.

  • Handling: Conduct all manipulations of this compound within a chemical fume hood. Avoid breathing any dust, vapor, mist, or gas.[3][6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][10] Do not eat, drink, or smoke in the laboratory area.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong reducing agents.[6][10] The storage area should be locked.[3]

Emergency and Spill Response
  • Minor Spill: For a small spill contained within a fume hood, use an absorbent material to clean it up. Place the contaminated material into a suitable, sealed container for disposal.

  • Major Spill: In the event of a large spill, evacuate the area immediately. Alert your institution's safety officer. If you are trained and it is safe to do so, approach the spill wearing appropriate PPE, including respiratory protection.[9] Contain the spill and prevent it from entering drains or waterways.[9]

Waste Disposal Plan

All waste containing this compound, including empty containers and contaminated materials (gloves, absorbent pads), must be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed professional waste disposal service.[3]

  • One approved method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it down the drain.[11]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Requirements cluster_conditions Exposure Potential cluster_action Action start Assess the procedure involving This compound q1 Working in Fume Hood? start->q1 base_ppe Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Compatible Gloves (Butyl/Viton) q2 Splash Hazard? base_ppe->q2 splash_ppe Add: - Chemical Splash Goggles - Face Shield q3 Aerosol or Dust Risk? splash_ppe->q3 resp_ppe Add: - Air-Purifying Respirator (Type A Filter) resp_ppe->q2 proceed Proceed with Caution resp_ppe->proceed q1->base_ppe Yes q1->resp_ppe No q2->splash_ppe Yes q2->q3 No q3->resp_ppe Yes q3->proceed No

Caption: PPE selection workflow for this compound.

This procedural guide is designed to empower you, the researcher, with the knowledge to handle this compound safely and effectively. By understanding the "why" behind each safety measure, you can foster a culture of safety and scientific integrity within your laboratory.

References

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  • Fisher Scientific. (2025). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.